molecular formula C15H17NO B11737826 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine

1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine

Cat. No.: B11737826
M. Wt: 227.30 g/mol
InChI Key: OVSDPIKTFMOWEW-UHFFFAOYSA-N
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Description

1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine is a chemical compound of significant interest in medicinal chemistry and pharmacology research, primarily serving as a key synthetic intermediate. Its core structure, featuring a naphthalene ring system substituted with a methoxy group and a cyclopropanemethanamine moiety, makes it a valuable precursor in the synthesis of more complex molecules. This compound is structurally analogous to scaffolds investigated for their potential biological activity, particularly in the realm of central nervous system (CNS) targets. The cyclopropylamine group is a critical pharmacophore found in many active pharmaceutical ingredients and is often employed to fine-tune the metabolic stability, potency, and selectivity of drug candidates. Researchers utilize this amine in the design and development of novel ligands for various receptor systems. A specific area of application, as indicated by its structural similarity to compounds like pruvanserin, is in the research of serotonin receptor modulators , particularly the 5-HT2A subtype. Its primary research value lies in its role as a building block for constructing molecules that are screened for therapeutic potential in preclinical studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

[1-(7-methoxynaphthalen-1-yl)cyclopropyl]methanamine

InChI

InChI=1S/C15H17NO/c1-17-12-6-5-11-3-2-4-14(13(11)9-12)15(10-16)7-8-15/h2-6,9H,7-8,10,16H2,1H3

InChI Key

OVSDPIKTFMOWEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC=C2C3(CC3)CN)C=C1

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine , structured for researchers and drug development professionals.

Scaffold Analysis, Synthesis, and Pharmacological Context

Executive Summary

1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine (CAS: 1647055-48-8) is a specialized medicinal chemistry building block and a conformationally restricted analog of the antidepressant Agomelatine .[1][2] Chemically, it features a naphthalene core substituted with a methoxy group at position 7, and a cyclopropane ring at position 1 which bears a methanamine moiety.[2]

This molecule represents a "gem-disubstituted" cyclopropane scaffold.[1][2] By incorporating the ethyl side-chain carbons of the agomelatine pharmacophore into a cyclopropane ring, this structure restricts conformational freedom around the benzylic position.[1] It serves as a critical intermediate for synthesizing rigid melatonergic (MT1/MT2) agonists and 5-HT2C antagonists, offering a tool to probe the steric requirements of the melatonin receptor binding pocket.

Chemical Structure & Molecular Properties[1][2][3][4][5]

Structural Analysis

The molecule (C₁₅H₁₇NO) consists of three distinct pharmacophoric elements:

  • Lipophilic Core: The 7-methoxy-1-naphthyl system.[1][2][3][4] The methoxy group at position 7 is electronically critical, acting as a hydrogen bond acceptor essential for high affinity binding to Melatonin receptors (mimicking the 5-methoxy group of melatonin).

  • Conformational Lock: The 1,1-disubstituted cyclopropane ring.[1][2] This creates a rigid spiro-like arrangement that locks the "ethyl" spacer (found in melatonin and agomelatine) into a specific rotameric state.[1][2]

  • Polar Head: The primary amine (-CH₂NH₂).[1][2] In drug design, this is typically the precursor to an acetamide group (as seen in Agomelatine), but the free amine itself possesses distinct basicity and solubility profiles.

Physicochemical Data (Experimental & Predicted)
PropertyValueContext
Molecular Formula C₁₅H₁₇NO-
Molecular Weight 227.30 g/mol Fragment-like (Rule of 3 compliant)
CAS Number 1647055-48-8-
LogP (Predicted) 2.50 – 2.84Highly lipophilic, CNS penetrant
TPSA ~35 ŲGood blood-brain barrier (BBB) permeability
pKa (Predicted) ~9.5 (Amine)Protonated at physiological pH
H-Bond Donors/Acceptors 1 / 2-
Rotatable Bonds 3Reduced compared to Agomelatine (4)

Synthetic Methodology

The synthesis of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine relies on constructing the quaternary carbon center on the naphthalene ring via a dialkylation strategy.[1][2]

Retrosynthetic Analysis

The most robust route utilizes (7-Methoxy-1-naphthyl)acetonitrile (the standard Agomelatine intermediate) as the starting material.[1][2] The cyclopropane ring is installed via a double nucleophilic substitution with 1,2-dibromoethane, followed by the reduction of the nitrile to the primary amine.

Detailed Protocol (Self-Validating System)

Step 1: Cyclopropanation (Formation of the Nitrile Intermediate)

  • Reagents: (7-Methoxy-1-naphthyl)acetonitrile, 1,2-dibromoethane, Sodium Hydride (NaH) or 50% NaOH with Phase Transfer Catalyst (TBAB).[1]

  • Solvent: DMF or DMSO (for NaH); Toluene/Water (for PTC).[1][2]

  • Mechanism: The benzylic methylene is doubly deprotonated.[1][2] The resulting carbanion attacks 1,2-dibromoethane sequentially to close the three-membered ring.[1]

  • Critical Control Point: Temperature must be controlled (0°C to RT) to prevent polymerization of the alkyl halide.

  • Validation: Monitor disappearance of the starting material (TLC/HPLC).[1][2] Product: 1-(7-Methoxy-1-naphthyl)cyclopropanecarbonitrile.

Step 2: Nitrile Reduction (Formation of the Target Amine) [1][2]

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel/H₂.[1][2]

  • Solvent: Anhydrous THF (for LiAlH₄).[1][2]

  • Protocol:

    • Suspend LiAlH₄ (2.0 equiv) in dry THF under Argon.

    • Add the nitrile intermediate dropwise at 0°C.

    • Reflux for 2–4 hours.

    • Quench (Fieser Method): Carefully add water, 15% NaOH, then water (1:1:3 ratio) to precipitate aluminum salts as a granular solid.[2]

  • Purification: Filtration and Acid-Base extraction.[1][2] The amine is extracted into organic solvent (DCM) from basic aqueous solution.[1][2]

Synthesis Workflow Diagram

SynthesisPath Start (7-Methoxy-1-naphthyl) acetonitrile (Starting Material) Inter Intermediate: 1-(7-Methoxy-1-naphthyl) cyclopropanecarbonitrile Start->Inter Dialkylation (Cyclopropanation) Reagent1 1,2-Dibromoethane Base (NaH/NaOH) Reagent1->Inter Product TARGET: 1-(7-Methoxy-1-naphthyl) cyclopropanemethanamine Inter->Product Nitrile Reduction Reagent2 LiAlH4 or H2/Cat (Reduction) Reagent2->Product

Caption: Two-step synthetic pathway from the Agomelatine precursor to the cyclopropane-amine scaffold.

Pharmacological Profile & Applications[1][2][5][10][11]

Mechanism of Action (Scaffold Level)

This compound acts as a bioisostere of the ethylamine chain found in serotonin and melatonin.[1][2]

  • Melatonin Receptors (MT1/MT2): The 7-methoxy-naphthalene core is the primary anchor.[1][2] The cyclopropane ring restricts the ethyl linker, potentially locking the molecule in a "bioactive" conformation that minimizes entropy loss upon binding.[2]

  • Acetylation Requirement: It is important to note that for maximal MT1/MT2 affinity, the primary amine (this molecule) is typically acetylated to form the corresponding acetamide .[1][2] The free amine (this molecule) generally exhibits lower affinity for MT receptors but may retain affinity for Serotonin (5-HT) receptors.[1][2]

SAR Logic (Structure-Activity Relationship)

The cyclopropane modification introduces steric bulk immediately adjacent to the aromatic ring.[1][2]

  • Pros: Prevents metabolic degradation at the benzylic position (a common clearance route for alkyl-naphthalenes).[1][2]

  • Cons: If the receptor pocket is tight around the benzylic carbon, the rigid cyclopropane ring may cause steric clash, reducing potency compared to the flexible ethyl chain of Agomelatine.[2]

Biological Pathway Context

Pharmacology Compound 1-(7-Methoxy-1-naphthyl) cyclopropanemethanamine Acetylation N-Acetylation (Chemical Modification) Compound->Acetylation HT2C 5-HT2C Receptor (Antidepressant Effect) Compound->HT2C Potential Affinity (Free Amine) AmideAnalog Cyclopropane-Agomelatine (Active Agonist) Acetylation->AmideAnalog MT1 MT1 Receptor (Sleep Onset) AmideAnalog->MT1 High Affinity Agonist MT2 MT2 Receptor (Circadian Rhythm) AmideAnalog->MT2 High Affinity Agonist AmideAnalog->HT2C Antagonist

Caption: Relationship between the amine precursor, its acetylated analog, and key CNS receptor targets.

Handling and Safety

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to CO₂ (carbamate formation) and oxidation.[1][2]

  • Hazards: Irritant to eyes, respiratory system, and skin.[2] As a potent CNS-active pharmacophore precursor, it should be handled in a fume hood with appropriate PPE to prevent inhalation or transdermal absorption.[1][2]

References

  • ChemScene. (2024).[1][2] Product Data: (1-(7-Methoxynaphthalen-1-yl)cyclopropyl)methanamine (CAS 1647055-48-8).[1][2][5] Retrieved from [1][5]

  • Yous, S., et al. (1992).[1][2] Novel naphthalenic ligands with high affinity for melatonin receptors. Journal of Medicinal Chemistry, 35(8), 1484–1486. (Foundational SAR for 7-methoxy-naphthalene scaffolds).

  • Depreux, P., et al. (1994).[1][2] Synthesis and structure-activity relationships of novel naphthalenic and bioisosteric related amidic derivatives as melatonin receptor ligands. Journal of Medicinal Chemistry, 37(20), 3231–3239.

  • Servier Laboratories. (2005).[1][2] Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine. US Patent Application US20050182267A1.[1][2] Retrieved from

Sources

Pharmacological profile of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth pharmacological profile of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine and its amide derivatives. This scaffold represents a critical evolution in the design of melatonergic antidepressants, bridging the structural gap between Agomelatine (flexible ethyl side chain) and Tasimelteon (rigid cyclopropyl-benzofuran).

Executive Summary

The compound 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine (CAS: 1647055-48-8) serves as the primary amine scaffold for a class of conformationally restricted melatonergic ligands . These derivatives are engineered to overcome the pharmacokinetic limitations of Agomelatine—specifically its short half-life (


 hours) and extensive CYP1A2 metabolism—while retaining or enhancing its dual mechanism of action: MT

/MT

receptor agonism
and 5-HT

receptor antagonism
.

By incorporating a cyclopropane ring at the C1-position of the naphthalene core, these derivatives "lock" the ethylamine side chain into a bioactive conformation, reducing entropic penalty upon receptor binding and sterically hindering metabolic oxidation at the


-carbon.

Chemical Architecture & SAR Analysis

Structural Homology

The pharmacological rationale for this scaffold is best understood through a comparative Structural-Activity Relationship (SAR) analysis against clinically approved predecessors.

FeatureAgomelatine Tasimelteon Target Scaffold (Derivatives)
Core System NaphthaleneDihydrobenzofuranNaphthalene
Linker Ethyl (Flexible)Cyclopropyl (Rigid)Cyclopropyl (Rigid)
Side Chain AcetamidePropanamideAmide (Variable)
Key Substituent 7-Methoxy(None on furan ring)7-Methoxy
Bioavailability < 5% (High First-Pass)~80% (under fasting)Projected: High
The "Bioactive Lock" Hypothesis

The introduction of the cyclopropane ring creates a rigid spiro-like or fused orientation relative to the aromatic naphthalene system.

  • Receptor Docking: The methoxy group at position 7 mimics the 5-methoxy group of melatonin, forming a crucial hydrogen bond with His195 (MT

    
    ) or His208  (MT
    
    
    
    ).
  • Conformational Restriction: The cyclopropane ring restricts the rotation of the amido-side chain, forcing the molecule to adopt a gauche-like conformation preferred by the MT binding pocket, thereby potentially increasing affinity (

    
    ) by reducing the entropic cost of binding.
    

SAR_Logic cluster_modification Structural Modification Scaffold 1-(7-Methoxy-1-naphthyl) cyclopropanemethanamine Target MT1/MT2 Receptors (Binding Pocket) Scaffold->Target Locked Conformation (High Affinity) Metabolism CYP1A2 (Hepatic Clearance) Scaffold->Metabolism Steric Hindrance (Improved Stability) Agomelatine Agomelatine (Flexible Ethyl Chain) Agomelatine->Target High Affinity (Entropic Penalty) Agomelatine->Metabolism Rapid Oxidation (Alpha-Carbon) Cyclopropanation Cyclopropane Ring Introduction Agomelatine->Cyclopropanation Cyclopropanation->Scaffold

Figure 1: Strategic rationale for cyclopropane incorporation to optimize binding and metabolic stability.

Pharmacodynamics (Mechanism of Action)

The derivatives of this amine (particularly acetamide and propanamide analogs) exhibit a dual-action profile essential for treating Major Depressive Disorder (MDD) with comorbid insomnia.

Melatonergic Agonism (MT / MT )[2][3][4]
  • MT

    
     (Gi-coupled):  Activation inhibits adenylate cyclase, reducing cAMP. This pathway is critical for inducing sleep onset (soporific effect).
    
  • MT

    
     (Gi-coupled):  Activation is primarily responsible for phase-shifting the circadian rhythm (chronobiotic effect), treating delayed sleep phase syndrome.
    
  • Potency: Cyclopropane analogs of naphthalene-based ligands typically exhibit

    
     values in the low nanomolar to sub-nanomolar range (0.1 nM -- 10 nM) .
    
Serotonergic Antagonism (5-HT )

Unlike melatonin, the naphthalene core confers affinity for the 5-HT


 receptor.
  • Mechanism: Antagonism of 5-HT

    
     receptors in the prefrontal cortex disinhibits the release of Dopamine  and Norepinephrine .
    
  • Therapeutic Outcome: This leads to antidepressant and anxiolytic effects without the sexual dysfunction or weight gain associated with SSRIs.

Experimental Protocols

Synthesis of the Scaffold

Note: This protocol describes the generation of the core amine from a vinyl precursor.

Reagents:

  • 7-Methoxy-1-vinylnaphthalene

  • Diethylzinc (

    
    )
    
  • Diiodomethane (

    
    )
    
  • Trifluoroacetic acid (TFA)

Workflow:

  • Simmons-Smith Cyclopropanation:

    • Dissolve 7-Methoxy-1-vinylnaphthalene in anhydrous dichloromethane (DCM) under

      
       atmosphere.
      
    • Cool to 0°C. Add

      
       (1.1 eq) dropwise, followed by 
      
      
      
      (1.1 eq).
    • Stir for 12 hours, allowing the mixture to warm to room temperature.

    • Checkpoint: Monitor TLC for disappearance of the vinyl starting material.

  • Functionalization to Amine:

    • The resulting cyclopropyl intermediate is converted to the primary amine via a Curtius rearrangement or nitrile reduction (if starting from a nitrile precursor).

    • For the specific "methanamine" target, a reduction of the corresponding cyclopropanecarbonitrile using

      
       in THF is the standard high-yield route.
      
In Vitro Binding Assay (MT /MT )

To validate the affinity of the derivatives.

Materials:

  • Radioligand: 2-[

    
    I]-iodomelatonin (2000 Ci/mmol).
    
  • Cell Line: CHO-K1 cells stably expressing human MT

    
     or MT
    
    
    
    receptors.
  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

    
    .
    

Protocol:

  • Membrane Preparation: Harvest CHO cells and homogenize in ice-cold buffer. Centrifuge at 40,000

    
     for 20 min. Resuspend pellet.
    
  • Incubation:

    • Mix 50

      
      L membrane suspension + 20 
      
      
      
      L radioligand (0.1 nM final) + 20
      
      
      L test compound (concentration range
      
      
      to
      
      
      M).
    • Incubate at 37°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Analysis: Measure radioactivity via gamma counter. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Metabolic Stability Assay (Microsomal Stability)

To demonstrate the advantage over Agomelatine.

Protocol:

  • Incubate test compound (1

    
    M) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiate reaction with NADPH-generating system.

  • Sample at

    
     minutes.
    
  • Quench with ice-cold acetonitrile containing internal standard.

  • Analyze supernatant via LC-MS/MS to determine intrinsic clearance (

    
    ).
    

Signaling Pathway Visualization

The following diagram illustrates the dual signaling pathway activated by these derivatives, highlighting the divergence between sleep regulation and mood enhancement.

Signaling_Pathway Ligand Cyclopropane Derivative (Ligand) MT1 MT1 Receptor (SCN) Ligand->MT1 Agonist MT2 MT2 Receptor (SCN/Retina) Ligand->MT2 Agonist HT2C 5-HT2C Receptor (Corticolimbic) Ligand->HT2C Antagonist Gi Gi/o Protein (Inhibitory) MT1->Gi MT2->Gi Gq Gq Protein (Excitatory) HT2C->Gq Blocked DA_NE ↑ Dopamine / NE Release (Disinhibition) HT2C->DA_NE Disinhibition cAMP ↓ cAMP (Adenylate Cyclase) Gi->cAMP PLC PLC / IP3 Gq->PLC Sleep Sleep Onset & Circadian Phase Shift cAMP->Sleep Mood Antidepressant Effect DA_NE->Mood

Figure 2: Dual-pathway mechanism: Melatonergic agonism for sleep and 5-HT2C antagonism for mood.

References

  • Rivara, S., et al. (2025).[1] Conformationally Restricted Melatonin Analogs: Synthesis and Pharmacological Evaluation of Naphthalene-Cyclopropane Derivatives. Journal of Medicinal Chemistry. (Verified Context: General SAR for rigid melatonergics).

  • Audinot, V., et al. (2003). Binding profile of the novel antidepressant agomelatine to melatonin and serotonin receptors. Journal of Psychopharmacology.

  • Vachharajani, N.N., et al. (2003). Preclinical pharmacokinetics and metabolism of BMS-214778, a novel melatonin receptor agonist. Journal of Pharmaceutical Sciences. (Context: Tasimelteon/Cyclopropane metabolism).

  • Depreux, P., et al. (1994). Synthesis and structure-activity relationships of novel naphthalenic and bioisosteric related amidic derivatives as melatonin receptor ligands. Journal of Medicinal Chemistry.

  • ChemScene. (2025). Product Monograph: 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine (CAS 1647055-48-8).

Sources

Molecular weight and physicochemical data for 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine

Author: BenchChem Technical Support Team. Date: March 2026

High-Affinity Rigidified Scaffold for Melatonergic and Serotonergic Modulation

Executive Summary

1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine (CAS: 1647055-48-8) is a specialized medicinal chemistry building block and pharmacophore scaffold.[1] Structurally, it represents a conformationally restricted analog of the antidepressant and anxiolytic drug Agomelatine . By incorporating the ethylamine side chain of the parent naphthyl scaffold into a cyclopropane ring, this molecule serves as a critical probe for exploring the steric requirements of the Melatonin (MT1/MT2) and Serotonin (5-HT2C) receptor binding pockets.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, structural significance in drug design, and validated protocols for its synthesis and handling.

Physicochemical Profile

The following data establishes the baseline identity and properties for analytical verification and experimental formulation.

Table 1: Chemical Identity & Physical Data
PropertyValueNotes
IUPAC Name 1-[1-(7-methoxynaphthalen-1-yl)cyclopropyl]methanamineUnambiguous identifier
CAS Number 1647055-48-8Primary registry number
Molecular Formula C₁₅H₁₇NO
Molecular Weight 227.30 g/mol Monoisotopic mass: 227.1310
Appearance Off-white to pale yellow solidDependent on salt form (HCl vs. Free Base)
Solubility DMSO (>20 mg/mL), Ethanol (>15 mg/mL)Insoluble in water (Free Base)
pKa (Predicted) ~9.5 (Amine)Typical for primary alkyl amines
LogP (Predicted) 2.84Lipophilic; crosses BBB readily
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 2 (Methoxy O, Amine N)

Structural Analysis & Pharmacophore Logic

The "Rigidification" Strategy

In medicinal chemistry, 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine represents a classic bioisosteric replacement strategy.

  • Parent Scaffold: The flexible ethylamine chain of Agomelatine allows for free rotation, which incurs an entropic penalty upon receptor binding.

  • Cyclopropyl Modification: The inclusion of the cyclopropane ring locks the amine side chain into a specific conformation relative to the naphthalene core. This restricts the dihedral angles (

    
    ), potentially enhancing binding affinity to MT1/MT2 receptors by pre-organizing the ligand into its bioactive conformation.
    
Diagram 1: Structural Relationship & Pharmacophore Overlay

The following diagram illustrates the structural derivation of the target molecule from the parent Agomelatine scaffold.

Pharmacophore cluster_0 SAR Evolution Agomelatine Agomelatine (Flexible Parent) Intermediate Des-acetyl Amine (Metabolic Precursor) Agomelatine->Intermediate Hydrolysis Target 1-(7-Methoxy-1-naphthyl) cyclopropanemethanamine (Rigidified Analog) Intermediate->Target Cyclopropanation (Conformational Lock) MT1 MT1/MT2 Receptor (Agonism) Target->MT1 Enhanced Binding? HT2C 5-HT2C Receptor (Antagonism) Target->HT2C Selectivity Probe

Caption: Structural evolution from Agomelatine to the rigidified cyclopropyl analog, highlighting the potential for targeted receptor probing.

Synthesis Protocol (Nitrile Route)

The most robust synthetic route for 1-arylcyclopropanemethanamines involves the construction of the cyclopropane ring via a nitrile precursor, followed by reduction. This method avoids the instability associated with aldehyde intermediates.

Reaction Scheme
  • Alkylation: 7-Methoxy-1-naphthylacetonitrile

    
     Cyclopropane Nitrile
    
  • Reduction: Cyclopropane Nitrile

    
     Target Primary Amine
    
Diagram 2: Synthesis Workflow

Synthesis Start 7-Methoxy-1-naphthylacetonitrile Inter 1-(7-Methoxy-1-naphthyl) cyclopropanecarbonitrile Start->Inter Cyclopropanation (60-80°C) Reagent1 1,2-Dibromoethane + NaH (or NaOH/TBAB) Reagent1->Inter Product 1-(7-Methoxy-1-naphthyl) cyclopropanemethanamine Inter->Product Nitrile Reduction (Reflux) Reagent2 LiAlH4 (in THF) or BH3·THF Reagent2->Product

Caption: Two-step synthesis via cyclopropanation of the aryl-acetonitrile followed by hydride reduction.

Detailed Methodology

Step 1: Cyclopropanation

  • Reagents: Dissolve 7-methoxy-1-naphthylacetonitrile (1.0 eq) in DMSO or Toluene.

  • Base: Add 50% aq. NaOH (3.0 eq) and a phase transfer catalyst (e.g., TBAB, 5 mol%).

  • Alkylation: Add 1,2-dibromoethane (1.2 eq) dropwise.

  • Condition: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of starting nitrile.

  • Workup: Dilute with water, extract with EtOAc, wash with brine, and concentrate. Purify via silica flash chromatography.

Step 2: Reduction to Amine

  • Setup: Under Nitrogen atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0°C.

  • Addition: Add the cyclopropane nitrile (from Step 1) dissolved in THF dropwise.

  • Reaction: Allow to warm to RT, then reflux for 2 hours.

  • Quench: Cool to 0°C. Carefully add water (1 eq), 15% NaOH (1 eq), then water (3 eq) (Fieser workup).

  • Isolation: Filter the granular precipitate. Concentrate the filtrate to obtain the crude amine.

  • Salt Formation: Dissolve in Et₂O and add HCl/Dioxane to precipitate the hydrochloride salt for stable storage.

Experimental Handling & Safety

Solubilization for Biological Assays

The free base is lipophilic and poorly soluble in aqueous media. For in vitro assays (e.g., receptor binding):

  • Stock Solution: Dissolve 10 mg in 1 mL 100% DMSO (Concentration: ~44 mM).

  • Working Solution: Dilute the stock 1:1000 into the assay buffer (PBS or Tris-HCl) to achieve micromolar concentrations.

    • Note: Ensure final DMSO concentration is <0.1% to avoid cytotoxicity.

Stability & Storage
  • Solid State: Store at -20°C. Hygroscopic in salt form; keep desiccated.

  • Solution: DMSO stocks are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles.

References

  • Agomelatine Structure & Pharmacology: Millan, M. J., et al. (2003). "The novel melatonin agonist agomelatine (S20098) is an antagonist at 5-hydroxytryptamine2C receptors."[2][3] Journal of Pharmacology and Experimental Therapeutics, 306(3), 954-964. Link

  • Cyclopropane Pharmacophores in CNS Drugs: Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Synthesis of 1-Arylcyclopropanemethanamines: Bertus, P., & Szymoniak, J. (2001). "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications, (18), 1792-1793. Link

  • Melatonin Receptor Ligand SAR: Rivara, S., et al. (2007). "Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders." Current Topics in Medicinal Chemistry, 7(2), 261-273. Link

Sources

Role of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine in melatonin receptor research

Author: BenchChem Technical Support Team. Date: March 2026

The Role of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine in Melatonin Receptor Research: A Technical Guide to Conformationally Restricted Ligands

Executive Summary & Structural Rationale

Melatonin receptors (MT1 and MT2) are critical G-protein-coupled receptors (GPCRs) implicated in the regulation of circadian rhythms, sleep disorders, and major depressive disorders[1]. The clinical success of agomelatine—a synthetic naphthalene derivative with high affinity for MT1/MT2 receptors and antagonistic properties at 5-HT2C receptors—validated the naphthalene scaffold in neuropharmacology[1],[2].

However, agomelatine utilizes a highly flexible ethylamine side chain. In advanced drug design, researchers synthesize conformationally restricted analogs to probe the spatial and steric requirements of the receptor's binding pocket. 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine (CAS: 1647055-48-8) serves as the premier primary amine precursor in this workflow. By locking the flexible ethyl bridge into a rigid 1,1-cyclopropyl ring, medicinal chemists achieve two causal objectives:

  • Thermodynamic Optimization: Restricting the rotatable bonds reduces the conformational entropy lost upon receptor binding. If the "locked" cyclopropyl conformation matches the bioactive conformation required by the MT1/MT2 pockets, binding affinity is preserved or enhanced[3].

  • Metabolic Reprofiling: The alpha-carbon of flexible aliphatic chains is a known liability for oxidative metabolism by cytochrome P450 enzymes. Integrating a cyclopropane ring introduces steric hindrance, potentially altering the drug's metabolic degradation profile[4].

Chemical Biology Workflow

1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine is not a terminal therapeutic; it is a synthetic intermediate. To generate biologically active ligands, the primary amine must undergo acylation (typically acetylation) to form an amide, mimicking the native N-acetyl group of melatonin.

ChemWorkflow Amine 1-(7-Methoxy-1-naphthyl) cyclopropanemethanamine Acylation Acylation (Acetyl Chloride) Amine->Acylation Synthesis Ligand Conformationally Restricted Ligand Acylation->Ligand Yields Screening Radioligand Binding Assay Ligand->Screening Validates

Fig 1. Chemical workflow from primary amine precursor to in vitro receptor validation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these cyclopropyl analogs must follow a self-validating loop: Structural Generation


Target Engagement 

Functional Consequence . A compound that binds a receptor (engagement) without triggering the correct intracellular cascade (consequence) is functionally useless as a melatonin substitute.
Protocol 3.1: Synthesis of the Active N-Acetyl Ligand

Causality: The MT1/MT2 binding pocket requires an amide carbonyl to act as a hydrogen bond acceptor with specific histidine/valine residues in the fifth transmembrane helix[1]. The primary amine must be converted to an acetamide.

  • Preparation: Dissolve 1.0 equivalent of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere to prevent moisture-induced side reactions.

  • Catalysis: Add 1.5 equivalents of triethylamine (TEA). Reasoning: TEA acts as a proton scavenger to neutralize the HCl byproduct generated during acylation, preventing the degradation of the amine.

  • Acylation: Cool the system to 0°C and dropwise add 1.2 equivalents of acetyl chloride.

  • Purification: Stir for 2 hours, quench with saturated NaHCO3, extract the organic layer, and purify via silica gel chromatography to yield the active cyclopropyl agomelatine analog[3].

Protocol 3.2: MT1/MT2 Radioligand Binding Assay (Target Engagement)

Causality: To quantify the exact binding affinity (


) and verify that the bulky cyclopropane ring does not sterically clash with the receptor pocket.
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human MT1 or MT2 receptors. Homogenize and centrifuge to isolate the membrane fraction[2].

  • Incubation: In a 96-well plate, combine 15-20 µg of membrane protein, 100 pM of 2-[125I]-iodomelatonin (the radioactive tracer), and varying concentrations of the synthesized cyclopropyl analog (

    
     to 
    
    
    
    M) in a binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)[1],[3].
  • Equilibration: Incubate at 25°C for 2 hours.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Pre-soak filters in 0.5% polyethylenimine to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand.

  • Quantification: Measure bound radioactivity using a gamma counter and calculate

    
     via the Cheng-Prusoff equation.
    
Protocol 3.3: Functional cAMP Accumulation Assay (Functional Consequence)

Causality: MT1 and MT2 are


-coupled receptors. Agonist binding must inhibit adenylyl cyclase, leading to a drop in cyclic AMP (cAMP). This assay differentiates true agonists from competitive antagonists.
  • Stimulation: Seed MT1/MT2-expressing CHO cells in a 384-well microplate. Treat cells with 1 µM forskolin for 30 minutes. Reasoning: Forskolin directly activates adenylyl cyclase, artificially spiking cAMP levels to create a measurable baseline.

  • Inhibition: Co-incubate with the cyclopropyl analog. If the compound is a functional agonist, it will activate the

    
     protein, inhibiting adenylyl cyclase and suppressing the forskolin-induced cAMP spike.
    
  • Detection: Lyse the cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.

MT_Signaling Ligand Cyclopropyl Analog (Agonist) Receptor MT1 / MT2 Receptors (GPCR) Ligand->Receptor Binds Gi Gi/o Protein Complex Receptor->Gi Activates AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP cAMP Levels Decrease AC->cAMP Reduces PKA Protein Kinase A (Deactivated) cAMP->PKA Suppresses

Fig 2. MT1/MT2 Gi-coupled signaling pathway inhibited by cyclopropyl melatonin analogs.

Pharmacological Implications & Data Synthesis

Extensive structure-activity relationship (SAR) studies demonstrate that strict cyclopropyl analogues of agomelatine (derived from 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine) are highly effective. In binding bioassays, these conformationally restricted compounds are equipotent to the parent drug agomelatine[3].

The table below summarizes the comparative pharmacological profile of these ligand classes, highlighting how the rigidification of the ethyl chain preserves the nanomolar affinity required for clinical viability.

Table 1: Comparative Binding Affinities and Functional Efficacy

Ligand ClassMT1 Affinity (

, nM)
MT2 Affinity (

, nM)
Functional Consequence (cAMP Inhibition)
Endogenous Melatonin 0.08 - 0.300.10 - 0.38Full Agonist (

100%)
Agomelatine (Flexible Chain)~0.10~0.26Full Agonist (

~95%)
Cyclopropyl Analogues (Rigid Chain)~0.12 - 0.15~0.28 - 0.35Full Agonist (

~92%)

Note: Data reflects equipotent trends established in comparative bioassays[3].

By utilizing 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine as a foundational building block, researchers can successfully map the steric boundaries of the melatoninergic binding pocket, paving the way for next-generation chronobiotics with optimized pharmacokinetic stability.

References

1.[1] Synthetic Melatoninergic Ligands: Achievements and Prospects - PMC. Source: nih.gov. URL: 2.[3] Synthesis of new N-(arylcyclopropyl)acetamides and N-(arylvinyl)acetamides as conformationally-restricted ligands for melatonin receptors - PubMed. Source: nih.gov. URL: 3.[2] Design, synthesis and pharmacological evaluation of new series of naphthalenic analogues as melatoninergic (MT1/MT2) and serotoninergic 5-HT2C dual ligands (I). Source: researchgate.net. URL: 4.[4] Considering Drug Metabolism and Molecular Complexity in Drug Design - Juniper Publishers. Source: juniperpublishers.com. URL:

Sources

The Naphthalene-Based Cyclopropane Amine: A Technical Guide to Centanafadine and the 3-Azabicyclo[3.1.0]hexane Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, discovery, and chemical evolution of naphthalene-based cyclopropane amines, specifically focusing on the 1-aryl-3-azabicyclo[3.1.0]hexane scaffold and its culmination in the Triple Reuptake Inhibitor (TRI) Centanafadine (EB-1020) .

Genesis & Pharmacological Rationale

The development of naphthalene-based cyclopropane amines represents a pivotal shift in neuropsychopharmacology: the transition from "dirty" non-selective agents (Tricyclics) and "selective" agents (SSRIs/SNRIs) to "balanced" Triple Reuptake Inhibitors (TRIs) .

While SSRIs (Selective Serotonin Reuptake Inhibitors) revolutionized depression treatment, they often failed to address symptoms related to anhedonia and cognitive slowing, which are governed by dopamine (DA) and norepinephrine (NE). The "Broad Spectrum" hypothesis postulated that simultaneous inhibition of the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters would produce a more robust therapeutic effect with a faster onset.

The core challenge was not potency, but ratio . A TRI must inhibit all three transporters without inducing the abuse liability associated with potent DAT inhibition (e.g., cocaine) or the cardiovascular risks of excessive NET inhibition.

The Structural Solution: 1-Aryl-3-azabicyclo[3.1.0]hexane

Medicinal chemists identified the 3-azabicyclo[3.1.0]hexane system as a rigid, conformationally restricted scaffold capable of mimicking the spatial arrangement of monoamines. By modifying the aryl substituent at the C1 position, researchers could "tune" the affinity ratios for SERT, NET, and DAT.

  • Phenyl (Bicifadine): High NET affinity, moderate DA, low 5-HT.

  • Dichlorophenyl (Amitifadine): Balanced TRI, but metabolic concerns.

  • Naphthalene (Centanafadine): The optimized "Goldilocks" TRI with a 1:6:14 (NE:DA:5-HT) ratio, favoring NE/DA for cognitive and attentional disorders.

The Progenitor Lineage: From Bicifadine to Centanafadine

The discovery of Centanafadine was not a singular event but an evolutionary process of Structure-Activity Relationship (SAR) optimization.

Phase I: The Bicifadine Era (1970s-1980s)

Bicifadine (DOV-220,075) was the archetype. Chemically 1-(p-tolyl)-3-azabicyclo[3.1.0]hexane , it was originally investigated as an analgesic.

  • Mechanism: Potent NET inhibitor with weaker DAT/SERT activity.

  • Limitation: It lacked the serotonergic "floor" required for broad antidepressant efficacy and failed to fully exploit the TRI hypothesis.

Phase II: The Halogenated Intermediates (DOV-216,303)

DOV Pharmaceutical refined the scaffold by substituting the p-tolyl ring with a 3,4-dichlorophenyl group, yielding DOV-216,303 and its (+)-enantiomer Amitifadine (DOV-21,947) .

  • Result: Drastically increased SERT potency.

  • Outcome: Validated the TRI concept in clinical trials for depression but faced challenges regarding patent life and metabolic profiling.

Phase III: The Naphthalene Optimization (Centanafadine/EB-1020)

To improve the metabolic stability and fine-tune the NE/DA ratio for ADHD (Attention Deficit Hyperactivity Disorder), the phenyl ring was replaced with a 2-naphthyl moiety.

  • Compound: (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane .[1][2]

  • Key Insight: The bulkier naphthalene group occupies a hydrophobic pocket in the transporter proteins (specifically DAT and NET) differently than the phenyl ring, shifting the selectivity profile to favor Dopamine and Norepinephrine over Serotonin, which is ideal for ADHD treatment.

Visualizing the Scaffold Evolution

G cluster_0 Generation 1: Analgesia cluster_1 Generation 2: Depression cluster_2 Generation 3: ADHD/Cognition Bicifadine Bicifadine (p-Tolyl) NET > DAT >> SERT Amitifadine Amitifadine (3,4-Dichlorophenyl) Balanced TRI SERT ≈ NET ≈ DAT Bicifadine->Amitifadine Halogenation (+SERT Affinity) Centanafadine Centanafadine (2-Naphthyl) NE/DA Focused NE > DA > SERT Amitifadine->Centanafadine Naphthalene Subst. (Metabolic Stability & NE/DA Bias)

Figure 1: The structural evolution of 3-azabicyclo[3.1.0]hexane TRIs. The shift to the naphthalene ring (Centanafadine) optimized the ratio for cognitive indications.

Pharmacological Profile & Data

The "magic" of Centanafadine lies in its specific inhibition ratios. Unlike stimulants (Amphetamines) which release dopamine, Centanafadine inhibits reuptake, providing a smoother pharmacokinetic profile with lower abuse potential.

Table 1: Comparative Inhibitory Potency (IC50/Ki)
CompoundSubstituent (C1)hNET IC50 (nM)hDAT IC50 (nM)hSERT IC50 (nM)Ratio (NET:DAT:SERT)Primary Indication
Bicifadine 4-Methylphenyl10125614001 : 2.5 : 14Pain (Analgesia)
DOV-216,303 3,4-Dichlorophenyl2078141.4 : 5.5 : 1Depression
Centanafadine 2-Naphthyl 6 38 83 1 : 6 : 14 ADHD

Note: Lower IC50 indicates higher potency. Centanafadine exhibits very high potency for NET (6 nM), moderate for DAT (38 nM), and lower for SERT (83 nM), creating a "stimulant-like" efficacy profile without the full stimulant side-effect burden.

Synthetic Methodology

The synthesis of (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane is chemically challenging due to the strain of the cyclopropane ring and the requirement for strict stereochemical control. The most robust route, utilized in process chemistry, involves the Maleimide-Cyclopropanation Strategy .

Protocol: Maleimide-Based Cyclopropanation

Reagents Required:

  • 2-Naphthylboronic acid

  • N-Methylmaleimide (or N-Benzylmaleimide for easier deprotection)

  • Trimethylsulfoxonium iodide (Corey-Chaykovsky reagent)

  • Lithium Aluminum Hydride (LAH) or Borane-THF

  • Palladium catalyst (Pd(PPh3)4)

Step-by-Step Workflow:
  • Arylation (Suzuki Coupling):

    • React 3-bromo-1-methylmaleimide with 2-naphthylboronic acid using Pd(PPh3)4 and Na2CO3 in Dioxane/Water.

    • Mechanism:[3][4] Standard Suzuki cross-coupling attaches the naphthalene ring to the maleimide double bond.

    • Product: 3-(2-naphthyl)-1-methylmaleimide.

  • Cyclopropanation (Corey-Chaykovsky):

    • Generate the sulfur ylide by treating trimethylsulfoxonium iodide with NaH in dry DMSO/THF.

    • Add the arylmaleimide solution dropwise at 0°C.

    • Mechanism:[3][4] The ylide attacks the maleimide double bond (Michael addition), followed by intramolecular ring closure and elimination of DMSO.

    • Product: 1-(2-naphthyl)-3-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione.

  • Global Reduction:

    • Dissolve the dione in dry THF. Carefully add LAH (Lithium Aluminum Hydride) or Borane-THF complex. Reflux for 4-6 hours.

    • Mechanism:[3][4] Reduction of the two carbonyl groups of the imide to methylene groups, yielding the tertiary amine.

    • Product: 1-(2-naphthyl)-3-methyl-3-azabicyclo[3.1.0]hexane.

  • Demethylation (If required for secondary amine):

    • Treat with ACE-Cl (1-Chloroethyl chloroformate) followed by methanol reflux to remove the N-methyl group, yielding the secondary amine (Centanafadine).

  • Chiral Resolution:

    • The product is a racemate. Resolve using (-)-Dibenzoyl-L-tartaric acid to isolate the active (1R,5S) enantiomer.

Synthetic Pathway Diagram

Synthesis Start Start: 3-Bromo-N-methylmaleimide + 2-Naphthylboronic Acid Step1 Step 1: Suzuki Coupling (Pd Catalyst) Start->Step1 Inter1 Intermediate: 3-(2-Naphthyl)maleimide Step1->Inter1 Step2 Step 2: Cyclopropanation (Trimethylsulfoxonium Iodide/NaH) Inter1->Step2 Inter2 Bicyclic Imide: 1-(2-Naphthyl)-3-azabicyclo[3.1.0] hexane-2,4-dione Step2->Inter2 Step3 Step 3: Reduction (LAH or BH3) Inter2->Step3 Step4 Step 4: Demethylation & Resolution Step3->Step4 Final Final Product: Centanafadine (HCl) (1R,5S Isomer) Step4->Final

Figure 2: The industrial synthesis route for Centanafadine via the maleimide strategy.

Clinical Implications & Status

The development of Centanafadine validates the "Naphthalene-Cyclopropane" hypothesis. By creating a rigid molecule that fits the NET and DAT transporters with high affinity (low nM range) but moderate SERT affinity, researchers achieved a clinical profile distinct from both psychostimulants and traditional antidepressants.

  • Efficacy: In Phase II/III trials, Centanafadine demonstrated statistically significant improvements in ADHD symptoms (AISRS scores) compared to placebo.

  • Safety: Unlike amphetamines, it showed a lower propensity for tachycardia and abuse, attributed to its reuptake inhibition mechanism (vs. release) and the "braking" effect of concurrent SERT inhibition.

References
  • Skolnick, P., et al. (2003).[4][5][6] "Antidepressant-like actions of DOV 21,947: a 'triple' reuptake inhibitor."[4][5] European Journal of Pharmacology. Link

  • Skolnick, P., et al. (2006). "Preclinical and clinical pharmacology of DOV 216,303, a 'triple' reuptake inhibitor." CNS Drug Reviews. Link

  • Lippa, A., et al. (2005). "1-Aryl-3-azabicyclo[3.1.0]hexanes: A new class of potent, broad-spectrum antidepressants." US Patent 20060223875. Link

  • Adler, L. A., et al. (2020). "Efficacy and Safety of Centanafadine (EB-1020) in Adults With Attention-Deficit/Hyperactivity Disorder." Journal of Clinical Psychopharmacology. Link

  • Euthymics Bioscience. (2011). "Novel Triple Reuptake Inhibitors for the Treatment of ADHD and Depression." Whitepaper on EB-1020.

Sources

Thermodynamic Stability Profile of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine (CAS: 1647055-48-8) represents a highly specialized architectural motif in modern medicinal chemistry. Structurally, it integrates three distinct domains: an electron-rich 7-methoxy-1-naphthyl system, a highly strained cyclopropane spacer, and a reactive primary methanamine moiety.

Understanding the thermodynamic stability of this molecule is not merely an exercise in physical chemistry; it is a critical prerequisite for formulation development, shelf-life determination, and synthetic scale-up. This whitepaper deconstructs the thermodynamic liabilities of the molecule, explains the quantum-mechanical causality behind its degradation pathways, and provides self-validating experimental workflows for stability assessment in alignment with [1].

Structural Causality and Thermodynamic Profiling

To predict the thermodynamic behavior of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine, we must isolate the energetic contributions and vulnerabilities of its core structural features.

The Cyclopropane Ring: Strain Energy and Homoconjugation

The cyclopropane ring is thermodynamically unstable relative to its linear alkane counterparts, possessing a ring strain energy of approximately 27.5 to 30 kcal/mol [2][3]. This strain arises from the forced 60° bond angles, which deviate significantly from the ideal 109.5° sp³ tetrahedral angle.

According to the Forster–Coulson–Moffitt model and Walsh orbital theory, the C–C bonds in cyclopropane possess high p-character ("bent bonds"), pushing electron density outside the internuclear axis[4]. In our target molecule, the cyclopropane ring is adjacent to a methanamine group, creating a cyclopropylcarbinyl system . If the amine undergoes oxidative cleavage or protonation-induced leaving, the resulting cyclopropylcarbinyl radical or carbocation exhibits unusual stability due to homoconjugation—the interaction between the bent cyclopropane σ-bonds and the adjacent vacant p-orbital[5]. Thermodynamically, this lowers the activation energy (


) for ring-opening degradation pathways under acidic or extreme thermal stress.
The Primary Amine: Oxidative Vulnerability

Primary amines are thermodynamically susceptible to oxidative dehydrogenation. In the presence of atmospheric oxygen, transition metal impurities, or light, the methanamine group can undergo oxidation to form imines, which may further hydrolyze to aldehydes or dehydrogenate to nitriles[6][7]. The proximity of the sterically bulky naphthyl-cyclopropyl system provides some kinetic shielding, but the thermodynamic driving force for oxidation remains high, necessitating strict control of oxygen ingress during storage.

The 7-Methoxy-1-naphthyl Core: Electron-Rich Photoreactivity

The naphthalene core is stabilized by aromatic resonance energy. However, the addition of the 7-methoxy group—a strong electron-donating group (EDG) via resonance—increases the electron density of the aromatic system. This lowers the oxidation potential of the ring, making the molecule more susceptible to electrophilic aromatic substitution and photo-induced oxidation (generation of reactive oxygen species under UV exposure) compared to an unsubstituted naphthalene.

Mechanistic Degradation Pathways

The interplay of these three domains results in specific, predictable degradation trajectories when the molecule is subjected to environmental stress.

DegradationPathways API 1-(7-Methoxy-1-naphthyl) cyclopropanemethanamine Stress_Acid Acidic / Thermal Stress (Protonation) API->Stress_Acid Stress_Ox Oxidative Stress (O2 / Transition Metals) API->Stress_Ox Stress_Photo Photolytic Stress (UV / Vis Light) API->Stress_Photo Deg_RingOpen Cyclopropylcarbinyl Ring Opening (Isomerization) Stress_Acid->Deg_RingOpen Homoconjugation driven Deg_Imine Oxidative Dehydrogenation (Imine / Nitrile Formation) Stress_Ox->Deg_Imine Primary amine vulnerability Deg_Naphthyl Photo-oxidation of Methoxy-Naphthyl Core Stress_Photo->Deg_Naphthyl EDG sensitized

Fig 1: Primary thermodynamic degradation pathways of the target molecule.

Quantitative Thermodynamic Data

The following table synthesizes the expected thermodynamic parameters and kinetic degradation metrics based on empirical data from analogous cyclopropylcarbinyl and methoxy-naphthyl systems.

Parameter / PropertyEstimated ValueCausality / Structural Driver
Ring Strain Energy (SE) ~27.5 - 30.0 kcal/mol60° bond angles and torsional strain of the cyclopropane ring[2][4].
C-H Bond Dissociation (Cyclopropyl) ~110 kcal/molHigh s-character of the C-H bonds in the cyclopropane ring[2].
Activation Energy (

) - Ring Opening
45 - 55 kcal/mol (Uncatalyzed)High barrier at ambient temps; drops significantly if amine is protonated/leaves.
Oxidation Potential (

)
~1.2 V vs Ag/AgClLowered by the electron-donating 7-methoxy group on the naphthyl ring.
Enthalpy of Formation (

)
EndothermicDriven by the accumulation of ring strain and steric bulk.

Experimental Workflows for Stability Assessment

To empirically validate the thermodynamic stability of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine, a self-validating experimental framework must be employed. The following protocols ensure high data integrity and reproducibility.

Protocol A: ICH Q1A(R2) Aligned Forced Degradation Study

Forced degradation (stress testing) is utilized to elucidate the intrinsic thermodynamic stability of the molecule and identify degradation products[8].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the API in a biologically and chemically inert solvent mixture (e.g., 50:50 Water:Acetonitrile, HPLC grade).

  • Hydrolytic Stress (Acid/Base):

    • Acidic: Add 0.1 N HCl to achieve pH 2. Incubate at 60°C for 48 hours. (Targets cyclopropane ring opening via cyclopropylcarbinyl cation formation).

    • Basic: Add 0.1 N NaOH to achieve pH 12. Incubate at 60°C for 48 hours.

  • Oxidative Stress: Add 3%

    
     to the API solution. Incubate at room temperature (25°C) for 24 hours in the dark. (Targets primary amine oxidation to imines/nitriles[9]).
    
  • Thermal Stress (Solid State): Place 50 mg of the solid API powder in a sealed glass vial. Expose to 80°C for 7 days.

  • Photolytic Stress: Expose a thin layer of solid API (1 mm thickness) to 1.2 million lux hours of visible light and 200 watt-hours/m² of near-UV energy (per ICH Q1B).

  • Quenching & Analysis: Neutralize hydrolytic samples. Dilute all samples to 0.1 mg/mL and analyze via LC-HRMS (Liquid Chromatography - High Resolution Mass Spectrometry) using a reverse-phase C18 column.

  • Self-Validation Check: Ensure mass balance. The sum of the area percent of the remaining API and all degradation peaks must equal 100% ± 2%. If mass balance fails, volatile degradants (e.g., loss of the amine group as ammonia) or insoluble polymers have formed.

Protocol B: Thermal Analysis via DSC and TGA

To directly measure the thermodynamic phase transitions and decomposition temperatures.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard (Melting point: 156.6°C,

    
    : 28.45 J/g).
    
  • TGA Preparation: Load 5.0 mg of the API into a platinum pan in a Thermogravimetric Analyzer (TGA).

  • TGA Execution: Heat from 25°C to 500°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min). Record the onset temperature of weight loss (

    
    ), which indicates the thermodynamic limit of thermal stability before covalent bond cleavage.
    
  • DSC Preparation: Load 3.0 mg of the API into an aluminum hermetic pan. Crimp the lid.

  • DSC Execution: Heat from 25°C to a temperature 20°C below the TGA

    
     at 10°C/min.
    
  • Data Interpretation: Identify the endothermic melting peak (

    
    ). An exothermic peak prior to melting indicates a thermodynamically driven solid-state phase transition (polymorphism) or early-stage strain-release degradation (e.g., cyclopropane ring opening).
    

StabilityWorkflow Start API Batch (Solid & Solution) Stress Apply Stress Conditions Thermal (80°C) Oxidative (H2O2) Photolytic (UV/Vis) Start->Stress Analysis Analytical Workup LC-HRMS DSC / TGA Stress->Analysis Validation Mass Balance & Kinetic Modeling Analysis->Validation Output Thermodynamic Stability Profile Validation->Output

Fig 2: ICH Q1A(R2) compliant workflow for thermodynamic stability profiling.

Conclusion

The thermodynamic stability of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine is dictated by the delicate balance between the robust aromaticity of its naphthyl core and the energetic liabilities of its highly strained cyclopropane ring and reactive primary amine. While the cyclopropane ring is kinetically stable at ambient conditions, it represents a thermodynamic energy trap that can be sprung via homoconjugation-driven pathways under acidic or extreme thermal stress. Furthermore, the primary amine requires strict protection from oxidative environments to prevent premature dehydrogenation. By employing the rigorous, self-validating protocols outlined in this guide, researchers can accurately map these degradation kinetics and engineer appropriate formulation strategies.

References

  • ICH Expert Working Group. "ICH Q1A(R2) Stability Testing of New Drug Substances and Products." Xinfuda Group, July 2025.[Link]

  • FDCELL. "ICH Q1A(R2) Stability Testing of New Drug Substances and Products - FDCELL." FDCELL, October 2025.[Link]

  • Bach, R. D., et al. "Strain Energy of Small Ring Hydrocarbons. Influence of C−H Bond Dissociation Energies." Journal of the American Chemical Society, March 2004.[Link]

  • Pharmacy Freak. "Reactions of cyclopropane MCQs With Answer." Pharmacy Freak, September 2025.[Link]

  • Singh, N., & Fleshman, A. "Cyclopropanemethanol Essay." Bartleby.com.[Link]

  • Stahl, S. S., et al. "Developments in the Aerobic Oxidation of Amines." ACS Catalysis, May 2012.[Link]

  • ResearchGate. "Oxidation of primary, secondary and tertiary amines." ResearchGate.[Link]

  • MDPI. "Synthesis of Nitroarenes by Oxidation of Aryl Amines." MDPI, February 2022.[Link]

Sources

Solubility profile of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profiling & Process Optimization for 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine

Executive Summary

Compound: 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine CAS: 1647055-48-8 Chemical Class: Naphthalene-based primary amine / Agomelatine rigidified analog Molecular Formula: C₁₅H₁₇NO Molecular Weight: 227.30 g/mol [1][2]

This guide provides a comprehensive technical analysis of the solubility profile of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine.[1][2] As a structural analog to Agomelatine intermediates, this compound exhibits specific physicochemical behaviors governed by its lipophilic naphthalene core and the basic primary amine functionality on the cyclopropane ring.[2] This document outlines predicted solubility parameters, experimental determination protocols, and solvent selection strategies for synthesis and purification.[1][2]

Physicochemical Basis & Solubility Prediction

The solubility of this compound is dictated by the competition between the hydrophobic 7-methoxy-naphthalene moiety and the hydrophilic/basic cyclopropanemethanamine tail.[1][2]

Key Properties (Calculated)
PropertyValueImplication for Solubility
LogP (Octanol/Water) ~2.5 - 2.8Moderate lipophilicity.[1][2] Soluble in organic solvents; poor water solubility at neutral pH.[1][2]
pKa (Basic Amine) ~9.5 - 10.5Critical: High solubility in aqueous acid (pH < 4) due to ammonium salt formation.[1]
H-Bond Donors 2 (NH₂)Capable of H-bonding with alcohols and water.[1][2]
H-Bond Acceptors 2 (O, N)Interaction with protic solvents.[1][2]
Predicted Solubility Matrix

Based on Hansen Solubility Parameters (HSP) and structural analogy to (7-methoxy-1-naphthyl)acetonitrile.

Solvent ClassRepresentative SolventsPredicted SolubilityProcess Application
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Primary extraction solvent; excellent for dissolving the free base.[1][2]
Polar Aprotic DMSO, DMF, THFHigh (>100 mg/mL)Reaction media; completely miscible.[1][2]
Aromatic Toluene, XyleneGood (20-50 mg/mL)Ideal for hot crystallization or reaction at reflux.[1][2]
Alcohols Methanol, Ethanol, IPAModerate to Good Solubility increases significantly with temperature; good for recrystallization.[1][2]
Esters Ethyl Acetate, Isopropyl AcetateModerate Useful for antisolvent crystallization or extraction.[1][2]
Alkanes Heptane, Hexane, CyclohexaneLow / Insoluble Excellent antisolvent to force precipitation.[1][2]
Aqueous Water (pH 7)Insoluble (<0.1 mg/mL)Phase separation layer.[1]
Aqueous Acid 1N HCl, 1N H₂SO₄High (Soluble Salt)Purification mechanism: Extract into water as salt, wash organics, basify to recover.[1][2]

Experimental Protocols

To validate the predicted profile for specific process requirements, the following self-validating protocols are recommended.

Protocol A: Gravimetric Solubility Determination

Objective: Determine saturation limit in key solvents at 25°C.[1][2]

  • Preparation: Weigh 100 mg of solid into a 4 mL vial.

  • Addition: Add solvent in 100 µL increments while vortexing.

  • Observation: Record volume required for complete dissolution.

  • Saturation: If undissolved after 2 mL (50 mg/mL), filter supernatant, dry, and weigh residue to calculate solubility via mass balance.

Protocol B: pH-Dependent Solubility Profiling (Acid-Base Swing)

Objective: Confirm the amine's ability to form water-soluble salts for purification.[1][2]

AcidBaseProfile Start Start: 100mg Compound in 5mL DCM (Organic Phase) AcidWash Add 5mL 1N HCl (Biphasic Mix) Start->AcidWash PhaseSep Separate Phases AcidWash->PhaseSep OrgLayer Organic Layer (DCM) Check by TLC/HPLC PhaseSep->OrgLayer Impurities remain AqLayer Aqueous Layer (Acidic) Contains Amine Salt PhaseSep->AqLayer Target extracted Basify Basify Aq Layer (pH > 12 with NaOH) AqLayer->Basify Extract Back-Extract into DCM Basify->Extract Result Evaporate DCM Recover Pure Free Base Extract->Result caption Figure 1: Acid-Base Solubility Swing Protocol for Purification

Process Optimization Strategies

Crystallization Solvent Selection

For scaling up, "Good-Bad" solvent pairs are most effective due to the steep solubility curve of naphthalene derivatives.[1][2]

  • System 1 (Standard): Dissolve in minimal hot Ethyl Acetate (70°C).[1] Slowly add Heptane until turbidity persists. Cool to 0°C.[1][2]

  • System 2 (High Purity): Dissolve in hot Ethanol .[1] Add Water dropwise as an antisolvent.[1][2] (Note: Ensure the amine does not oil out; seeding is recommended).[1]

Reaction Solvent Suitability
  • Acylation/Alkylation: Use Dichloromethane or THF .[1][2] High solubility ensures homogeneous kinetics.[1][2]

  • Reduction Steps: If reducing a precursor nitrile to this amine, Toluene is preferred as it allows for high-temperature reflux and easy removal of water via azeotrope.[1][2]

Thermodynamic Analysis (Van't Hoff)

If precise solubility data is generated at multiple temperatures (e.g., 20°C, 40°C, 60°C), plot


 vs 

.[1][2]
  • A linear plot indicates a constant enthalpy of dissolution (

    
    ).[1]
    
  • Non-linearity suggests a polymorph transition or oiling-out phenomenon, common in low-melting naphthalene amines.[1][2]

References

  • Synthesis of Agomelatine Intermediates

    • Title: Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine.[1][2][3][4][5][6]

    • Source: US Patent 2005/0182267 A1.[1][2]

    • URL:[1]

    • Relevance: Establishes solubility baselines for the 7-methoxy-naphthalene core structure in Toluene and Ethanol/W
  • Chemical Identity & Properties

    • Title: 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine (CAS 1647055-48-8).[1][2]

    • Source: Fluorochem Product Catalog.[1][2]

    • Relevance: Verifies chemical structure and calculated physicochemical properties (LogP, MW).
  • General Solubility of Naphthalene Amines

    • Title: Solubility of Naphthalene and Its Derivatives in Organic Solvents.[1]

    • Source: Journal of Chemical & Engineering Data (General Reference for Class).[1]

    • Relevance: Supports the prediction of high solubility in chlorinated and aromatic solvents.[1]

  • Agomelatine Structural Data

    • Title: 2-(7-Methoxy-1-naphthyl)acetonitrile.[1][2][4][5]

    • Source: Acta Crystallographica Section E.[1][2]

    • URL:[Link]

    • Relevance: Provides crystal structure and solubility context for the closest structural precursor.[1][2]

Sources

Predictive and Preclinical Toxicological Assessment Framework for 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Compound Identity & Toxicological Rationale

1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine (CAS: 1647055-48-8; Molecular Formula: C₁₅H₁₇NO) is a synthetic naphthalenic building block and active pharmaceutical ingredient (API) intermediate[1]. Structurally, it is a conformationally restricted analogue of the atypical antidepressant agomelatine.

From a toxicological perspective, evaluating this compound requires dissecting its two primary structural domains:

  • The 7-Methoxy-1-naphthyl Core: This moiety is a known structural alert for idiosyncratic Drug-Induced Liver Injury (iDILI). In structurally related molecules like agomelatine, this core undergoes heavy first-pass hepatic metabolism, leading to dose-dependent hepatotoxicity[2].

  • The Cyclopropylmethanamine Moiety: Unlike the neutral ethylacetamide chain of agomelatine, the primary amine in this compound is basic (pKa ~9.5) and will be protonated at physiological pH. This fundamental physicochemical shift increases the volume of distribution, introduces the risk of phospholipidosis, and creates a classic pharmacophore for hERG potassium channel blockade (cardiotoxicity).

Because this is a novel preclinical compound, empirical toxicological data must be generated through a rigorous, self-validating screening cascade. This whitepaper outlines the authoritative protocols required to assess its safety profile.

Mechanistic Liability: The CYP1A2 Epoxide Pathway

The primary toxicological hurdle for 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine is its predicted hepatic bioactivation. Clinical and in vitro data for the naphthalenic core demonstrate that Cytochrome P450 1A2 (CYP1A2) is the primary enzyme responsible for its oxidation[3].

The Causality of Toxicity: CYP1A2 does not merely clear the drug; it oxidizes the naphthalene ring to form a highly reactive 3,4-epoxide intermediate [4]. If this electrophilic epoxide is not rapidly detoxified via glutathione (GSH) conjugation, it covalently binds to hepatic macromolecules (proteins and DNA). This covalent adduction triggers cellular stress, mitochondrial dysfunction, and ultimately, acute hepatocellular necrosis[3].

MetabolicPathway Parent 1-(7-Methoxy-1-naphthyl) cyclopropanemethanamine CYP1A2 CYP1A2 Oxidation (Hepatic Microsomes) Parent->CYP1A2 Epoxide 3,4-Epoxide Intermediate (Reactive Electrophile) CYP1A2->Epoxide Detox Glutathione (GSH) Conjugation Epoxide->Detox Detoxification Tox Covalent Binding to Hepatic Proteins (iDILI) Epoxide->Tox Toxicity

Fig 1. Predicted CYP1A2-mediated bioactivation pathway and hepatotoxicity mechanism.

In Vitro Safety Pharmacology: Self-Validating Protocols

To empirically evaluate the liabilities identified above, the following in vitro assays must be executed. Each protocol is designed as a self-validating system , ensuring that any generated data is internally verified against known controls.

Protocol 3.1: Reactive Metabolite Trapping (Hepatotoxicity Screen)

Causality & Rationale: We must determine if the rigid cyclopropyl ring sterically alters CYP1A2 binding compared to agomelatine, thereby increasing or decreasing the formation of the toxic 3,4-epoxide. Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine 10 µM of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine, 1 mg/mL HLM protein, and 5 mM reduced Glutathione (GSH) as the nucleophilic trapping agent.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Self-Validation Mechanisms (Critical):

    • Positive Control: Run Agomelatine in parallel to confirm baseline epoxide formation[4].

    • Enzyme-Blank: Run a parallel sample without NADPH to prove that metabolite formation is strictly CYP450-dependent.

    • Matrix-Blank: Run a sample using heat-inactivated HLMs to rule out non-enzymatic degradation.

  • Termination & Analysis: After 60 minutes, quench the reaction with ice-cold acetonitrile containing Labetalol (internal standard). Centrifuge at 14,000g for 15 mins. Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry) looking for the specific mass shift (+307 m/z) indicative of GSH-adduct formation.

Protocol 3.2: Automated Patch-Clamp for hERG Inhibition

Causality & Rationale: The primary amine introduces a positive charge at physiological pH. Cationic amphiphilic molecules are notorious for binding to the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT prolongation and fatal arrhythmias. Methodology:

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing the hERG channel.

  • Electrophysiology Setup: Establish a whole-cell patch-clamp configuration using an automated platform (e.g., QPatch).

  • Self-Validation Mechanisms (Critical):

    • Membrane Integrity: The system must automatically reject any cell with a seal resistance of <1 GΩ or an initial tail current of <300 pA.

    • Positive Control: Perfuse 1 µM Terfenadine; the assay is only valid if >80% hERG inhibition is observed.

    • Vehicle Control: Perfuse 0.1% DMSO to establish baseline current stability.

  • Test Article Perfusion: Apply 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine at escalating concentrations (0.1, 1, 10, and 30 µM). Measure the peak tail current amplitude to calculate the IC₅₀.

In Vivo Toxicokinetics & Hepatotoxicity Screening

In vitro trapping does not account for complex in vivo clearance mechanisms or the rate of hepatic GSH depletion. Therefore, a 14-day Dose Range Finding (DRF) study in rodents is required.

ToxWorkflow InSilico In Silico QSAR (Derek/Sarah Nexus) InVitro In Vitro Screening (HLM Trapping, hERG) InSilico->InVitro InVivo In Vivo DRF (14-Day Rodent MTD) InVitro->InVivo Decision Go/No-Go Safety Decision InVivo->Decision

Fig 2. Sequential preclinical toxicological assessment workflow.

Protocol 4.1: 14-Day DRF and Hepatotoxicity Screen (Rat)

Causality & Rationale: Agomelatine causes transaminase elevations in up to 1% of humans due to heavy first-pass metabolism[2]. We must assess if the cyclopropyl analogue induces similar sub-acute hepatic injury in a mammalian model. Methodology:

  • Dosing: Administer the compound via daily oral gavage to Sprague-Dawley rats (n=5/sex/group) at 0, 10, 50, and 150 mg/kg/day for 14 days.

  • Toxicokinetics (TK): A satellite group (n=3/sex/group) must be bled at 0.5, 1, 2, 4, 8, and 24 hours post-dose on Days 1 and 14 to calculate Cmax and AUC. Self-Validation: Correlating systemic exposure (AUC) with toxicity differentiates between true hepatotoxicity and poor oral bioavailability.

  • Clinical Pathology: On Day 15, collect serum for comprehensive metabolic panels. Critical Biomarkers: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Total Bilirubin. Elevations >3x the upper limit of normal (ULN) indicate severe liability.

  • Histopathology: Harvest livers, fix in 10% neutral buffered formalin, and stain with H&E to evaluate for centrilobular necrosis or microvesicular steatosis.

Quantitative Safety Thresholds

To facilitate Go/No-Go decisions in drug development, the data generated from the protocols above must be evaluated against strict quantitative thresholds.

Table 1: Comparative Structural & Predictive Toxicology Data

ParameterAgomelatine (Reference)1-(7-Methoxy-1-naphthyl)cyclopropanemethanamineToxicological Implication
Basic Moiety Neutral (Acetamide)Basic (Primary Amine)Increased risk of hERG binding and phospholipidosis.
Predicted pKa N/A~9.5Compound will be highly protonated in systemic circulation.
CYP1A2 Liability High (Epoxide former)High (Predicted Epoxide former)Risk of idiosyncratic Drug-Induced Liver Injury (iDILI).

Table 2: Acceptance Criteria for Preclinical Safety Assays

AssayTarget MetricGo/No-Go ThresholdSelf-Validation Requirement
HLM GSH Trapping GSH-Adduct FormationAdduct ratio < Agomelatine controlEnzyme-blank must show zero adducts.
hERG Patch-Clamp IC₅₀ (µM)IC₅₀ > 30 µM (Ideally >100x Cmax)Terfenadine control must show >80% inhibition.
14-Day In Vivo DRF Serum ALT/AST< 3x Upper Limit of Normal (ULN)TK data must confirm systemic exposure (AUC > 0).

References

  • ChemScene. "1647055-48-8 | (1-(7-Methoxynaphthalen-1-yl)cyclopropyl)methanamine". 1

  • National Institutes of Health (NIH) / Medicine (Baltimore). "CYP1A2 polymorphism may contribute to agomelatine-induced acute liver injury: Case report and review of the literature". 3

  • European Medicines Agency (EMA). "Valdoxan, INN: agomelatine - Scientific Discussion / Assessment Report". 4

  • US Patent Office / Google Patents. "US20160184246A1 - Transdermal drug delivery systems for agomelatine". 2

Sources

Understanding the mechanism of action for naphthyl-cyclopropane intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Deep Dive: Naphthyl-Cyclopropane Scaffolds in Medicinal Chemistry

Executive Summary The naphthyl-cyclopropane scaffold represents a privileged structural motif in modern drug discovery, acting as a high-affinity pharmacophore in serotonin/norepinephrine reuptake inhibitors (SNRIs) and melatonergic agonists. By coupling the lipophilic bulk of a naphthalene ring with the conformational rigidity of a cyclopropane spacer, this scaffold optimizes the "lock-and-key" fit within orthosteric binding sites of Monoamine Transporters (MATs). This guide analyzes the mechanistic formation of these strained intermediates, their stereoelectronic interactions at the target site, and their metabolic stability profiles.

Part 1: Structural & Stereoelectronic Properties[1]

The efficacy of naphthyl-cyclopropane intermediates stems from two synergistic properties: conformational restriction and


-stacking capability .
  • The Cyclopropane "Spacer": Unlike flexible alkyl chains, the cyclopropane ring possesses significant

    
     character (Walsh orbitals). This rigidity locks the relative orientation of the naphthyl group (hydrophobic anchor) and the amine functionality (ionic anchor), reducing the entropic penalty upon binding to the target protein.
    
  • The Naphthyl Anchor: The naphthalene system provides an extended

    
    -surface compared to a phenyl ring. This increases Van der Waals contacts and 
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) within the binding pocket of transporters like SERT (Serotonin Transporter) or NET (Norepinephrine Transporter).

Table 1: Comparative Physicochemical Properties (Phenyl vs. Naphthyl Scaffolds)

PropertyPhenyl-Cyclopropane (e.g., Milnacipran)Naphthyl-Cyclopropane (Analog)Impact on Drug Design
LogP (Lipophilicity) ~2.0 - 2.5~3.0 - 3.8Naphthyl increases CNS penetration but requires solubility optimization.

-Surface Area
105 Ų145 ŲEnhanced affinity via stronger hydrophobic interactions in the S1 pocket.
Rotational Freedom Restricted (Cyclopropane)Restricted (Cyclopropane)Both scaffolds minimize entropic loss; Naphthyl adds steric bulk.
SERT Affinity (

)
Moderate (nM range)High (Sub-nM potential)Naphthyl analogs often show 2-5x higher potency due to extended binding.

Part 2: Synthetic Mechanism of Action (Formation)

The synthesis of chiral naphthyl-cyclopropane intermediates is the critical bottleneck in producing these drugs. The mechanism of action here refers to the catalytic cycle of formation , typically involving transition-metal-catalyzed decomposition of diazo compounds.

Mechanistic Insight: Rhodium(II)-Catalyzed Carbenoid Transfer

The most authoritative method for generating these strained rings with high enantioselectivity is the reaction of naphthyl-styrenes with diazoacetates using chiral Dirhodium(II) catalysts (e.g.,


).

The Catalytic Cycle:

  • Activation: The diazo compound binds to the axial site of the Rhodium dimer.

  • Carbenoid Formation: Nitrogen gas (

    
    ) is extruded, forming a highly electrophilic Metal-Carbene intermediate.
    
  • Asymmetric Induction: The chiral ligands on the Rhodium cage create a "chiral tunnel," forcing the naphthyl-alkene to approach the carbene from a specific trajectory.

  • Concerted Asynchronous Addition: The carbene adds to the alkene double bond. The transition state is "late" (product-like), meaning the stereochemistry is determined by the minimization of steric clashes between the naphthyl ring and the catalyst ligands.

Experimental Protocol: Enantioselective Cyclopropanation

Standard Operating Procedure for Research Applications

Reagents:

  • 2-Vinylnaphthalene (1.0 equiv)

  • Methyl phenyldiazoacetate (1.2 equiv)

  • Catalyst:

    
     (0.5 mol%)
    
  • Solvent: Anhydrous Hexanes or DCM

Workflow:

  • Inert Atmosphere: Flame-dry a 2-neck round-bottom flask and purge with Argon.

  • Catalyst Solubilization: Dissolve

    
     in anhydrous hexanes.
    
  • Substrate Addition: Add 2-vinylnaphthalene to the catalyst solution.

  • Controlled Addition: Dissolve the diazo compound in hexanes. Using a syringe pump, add this solution dropwise over 2 hours at -78°C (or room temp depending on catalyst). Critical Step: Slow addition prevents diazo dimerization.

  • Quench & Purification: Filter through a celite plug to remove Rhodium. Concentrate and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Part 3: Pharmacological Mechanism of Action (Interaction)

Once synthesized, the naphthyl-cyclopropane intermediate functions as a potent inhibitor of monoamine reuptake.

Mechanism at the Synapse:

  • Recognition: The protonated amine of the drug is attracted to the Aspartate residue (Asp-98 in SERT) in the central binding site.

  • Occlusion: The naphthyl-cyclopropane scaffold wedges itself into the substrate pathway.

    • The Naphthyl group occupies the hydrophobic S1 pocket, engaging in

      
      -stacking with Tyr-176.
      
    • The Cyclopropane ring acts as a rigid wedge, preventing the transporter from undergoing the conformational change required to translocate the neurotransmitter (serotonin/norepinephrine) from the synapse to the cytoplasm.

  • Result: Synaptic concentrations of neurotransmitters increase, amplifying downstream signaling.

Visualization: The Signaling & Inhibition Pathway

MOA_Pathway Presynaptic Presynaptic Neuron Synapse Synaptic Cleft (High Neurotransmitter Conc.) Presynaptic->Synapse Release Transporter Monoamine Transporter (SERT/NET) Synapse->Transporter Reuptake (Normal) Receptors Post-Synaptic Receptors (5-HT/NE) Synapse->Receptors Activation Transporter->Presynaptic Recycling Drug Naphthyl-Cyclopropane Inhibitor Drug->Transporter Blocks (Ki < 10nM) Signal Downstream Signaling (Mood Regulation) Receptors->Signal Signal Transduction

Caption: Mechanism of Action showing the blockade of SERT/NET transporters by the Naphthyl-Cyclopropane inhibitor, preventing reuptake and enhancing synaptic signaling.

Part 4: Metabolic Stability & ADME Profile

A key advantage of the cyclopropane ring over an ethyl or propyl chain is metabolic resilience.

  • Blockade of

    
    -Oxidation:  Alkyl chains are prone to rapid metabolic degradation via 
    
    
    
    -oxidation. The cyclopropane ring, lacking removable protons in the correct geometry and possessing high ring strain, resists this pathway.
  • CYP450 Interactions: While generally stable, the naphthyl ring is a target for hydroxylation by CYP2D6 or CYP3A4. However, the cyclopropane ring itself is usually stable unless an adjacent amine allows for radical ring-opening (a mechanism seen in some toxicity profiles, but less common in these specific scaffolds).

  • Toxicity Check: Researchers must monitor for mechanism-based inactivation of CYP enzymes. If the cyclopropane ring is oxidized to a radical intermediate, it can covalently bind to the heme iron of the CYP enzyme, permanently disabling it. This is a critical screen in early discovery.

References

  • Stereoselective Cyclopropanation: Davies, H. M. L., & Manning, J. R. (2008). "Catalytic C-H Functionalization by Metal Carbenoid and Nitrene Insertion." Nature, 451(7177), 417-424. Link

  • Pharmacology of SNRI Analogs: Shuto, S., et al. (1995). "Synthesis and biological activity of conformationally restricted analogues of milnacipran: (1S,2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]cyclopropanecarboxamide." Journal of Medicinal Chemistry, 38(15), 2964-2968. Link

  • Metabolic Stability: Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 59(19), 8712-8756. Link

  • Levomilnacipran Mechanism: Auclair, A. L., et al. (2013). "Levomilnacipran (F2695), a norepinephrine-preferring SNRI: Profile in vitro and in models of depression and anxiety." Neuropharmacology, 70, 338-347. Link

  • Naphthyl Bioisosteres: Yous, S., et al. (1992). "Novel naphthalenic ligands with high affinity for the melatonin receptor." Journal of Medicinal Chemistry, 35(8), 1484-1486. Link

Methodological & Application

Scalable Synthesis Protocols for 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Conformationally Restricted Melatonergic Intermediates

Introduction & Strategic Rationale

1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine (CAS 1647055-48-8) is a highly valued intermediate in the development of next-generation, conformationally restricted melatonergic agonists. By incorporating a cyclopropane ring into the ethylamine side chain of traditional scaffolds (such as agomelatine), researchers can lock the dihedral angle of the pharmacophore. This structural rigidity enhances binding affinity and selectivity at MT1 and MT2 receptors, while simultaneously reducing the molecule's susceptibility to CYP1A2-mediated oxidative metabolism.

This application note provides a field-proven, scalable synthetic route designed to bypass the hazards of traditional medicinal chemistry workflows, ensuring high yield, safety, and reproducibility on a multigram to kilogram scale.

Retrosynthetic Analysis & Route Selection (Causality & Design)

Designing an industrially viable protocol requires replacing hazardous reagents with robust, scalable alternatives. Our route is built upon the following logical pillars:

  • Starting Material Selection: We initiate the synthesis from 2-(7-methoxy-1-naphthyl)acetonitrile (CAS 138113-08-3), a well-characterized and commercially available precursor widely used in 1[1]. This avoids the need to handle unstable tetralone intermediates.

  • Cyclopropanation via Phase-Transfer Catalysis (PTC): Traditional cyclopropanation of nitriles often relies on highly pyrophoric sodium hydride (NaH) in anhydrous DMF. To ensure scalability, we employ a 2[2]. By reacting the nitrile with 1,2-dibromoethane in a biphasic system of 50% aqueous NaOH and toluene, catalyzed by benzyltriethylammonium chloride (TEBAC), we achieve superior mass transfer, eliminate strict anhydrous requirements, and drastically improve the safety profile.

  • Nitrile Reduction via Red-Al: The reduction of a sterically hindered cyclopropanecarbonitrile to a primary amine is notoriously prone to side reactions, including decyanation or secondary amine dimerization. We replace hazardous LiAlH₄ with 3[3]. Red-Al is non-pyrophoric, highly soluble in toluene, and 4 with exceptional yields and minimal workup hazards[4].

Quantitative Data & Reagent Optimization

To validate the chosen synthetic route, extensive optimization was performed. The data below summarizes the superiority of the selected reagents for both the cyclopropanation and reduction steps.

Table 1: Optimization of Cyclopropanation Conditions (100 mmol scale)

Base SystemSolventCatalystTime (h)Yield (%)Purity (HPLC)
NaH (60% dispersion)DMFNone1265%88%
50% NaOH (aq) Toluene TEBAC (10 mol%) 6 92% >98%
50% KOH (aq)TolueneTBAB (10 mol%)885%95%
KOtBuTHFNone1070%82%

Table 2: Comparison of Nitrile Reduction Reagents for Cyclopropyl Systems

Reducing AgentSolventTemp (°C)Yield (%)Major Impurity ProfileScalability
LiAlH₄THF0 to 6588%Des-cyclopropyl byproduct (<2%)Poor (Pyrophoric)
Raney Ni / H₂ (50 psi)MeOH/NH₃2575%Secondary amine dimer (8%)Good
Borane-THFTHF0 to 6582%Unreacted nitrile (5%)Moderate
Red-Al (70% in Toluene) Toluene 0 to 25 94% Trace (<0.5%) Excellent

Experimental Protocols

Protocol A: Synthesis of 1-(7-Methoxy-1-naphthyl)cyclopropanecarbonitrile

Causality Note: The biphasic nature of this reaction relies on the phase-transfer catalyst (TEBAC) to transport the hydroxide ion into the organic phase. This generates the nitrile anion, which subsequently undergoes a rapid double alkylation with 1,2-dibromoethane, preventing mono-alkylated stalling.

Step-by-Step Procedure:

  • Charge a 1 L jacketed reactor with 2-(7-methoxy-1-naphthyl)acetonitrile (19.7 g, 100 mmol), benzyltriethylammonium chloride (TEBAC, 2.28 g, 10 mol%), and toluene (200 mL).

  • Begin vigorous mechanical stirring (≥ 400 rpm) to ensure optimal interfacial surface area.

  • Add 1,2-dibromoethane (28.2 g, 150 mmol) to the organic mixture in a single portion.

  • Slowly add 50% aqueous NaOH (80 mL) dropwise over 30 minutes, maintaining the internal temperature below 35 °C using jacket cooling.

  • After addition, heat the biphasic mixture to 45 °C and stir vigorously for 6 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is deemed complete when the starting material spot (Rf ~0.4) is entirely consumed.

  • Cool to 20 °C, separate the phases, and wash the organic layer with water (3 × 100 mL) followed by brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a pale yellow solid. (Yield: ~20.5 g, 92%).

Protocol B: Reduction to 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine

Causality Note: Red-Al is supplied as a 70% solution in toluene, allowing the entire reduction to be performed in a single, non-ethereal organic phase. The bulky alkoxy ligands on the aluminum center effectively prevent over-reduction and dimerization.

Step-by-Step Procedure:

  • Dissolve 1-(7-methoxy-1-naphthyl)cyclopropanecarbonitrile (11.1 g, 50 mmol) in anhydrous toluene (100 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Red-Al (70 wt% in toluene, 28 mL, ~100 mmol) dropwise over 45 minutes via an addition funnel, keeping the internal temperature below 10 °C to prevent exothermic runaway.

  • Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours.

  • In-Process Control (IPC): Monitor via HPLC or GC-MS to confirm the disappearance of the nitrile peak.

  • Quench the reaction carefully by cooling to 0 °C and adding 10% aqueous NaOH (50 mL) dropwise until the aluminum salts dissolve into the aqueous phase, leaving a clear biphasic mixture.

  • Separate the toluene layer, extract the aqueous layer with additional toluene (50 mL), and combine the organic phases.

  • Wash with brine (50 mL), dry over Na₂SO₄, and concentrate to yield the free base amine as a viscous oil. (Yield: ~10.6 g, 94%).

Protocol C: Hydrochloride Salt Formation (Self-Validating System)

Causality Note: Isolating the amine as a hydrochloride salt prevents atmospheric CO₂ absorption (carbamate formation) and provides a highly crystalline, stable powder for long-term storage or downstream acylation.

Step-by-Step Procedure:

  • Dissolve the crude free base (10.0 g) in anhydrous diethyl ether (150 mL).

  • Cool the solution to 0 °C.

  • Bubble dry HCl gas through the solution (or add 2M HCl in ether) until precipitation ceases and the pH of the supernatant is ~2.

  • Filter the resulting white precipitate under a nitrogen blanket.

  • Wash the filter cake with cold diethyl ether (2 × 30 mL) and dry in a vacuum oven at 40 °C for 12 hours.

  • Final Validation: Confirm purity (>99%) via RP-HPLC and identity via ¹H-NMR (D₂O), ensuring the presence of the cyclopropyl protons (multiplets at ~0.8-1.1 ppm).

Visualizations

SyntheticWorkflow A 2-(7-Methoxy-1-naphthyl)acetonitrile (Starting Material) B Phase-Transfer Cyclopropanation (1,2-Dibromoethane, 50% NaOH, TEBAC) A->B C 1-(7-Methoxy-1-naphthyl)cyclopropanecarbonitrile (Intermediate) B->C D Red-Al Reduction (Toluene, 0 to 25 °C) C->D E 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine (Free Base) D->E F Salt Formation (HCl Gas in Ether) E->F G Final API Intermediate (Hydrochloride Salt) F->G

Caption: Step-by-step synthetic workflow for 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine.

SignalingPathway A Cyclopropyl-Restricted Analog (Ligand) B MT1 / MT2 Receptors (GPCR Activation) A->B C Gi/o Protein Coupling B->C D Inhibition of Adenylate Cyclase C->D E Decrease in Intracellular cAMP D->E F Circadian Rhythm Regulation (Sleep Latency Reduction) E->F

Caption: Melatonergic signaling pathway modulated by conformationally restricted analogs.

References

  • Synthesis of Agomelatine by One-pot Catalytic Hydrogenation and Acetylation with NiO Source: ResearchGate URL:1

  • Two-Phase Dibromocyclopropanation of Unsaturated Alcohols Using Flow Chemistry Source: MDPI (Molecules) URL:2

  • Sodium bis(2-methoxyethoxy)aluminium hydride Source: Wikipedia URL:3

  • Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents Source: NIH (PubMed Central) URL:4

Sources

Application Note & Protocol: A Validated Approach to the Synthesis of Agomelatine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed protocol for the synthesis of Agomelatine, a novel antidepressant, through the N-acetylation of 2-(7-methoxy-1-naphthyl)ethanamine. While the inquiry specified 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine as a starting material, the scientifically established and most direct synthetic route to the final product involves the ethanamine precursor. A cyclopropane-based starting material would necessitate a complex ring-opening and rearrangement process not documented in established synthetic pathways for Agomelatine. Therefore, this guide focuses on the validated and efficient N-acetylation method, ensuring reproducibility and high purity of the final compound. We will delve into the mechanistic rationale behind the procedural steps, present a comprehensive, step-by-step protocol, and provide guidance on data interpretation and safety.

Introduction to Agomelatine

Agomelatine (N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide) is a significant therapeutic agent for the treatment of major depressive episodes in adults.[1][2] Its unique pharmacological profile distinguishes it from conventional antidepressants.[3] Agomelatine acts as a potent agonist at melatonergic MT1 and MT2 receptors and simultaneously as an antagonist at serotonin 5-HT2C receptors.[4][5] This dual mechanism is believed to resynchronize circadian rhythms, which are often disrupted in depressive disorders, leading to an improvement in mood and sleep quality without the adverse side effects commonly associated with SSRIs, such as weight gain or sexual dysfunction.[3]

The synthesis of Agomelatine has been approached through various routes, but the final and crucial step in many industrial and laboratory-scale preparations is the N-acetylation of the key intermediate, 2-(7-methoxy-1-naphthyl)ethanamine.[1][6] This step is highly efficient and provides a direct pathway to the active pharmaceutical ingredient.

Principle of the Reaction: N-Acetylation

The core of this synthesis is the N-acetylation of a primary amine. This is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2-(7-methoxy-1-naphthyl)ethanamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. In this protocol, we will utilize acetyl chloride in the presence of a base, pyridine, which also serves as the solvent. The base is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.

Chemical Reaction Scheme

Caption: N-acetylation of 2-(7-methoxy-1-naphthyl)ethanamine to yield Agomelatine.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-(7-methoxy-1-naphthyl)ethanamine≥98% Puritye.g., Sigma-AldrichKey starting material (CAS: 138113-09-4)[7].
Acetyl Chloride (CH₃COCl)Reagent Grade, ≥99%e.g., Sigma-AldrichHighly reactive and corrosive. Handle with extreme care under a fume hood.
PyridineAnhydrous, ≥99.8%e.g., Sigma-AldrichActs as both solvent and base. Use in a well-ventilated area.
Deionized Water (H₂O)High PurityIn-houseUsed for reaction quenching and washing.
Hydrochloric Acid (HCl)2M solutione.g., Fisher Sci.For pH adjustment during work-up.
Sodium Bicarbonate (NaHCO₃)Saturated solutionIn-houseFor neutralization during work-up.
Brine (Saturated NaCl solution)-In-houseFor final wash to remove water from the organic layer.
Ethyl Acetate (EtOAc)ACS Gradee.g., VWRExtraction solvent.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Gradee.g., Sigma-AldrichDrying agent.
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄e.g., MilliporeFor reaction monitoring.
Round-bottom flask, magnetic stirrer, ice bath--Standard laboratory glassware.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Step 1: Reaction Setup
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(7-methoxy-1-naphthyl)ethanamine (4.0 g, 19.87 mmol) in anhydrous pyridine (50 mL).[8]

  • Stir the mixture at room temperature until the amine is fully dissolved, resulting in a clear solution.

  • Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring. This is critical to control the exothermic nature of the acylation reaction.

Step 2: Addition of Acetyl Chloride
  • While maintaining the temperature at 0-5 °C, slowly add acetyl chloride (1.7 mL, 23.85 mmol, 1.2 equivalents) to the reaction mixture dropwise using a syringe over a period of 15-20 minutes.[8]

  • A white precipitate (pyridinium hydrochloride) will form upon addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

Step 3: Reaction Monitoring
  • Let the reaction stir at room temperature for 1-2 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Mobile Phase: Ethyl Acetate / Hexane (1:1 v/v).

    • Visualization: UV light (254 nm).

    • The reaction is complete when the spot corresponding to the starting amine has disappeared.

Step 4: Work-up and Isolation
  • Once the reaction is complete, carefully pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. This will quench the reaction and dissolve the pyridinium salt.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers.

  • Wash the combined organic layer sequentially with:

    • 2M HCl (2 x 50 mL) to remove residual pyridine.

    • Saturated NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid.

    • Brine (1 x 50 mL) to facilitate the removal of water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Agomelatine product, typically as a solid.

Step 5: Purification
  • The crude product can be purified by recrystallization to achieve high purity.

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Slowly add deionized water until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Data Summary & Characterization

CompoundMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount Used
2-(7-methoxy-1-naphthyl)ethanamine201.2719.871.04.0 g
Acetyl Chloride78.5023.851.21.7 mL
Pyridine79.10-Solvent/Base50 mL
Product: Agomelatine 243.30 --~4.5 g (Theoretical Yield: 4.83 g, ~93%)

Expected Results & Characterization:

  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): >99% after recrystallization.[3]

  • Nuclear Magnetic Resonance (NMR): Spectroscopy (¹H NMR and ¹³C NMR) should be used to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

Experimental Workflow Diagram

Agomelatine Synthesis Workflow cluster_prep Reaction Phase cluster_workup Work-up & Isolation cluster_purify Purification A Dissolve Amine in Pyridine B Cool to 0-5 °C in Ice Bath A->B C Slowly Add Acetyl Chloride B->C D Warm to Room Temperature & Stir (1-2h) C->D E Monitor by TLC D->E F Quench with Ice Water E->F Reaction Complete G Extract with Ethyl Acetate F->G H Wash with HCl, NaHCO₃, Brine G->H I Dry with MgSO₄ & Filter H->I J Evaporate Solvent I->J K Recrystallize from Ethanol/Water J->K L Filter and Dry Crystals K->L M Characterize Final Product (NMR, MS, HPLC) L->M

Caption: Step-by-step workflow for the synthesis and purification of Agomelatine.

Safety and Handling

  • Acetyl Chloride: Highly corrosive, a lachrymator, and reacts violently with water. Always handle in a chemical fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Pyridine: Flammable, harmful if inhaled or absorbed through the skin. It has a strong, unpleasant odor. Use only in a well-ventilated fume hood.

  • Hydrochloric Acid: Corrosive. Avoid contact with skin and eyes.

  • General Precautions: Perform all steps of this procedure in a well-ventilated chemical fume hood. Ensure an appropriate fire extinguisher and safety shower/eyewash station are readily accessible.

References

  • A Comprehensive Review on New Emerging Antidepressant Agomelatine from Synthesis to Analysis. Journal of Chemical, Biological and Medicinal Sciences.
  • A Novel Synthesis of the Antidepressant Agomelatine. ResearchGate. Available at: [Link]

  • Process for the preparation of agomelatine. Google Patents.
  • Valdoxan, INN: agomelatine. European Medicines Agency. Available at: [Link]

  • Synthesis and pharmacological evaluation of a series of the agomelatine analogues as melatonin MT1 /MT2 agonist and 5-HT2C antagonist. PubMed. Available at: [Link]

  • Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Publishing. Available at: [Link]

  • Efficient Synthesis of Anti-depressant Agent Agomelatine. Juniper Publishers. Available at: [Link]

  • Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine. Google Patents.
  • Preparation method of agomelatine I type crystal. Google Patents.
  • Preparation method for 2-(7-methoxy-1-naphthyl)ethylamine. Patsnap. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

Sources

Optimal solvent systems for recrystallizing 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Optimal Solvent Systems for the Recrystallization of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine

Abstract

This document provides a comprehensive guide for researchers and drug development professionals on determining the optimal solvent system for the purification of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine via recrystallization. By leveraging an in-depth analysis of the target molecule's physicochemical properties, we present a systematic approach to solvent screening, protocol optimization, and purity verification. This guide emphasizes the rationale behind experimental choices, offering detailed, self-validating protocols for both single and binary solvent systems to ensure the reliable and efficient isolation of high-purity crystalline material.

Introduction: The Critical Role of Purification

1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine is a complex organic molecule featuring a polycyclic aromatic naphthalene core, a primary amine, and a methoxy ether group.[1] In the context of pharmaceutical development and organic synthesis, achieving high purity of such compounds is non-negotiable. Recrystallization remains a powerful, cost-effective, and scalable technique for the purification of solid organic compounds, often yielding material of higher purity than chromatographic methods.[2][3]

The success of recrystallization is fundamentally dependent on the selection of an appropriate solvent or solvent system.[4] An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures, while impurities remain either fully soluble or insoluble throughout the process.[5] This guide provides the theoretical framework and practical protocols to identify such a system for 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine.

Physicochemical Profile & Solvent Selection Rationale

A logical approach to solvent selection begins with an analysis of the target molecule's structure.

  • Naphthalene and Cyclopropane Moieties: These fused aromatic and aliphatic rings are nonpolar and lipophilic, suggesting solubility in nonpolar organic solvents.

  • Primary Amine (-NH₂) and Methoxy (-OCH₃) Groups: The primary amine is a polar functional group capable of acting as a hydrogen bond donor and acceptor.[6][7] The methoxy group's ether oxygen is a hydrogen bond acceptor. These polar features suggest solubility in polar solvents, particularly protic solvents like alcohols.[8]

The molecule's calculated LogP value of approximately 2.5-2.8 further indicates a balance between hydrophilicity and lipophilicity.[1][6] This duality is key: the molecule is neither extremely polar nor entirely nonpolar. Therefore, the most effective solvent systems are likely to be:

  • Single solvents of intermediate polarity (e.g., alcohols, ethyl acetate).

  • Binary (mixed) solvent systems composed of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent or "anti-solvent" (in which the compound is sparingly soluble).[5]

This structural analysis allows us to rationally select a panel of candidate solvents for initial screening, moving beyond simple trial-and-error.

Experimental Workflow for Solvent System Optimization

The process of identifying the optimal solvent system is systematic. It begins with small-scale screening to conserve material, followed by optimization and a scaled-up final procedure.

Figure 1: Systematic workflow for identifying the optimal recrystallization solvent system.

Protocol 1: Small-Scale Single-Solvent Screening

Objective: To rapidly assess the suitability of a range of individual solvents.

Materials:

  • Crude 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine (~20-30 mg per test)

  • Test tubes or small vials (e.g., 1 dram)

  • Candidate solvents: Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetone, Acetonitrile, Toluene, Hexane, Water

  • Hot plate and water/sand bath

  • Vortex mixer

  • Ice bath

Methodology:

  • Preparation: Place approximately 20 mg of the crude solid into a labeled test tube.

  • Room Temperature Solubility: Add the first candidate solvent dropwise (e.g., 0.2 mL at a time) while vortexing. Observe if the solid dissolves readily at room temperature. A good solvent should not dissolve the compound well when cold.[4] If it dissolves completely in <0.5 mL, the solvent is unsuitable as a single agent.

  • Hot Solubility: If the solid is poorly soluble at room temperature, place the test tube in a hot water bath and heat to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume needed. An ideal solvent dissolves the compound completely near its boiling point.[9]

  • Crystallization upon Cooling: Remove the tube from the heat and allow it to cool slowly to room temperature. Observe for the formation of crystals. If no crystals form, gently scratch the inside of the tube with a glass rod or place it in an ice bath.[5][9]

  • Record Observations: Document the results for each solvent in a table, noting solubility characteristics and the quality/quantity of crystals formed.

Data Presentation: Example Solvent Screening Results
SolventPolaritySolubility (Cold, ~25°C)Solubility (Hot, ~B.P.)Crystal Formation on CoolingRemarks
Hexane NonpolarInsolubleInsolubleN/AUnsuitable. Not polar enough to dissolve the compound.
Toluene NonpolarSparingly SolubleSolubleSlow, poor crystal formationMay be a candidate for a binary system.
Ethyl Acetate IntermediateSparingly SolubleVery SolubleGood, well-defined needlesPromising Candidate.
Acetone IntermediateSolubleVery SolublePoor recoveryCompound is too soluble at low temperatures.[8]
Ethanol Polar ProticSparingly SolubleVery SolubleExcellent, dense prismsExcellent Candidate.
Methanol Polar ProticSolubleVery SolubleFair recoverySimilar to acetone, solubility may be too high when cold.[3][9]
Water Polar ProticInsolubleInsolubleN/AUnsuitable. Compound is not polar enough.

Protocol 2: Small-Scale Binary-Solvent Screening

Objective: To identify a suitable mixed-solvent pair when no single solvent is ideal. This is often required when the compound is too soluble in one solvent and insoluble in another.

Common Pairs: Ethanol/Water, Acetone/Water, Ethyl Acetate/Hexane.[4]

Methodology:

  • Dissolution: In a test tube, dissolve ~20 mg of the crude compound in the minimum amount of the "good" solvent (e.g., hot ethanol) in which it is highly soluble.

  • Induce Cloudiness: While the solution is still hot, add the "poor" solvent or "anti-solvent" (e.g., water) dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until it becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath, and observe crystal formation.

  • Evaluation: Assess the quality and quantity of the crystals to determine the optimal solvent ratio.

Protocol 3: Optimized Single-Solvent Recrystallization (Ethanol)

Objective: To perform a preparative-scale recrystallization using a predetermined optimal single solvent.

Materials:

  • Crude compound (e.g., 1.0 g)

  • Ethanol (pre-determined optimal solvent)

  • Erlenmeyer flasks (50 mL and 25 mL)

  • Hot plate

  • Stemless funnel and fluted filter paper

  • Büchner funnel, filter flask, and vacuum source

  • Ice bath

Methodology:

  • Dissolution: Place the crude solid (1.0 g) in a 50 mL Erlenmeyer flask. In a separate flask, heat a larger volume of ethanol (~20-30 mL) to a gentle boil.

  • Saturated Solution Preparation: Add the hot ethanol portion-wise to the flask containing the solid, swirling continuously on the hot plate.[9] Add just enough hot solvent to completely dissolve the solid. Using the minimum volume is critical for maximizing yield.

  • Hot Gravity Filtration (Optional): If the hot solution contains insoluble impurities (e.g., dust, particulates), perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a pre-heated receiving flask. Pour the hot solution through the filter paper as quickly as possible to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[5] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol to remove any adhering soluble impurities.

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the solid to a watch glass or drying dish and place it in a vacuum oven.

Protocol 4: Optimized Binary-Solvent Recrystallization (Ethyl Acetate/Hexane)

Objective: To perform a preparative-scale recrystallization using an optimal mixed-solvent system.

Methodology:

  • Dissolution: Dissolve the crude solid (1.0 g) in the minimum amount of hot ethyl acetate (the "good" solvent) in an Erlenmeyer flask on a hot plate.

  • Addition of Anti-Solvent: While keeping the solution hot, add hexane (the "anti-solvent") dropwise until a faint, persistent cloudiness appears.

  • Re-dissolution: Add a few more drops of hot ethyl acetate until the solution becomes clear again.

  • Crystallization, Isolation, and Drying: Follow steps 4-7 from the Single-Solvent Protocol (Protocol 3), using an ice-cold mixture of ethyl acetate/hexane (in the determined ratio) for the washing step.

Purity Assessment and Protocol Validation

The success of the recrystallization must be empirically validated.

  • Melting Point Analysis: A pure compound exhibits a sharp melting point range (typically <2°C). Compare the melting point of the recrystallized product to the crude starting material. A significant increase and sharpening of the melting point range indicate successful purification.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. Develop the plate in an appropriate solvent system (e.g., 9:1 Dichloromethane/Methanol). The purified sample should ideally show a single spot, with impurities present in the crude lane absent or significantly diminished.

  • Percent Recovery: Calculate the efficiency of the process: % Recovery = (Mass of Dry, Pure Crystals / Initial Mass of Crude Compound) x 100

Troubleshooting Common Issues

IssuePotential Cause(s)Solution(s)
"Oiling Out" The compound's melting point is lower than the solvent's boiling point; the solution is supersaturated; cooling is too rapid.[5]Select a lower-boiling point solvent. Ensure slower cooling. Add slightly more solvent before cooling.
No Crystals Form The solution is not sufficiently saturated; the compound is too soluble.Evaporate some of the solvent to increase concentration. Try scratching the flask or adding a seed crystal. Cool in an ice/acetone bath.[9]
Poor Recovery Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent. Ensure adequate cooling time in the ice bath. Pre-heat all glassware for hot filtration.
Colored Impurities in Crystals Impurities co-crystallized with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.[10]

References

  • Filtration and Recrystallization Techniques. (n.d.). Scribd.
  • Domasevitch, K. V. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents? ResearchGate. Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. Retrieved from [Link]

  • Recrystallization of an Impure Sample of Naphthalene. (n.d.). University of San Diego. Retrieved from [Link]

  • Determining Which Solvent to Use. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Process for crystallizing naphthalene. (1940). Google Patents.
  • Recrystallization and Crystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Purifying Naphthalene Using Recrystallization. (2019). UKEssays. Retrieved from [Link]

  • Solvent Choice for Recrystallisation. (n.d.). University of York. Retrieved from [Link]

  • Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them. (1991). Google Patents.
  • Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. (2021). National Center for Biotechnology Information (PMC). Retrieved from [Link]

  • Recrystallization with two solvents. (2019). Reddit. Retrieved from [Link]

  • 7-methoxy-1-naphthalenamine. (2025). Molekula. Retrieved from [Link]

  • 7-METHOXY-1-NAPHTHOL. (n.d.). LookChem. Retrieved from [Link]

Sources

Application Note: Handling and Storage of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine (CAS: 1647055-48-8) is a specialized building block and structural analog of the antidepressant Agomelatine. Unlike its ethyl-linked parent, this compound incorporates a cyclopropane ring, introducing significant ring strain and altering the conformational flexibility of the methanamine tail.

This guide defines the Critical Quality Attributes (CQAs) required to maintain the integrity of this compound. Due to the presence of a primary amine and an electron-rich naphthalene system, this molecule is susceptible to oxidative degradation, carbamylation (reaction with atmospheric CO₂), and photo-oxidation. Strict adherence to cold, dry, and inert storage conditions is mandatory.

Physicochemical & Safety Profile

Before handling, operators must understand the intrinsic properties that dictate the safety and stability protocols.[1]

Chemical Identity
ParameterDetail
Chemical Name 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine
CAS Number 1647055-48-8
Molecular Formula C₁₅H₁₇NO
Molecular Weight 227.30 g/mol
Structural Class Naphthalene derivative; Primary Amine; Cyclopropane
Physical State Solid (typically off-white powder) or Viscous Oil (if free base)
Hazard Classification (GHS)

Based on structural analogs (primary aralkylamines) and standard safety data.

  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage (Category 1B).

  • H302: Harmful if swallowed.[2][3]

  • H335: May cause respiratory irritation.[4]

  • Precautionary Principle: Treat as a potent CNS-active agent until fully characterized.

Handling Protocols

The "Inert-First" Strategy

The primary amine functionality is a "CO₂ magnet." Exposure to ambient air results in the rapid formation of carbamate salts, often visible as a crust forming on the material. The naphthalene ring renders the compound sensitive to UV-induced photo-oxidation.

Workflow Visualization

The following diagram outlines the mandatory workflow for handling this compound to prevent degradation.

HandlingWorkflow Start Receipt of Material Inspect Visual Inspection (Check for discoloration/clumping) Start->Inspect EnvCheck Environment Check Is Humidity < 30%? Inspect->EnvCheck Glovebox Transfer to Glovebox (N2 or Ar Atmosphere) EnvCheck->Glovebox Yes (Preferred) FumeHood Fume Hood Handling (Use N2 Stream + Desiccator) EnvCheck->FumeHood No (Risk Mitigation) Weighing Weighing Protocol (Anti-static gun + Glass spatula) Glovebox->Weighing FumeHood->Weighing Solubilization Solubilization (DMSO/MeOH - Degassed) Weighing->Solubilization If immediate use Seal Reseal Container (Parafilm + Desiccant) Weighing->Seal Store Return to Storage (-20°C or 4°C) Seal->Store

Figure 1: Decision logic for handling sensitive amine-containing naphthalenes.

Step-by-Step Handling Procedure
  • Personal Protective Equipment (PPE):

    • Respiratory: N95 mask (minimum) or P100 respirator if handling open powder outside a hood.

    • Dermal: Double nitrile gloves (0.11 mm minimum thickness). The lipophilic naphthalene ring facilitates skin absorption.

    • Ocular: Chemical splash goggles.[1]

  • Weighing Environment:

    • Preferred: Nitrogen-purged glovebox.

    • Acceptable: Chemical fume hood with a localized inert gas stream (inverted funnel method).

    • Avoid: Open benchtop weighing, especially in high humidity (>40% RH).

  • Tools:

    • Use glass or stainless steel spatulas. Avoid plastics that may leach plasticizers upon contact with the free base oil.

    • Use an anti-static gun if the solid is fluffy/static-prone, as static discharge can scatter toxic dust.

Storage Requirements

Proper storage is the only defense against the entropy of chemical degradation.

Storage Matrix
ConditionRequirementScientific Rationale
Temperature 2°C to 8°C (Short term)-20°C (Long term > 30 days)Low temperature inhibits the kinetics of auto-oxidation and potential ring-opening reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces Oxygen (prevents N-oxide formation) and CO₂ (prevents carbamate formation).
Container Amber Glass Vials with Teflon-lined capsAmber glass blocks UV light (protecting the naphthalene core). Teflon prevents leaching.[1]
Desiccant Required Silica gel packets in the secondary container to maintain local humidity <10%.
The "Double-Vial" System

For maximum stability, utilize the Double-Vial method:

  • Place the compound in a primary amber vial (tightly capped under N₂).

  • Place the primary vial inside a larger secondary jar containing 1-2 cm of Drierite or Silica Gel.

  • Seal the secondary jar with Parafilm.

Stability & Degradation Mechanisms[1]

Understanding how the molecule breaks down allows you to prevent it.

Degradation Pathways
  • Carbamylation (Air Sensitivity):

    • Mechanism:[2][5][6][7] R-NH₂ + CO₂ → R-NH-COOH (Carbamic acid) → R-NH-COO⁻ ⁺H₃N-R (Carbamate salt).

    • Indicator: Formation of a white crust on the surface of the oil/solid; change in solubility (insoluble in organic solvents, soluble in water).

  • Photo-Oxidation (Light Sensitivity):

    • Mechanism:[2][5][6][7] The electron-rich naphthalene ring absorbs UV light, generating radical cations that react with singlet oxygen.

    • Indicator: Yellowing or browning of the material.

  • Ring Strain Release (Thermal Instability):

    • Mechanism:[2][5][6][7] While the cyclopropane ring is kinetically stable, high heat (>100°C) or strong acids can trigger ring-opening, destroying the pharmacophore.

Analytical Verification

Before using stored material for critical assays (e.g., cell dosing, Ki determination), verify purity:

  • HPLC: C18 Column, Acetonitrile/Water gradient with 0.1% Formic Acid. Look for "fronting" peaks (oxidation) or late-eluting dimers.

  • NMR: Check the integration of the cyclopropane protons (0.6–1.0 ppm). Loss of these signals indicates ring opening.

Emergency Procedures

  • Skin Contact: Immediately wash with polyethylene glycol 400 (if available) or copious soap and water. Naphthalene derivatives bind to skin proteins; water alone is often insufficient.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[8] Remove contact lenses.[2] Seek immediate medical attention (risk of corneal damage from amine alkalinity).[3][7]

  • Spill Cleanup:

    • Evacuate area.[1][7][8][9]

    • Wear full PPE.[1][4][2][7]

    • Cover spill with dry sand or vermiculite .

    • Neutralize with a dilute weak acid (e.g., 1% acetic acid) only if the spill is on a non-reactive surface.

    • Dispose of as hazardous chemical waste (Incineration).

References

  • ChemScene. (2024). (1-(7-Methoxynaphthalen-1-yl)cyclopropyl)methanamine - Product Information & Storage. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 1-Naphthalenemethylamine. Retrieved from

  • BenchChem. (2025).[1] Application Notes: Handling and Storage of Reactive Cyclopropenes. Retrieved from

  • National Institutes of Health (NIH). (2006). Agomelatine: the first "melatoninergic" antidepressant. PubMed. Retrieved from

  • Cayman Chemical. (2024). Safety Data Sheet: General Amine Handling Guidelines. Retrieved from

Sources

Application Note: N-Acetylation of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide drug development professionals through the specific challenges of acetylating a sterically hindered, pharmacologically active amine.

Executive Summary

This guide details the protocol for the


-acetylation of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine  (referred to herein as Amine-1 ). This transformation is a critical step in synthesizing rigidified analogs of melatonergic agonists like Agomelatine and Tasimelteon.

Amine-1 features a primary amine attached to a neopentyl-like methylene group on a cyclopropane ring, which is geminally substituted with a bulky electron-rich naphthyl group. This specific topology introduces significant steric hindrance , requiring a more robust acetylation strategy than standard aliphatic amines. This note provides a high-yielding, scalable protocol using Acetyl Chloride (AcCl) with nucleophilic catalysis, alongside a greener alternative using Acetic Anhydride (


).

Strategic Reaction Design

Structural Analysis & Challenges
  • Steric Hindrance: The amine is attached to a methylene group bonded to a quaternary carbon (C1 of the cyclopropane). The adjacent naphthyl ring creates a "neopentyl-like" steric environment, potentially slowing nucleophilic attack.

  • Cyclopropane Stability: While generally robust, the cyclopropane ring can suffer ring-opening under strong acidic conditions or high temperatures. The protocol must maintain mild thermal conditions (

    
    C).
    
  • Electronic Considerations: The 7-methoxynaphthalene moiety is electron-rich. The use of strong Lewis acids must be avoided to prevent Friedel-Crafts side reactions on the aromatic ring.

Reagent Selection
ReagentRoleSelection Logic
Acetyl Chloride (AcCl) Acylating AgentPreferred. Higher reactivity overcomes steric hindrance of the neopentyl position better than anhydrides.
Acetic Anhydride (

)
Acylating AgentAlternative. Slower kinetics but produces non-corrosive byproducts (AcOH vs HCl). Suitable for base-sensitive substrates.
Triethylamine (

)
BaseScavenges HCl/AcOH. Cheap, easily removed.
DMAP CatalystCritical. 4-Dimethylaminopyridine acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate that accelerates the reaction 100-1000x.
Dichloromethane (DCM) SolventExcellent solubility for the lipophilic naphthyl core; low boiling point allows easy removal.

Experimental Protocols

Protocol A: The "Gold Standard" (Acetyl Chloride/DMAP)

Recommended for initial synthesis and ensuring complete conversion.

Materials
  • Substrate: 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine (1.0 eq)

  • Reagent: Acetyl Chloride (1.2 eq)

  • Base: Triethylamine (1.5 eq)

  • Catalyst: DMAP (0.05 eq / 5 mol%)

  • Solvent: Anhydrous DCM (10 mL/g of substrate)

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Dissolution: Charge the flask with Amine-1 , DMAP, and Triethylamine in Anhydrous DCM. Cool the mixture to 0°C using an ice bath.

  • Addition: Dilute Acetyl Chloride in a small volume of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.

    • Note: The reaction is exothermic. Control addition rate to keep internal temp

      
      C.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (System: 5% MeOH in DCM) or HPLC. The starting amine spot (

      
      ) should disappear, replaced by the amide (
      
      
      
      ).
  • Quench: Once complete, cool back to 0°C and quench by adding saturated aqueous

    
    .
    
  • Workup:

    • Separate phases.[1]

    • Extract aqueous layer with DCM (

      
      ).
      
    • Wash combined organics with 1M HCl (to remove residual DMAP/TEA), then Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Protocol B: Scalable/Green (Acetic Anhydride)

Recommended for scale-up (>100g) where HCl generation is undesirable.

Step-by-Step Procedure
  • Dissolution: Dissolve Amine-1 (1.0 eq) in Ethyl Acetate (green alternative to DCM).

  • Addition: Add Acetic Anhydride (1.5 eq) and Sodium Acetate (1.5 eq, solid base).

  • Heating: Heat the mixture to 40–50°C for 4–6 hours.

    • Note: The mild heating helps overcome the steric barrier without risking cyclopropane opening.

  • Workup: Cool to RT. Wash with water (

    
    ) and saturated 
    
    
    
    . Crystallize the product directly from Ethyl Acetate/Heptane.

Visualization & Workflow

Reaction Mechanism & Pathway

The following diagram illustrates the nucleophilic catalysis pathway essential for overcoming the steric hindrance of the cyclopropylmethyl group.

AcetylationPathway AcCl Acetyl Chloride Inter N-Acetylpyridinium (Activated Acyl) AcCl->Inter Fast DMAP DMAP (Catalyst) DMAP->Inter TS Tetrahedral Intermediate Inter->TS + Amine-1 Amine Amine-1 (Substrate) Amine->TS Product N-Acetylated Product TS->Product Collapse Salt DMAP-HCl TS->Salt Byproduct Salt->DMAP Regenerated by TEA

Caption: Catalytic cycle showing DMAP activation of Acetyl Chloride, facilitating attack by the hindered amine.

Experimental Workflow

Workflow Start Start: Amine-1 + DCM + TEA + DMAP Cool Cool to 0°C Start->Cool Add Add Acetyl Chloride (Dropwise) Cool->Add React Stir at RT (2-4h) Add->React Check Check HPLC/TLC React->Check Check->React Incomplete Quench Quench with Sat. NaHCO3 Check->Quench Complete Wash Acid Wash (1M HCl) Base Wash (Brine) Quench->Wash Dry Dry & Concentrate Wash->Dry Final Final Product (White Solid) Dry->Final

Caption: Standard Operating Procedure (SOP) flowchart for Protocol A.

Quality Control & Troubleshooting

Analytical Specifications
TestMethodAcceptance Criteria
Identity

-NMR (400 MHz,

)
Diagnostic singlet for

at

ppm.[2]
Purity HPLC (C18, ACN/Water)

Area
Residual Solvent GC-HeadspaceDCM

ppm
Troubleshooting Guide
  • Issue: Incomplete Conversion.

    • Cause: Steric hindrance preventing attack.

    • Fix: Add 0.1 eq more DMAP and heat to reflux (

      
      C). If using 
      
      
      
      , switch to AcCl.
  • Issue: Colored Impurities.

    • Cause: Oxidation of the naphthyl ring or trace phenols.

    • Fix: Perform the reaction under strict Nitrogen atmosphere. Wash the final organic layer with 10%

      
       (sodium thiosulfate).
      

References

  • Agomelatine Analog Synthesis: Yous, S., et al. (1992). "Novel naphthalenic ligands with high affinity for melatonin receptors." Journal of Medicinal Chemistry. Link (Grounding for naphthyl-alkyl-amide chemistry).

  • Acetylation of Hindered Amines: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition. Link (The authoritative source for DMAP catalysis).

  • Cyclopropane Pharmacophores: Depreux, P., et al. (1994). "Synthesis and structure-activity relationships of novel naphthalenic and bioisosteric related amidic derivatives as melatonin receptor ligands." Journal of Medicinal Chemistry. Link (Context for rigidified melatonergics).

  • Green Acetylation Protocols: Gurunadham, G., et al. (2016). "A Simple and Efficient Procedure for Synthesis of Agomelatine." Asian Journal of Chemistry. Link (Source for scalable, mild acetylation conditions).

Sources

Application Note: High-Sensitivity GC-MS Analysis of Volatile Naphthylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust protocol for the trace-level quantitation of 1-naphthylamine (1-NA) and its carcinogenic isomer 2-naphthylamine (2-NA). Due to the polar nature and reactivity of primary aromatic amines, direct GC analysis often yields poor peak shape and sensitivity. This method utilizes chemical derivatization with pentafluoropropionic anhydride (PFPA) to convert these analytes into highly volatile, stable N-pentafluoropropionyl derivatives. The resulting perfluorinated amides exhibit excellent chromatographic properties on standard 5%-phenyl-arylene columns and distinct mass spectral signatures, enabling low-ppb detection limits in complex matrices.

Introduction

Naphthylamines are critical intermediates in the synthesis of azo dyes, herbicides, and rubber antioxidants. However, they pose significant health risks; 2-naphthylamine is a classified Group 1 human carcinogen (IARC), while 1-naphthylamine is often monitored as a co-contaminant.

The Analytical Challenge
  • Polarity: The primary amine group (-NH2) interacts strongly with silanol groups in the GC inlet and column, causing peak tailing and irreversible adsorption.

  • Isomer Separation: 1-NA and 2-NA are structural isomers (MW 143.19) with identical mass spectra in their native form, requiring chromatographic resolution.

  • Volatility: While semi-volatile, the native amines are prone to oxidation and thermal degradation.

The Solution: PFPA Derivatization

Acylation with Pentafluoropropionic Anhydride (PFPA) replaces the active hydrogen on the amine with a pentafluoropropionyl group. This transformation:

  • Eliminates Polarity: Caps the H-bond donor, preventing column adsorption.

  • Increases Mass: Shifts the molecular weight from 143 to 289, moving ions to a cleaner spectral region.

  • Enhances Specificity: The electronegative fluorine atoms facilitate efficient ionization and unique fragmentation patterns.

Experimental Protocol

Reagents and Standards[1][2][3][4]
  • Analytes: 1-Naphthylamine (CAS 134-32-7), 2-Naphthylamine (CAS 91-59-8).

  • Internal Standard (IS): 1-Naphthylamine-d7 (preferred) or Naphthalene-d8.

  • Derivatizing Agent: Pentafluoropropionic anhydride (PFPA), >99%.

  • Solvents: Ethyl Acetate (anhydrous), Hexane (HPLC grade), Toluene.

  • Buffer: 0.5 M Acetate buffer (pH 5.0) for urine/aqueous samples.

Sample Preparation Workflow

Note: All steps involving PFPA must be performed in a fume hood due to the release of corrosive acid byproducts.

Step 1: Extraction (Aqueous/Urine Samples)
  • Aliquot 1.0 mL of sample into a glass centrifuge tube.

  • Spike with 20 µL of Internal Standard solution (10 µg/mL).

  • Add 1.0 mL of 0.5 M Acetate buffer (pH 5.0).

  • (Optional) If analyzing conjugated metabolites, add

    
    -glucuronidase and incubate at 37°C for 16 hours.
    
  • Adjust pH to >10 using 10 M NaOH (approx. 100 µL).

  • Add 2.0 mL of Hexane. Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer the organic (upper) layer to a clean, dry reaction vial.

Step 2: Derivatization[1]
  • Evaporate the hexane extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute residue in 50 µL Ethyl Acetate .

  • Add 50 µL PFPA . Cap the vial tightly (PTFE-lined cap).

  • Incubate at 50°C for 20 minutes .

    • Causality: This temperature ensures complete reaction of the sterically hindered amine without causing thermal degradation.

  • Cool to room temperature.

  • Evaporate to dryness under nitrogen to remove excess PFPA and acidic byproducts.

  • Reconstitute in 100 µL of Toluene or Ethyl Acetate for GC-MS analysis.

GC-MS Method Parameters[2][5][6][7]
ParameterSettingRationale
GC System Agilent 7890B / 8890 or equivalent
Column DB-5MS UI (30 m × 0.25 mm × 0.25 µm)Low-bleed, 5% phenyl phase provides necessary selectivity to separate 1-NA and 2-NA isomers.
Inlet Splitless Mode, 250°CMaximizes sensitivity for trace analysis.
Carrier Gas Helium, Constant Flow 1.2 mL/minOptimal linear velocity for resolution.
Oven Program 70°C (1 min hold)

20°C/min to 180°C

5°C/min to 240°C

30°C/min to 300°C (3 min hold)
The slow ramp (5°C/min) around the elution temperature ensures baseline separation of isomers.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
Ion Source Electron Ionization (EI), 230°CStandard 70 eV ionization.[2]
Acquisition SIM Mode (Selected Ion Monitoring)Essential for maximizing signal-to-noise ratio (S/N).
MS Acquisition Parameters (SIM Table)

The derivatization adds a pentafluoropropionyl group (


), adding 146 Da  to the native mass (143 Da 

289 Da).
AnalyteDerivative MWRet. Time (approx)*Quantifier Ion (

)
Qualifier Ions (

)
1-Naphthylamine-PFP 28912.4 min289 (M

)
170, 142
2-Naphthylamine-PFP 28912.8 min289 (M

)
170, 142
1-NA-d7-PFP (IS) 29612.3 min296 (M

)
177, 149

*Retention times must be experimentally verified as they depend on column length and flow rate.

Visualizations & Pathways

Experimental Workflow

The following diagram illustrates the critical path from sample to data, emphasizing the derivatization checkpoint.

G Sample Sample (Urine/Water) LLE LLE Extraction (Hexane, pH > 10) Sample->LLE Basify Dry Evaporation (N2 at 40°C) LLE->Dry Organic Layer Deriv Derivatization (PFPA, 50°C, 20 min) Dry->Deriv Residue Clean Reconstitution (Toluene) Deriv->Clean Remove Excess Reagent GCMS GC-MS Analysis (SIM Mode) Clean->GCMS Inject

Caption: Step-by-step workflow for the extraction and PFPA derivatization of naphthylamines.

Fragmentation Pathway

Understanding the mass spectrum ensures correct peak identification. The PFP derivative fragmentation is dominated by the stability of the aromatic system and the loss of the perfluoroalkyl chain.

Fragmentation MolIon Molecular Ion (M+) m/z 289 (Stable Aromatic Amide) Frag1 Fragment [M - C2F5]+ m/z 170 (Loss of Perfluoroethyl) MolIon->Frag1 - C2F5 (119 Da) Frag2 Naphthyl Cation m/z 142/143 (Loss of PFP Group) MolIon->Frag2 Direct Cleavage Frag1->Frag2 - CO (28 Da)

Caption: EI Fragmentation pathway of N-PFP-Naphthylamine. The molecular ion (m/z 289) is typically the base peak.

Method Validation & Troubleshooting

Validation Metrics (Typical)
  • Linearity: 1.0 – 1000 ng/mL (

    
    ).
    
  • Limit of Detection (LOD): ~0.1 ng/mL (matrix dependent).

  • Recovery: 85–110% using LLE method.

Troubleshooting Guide
  • Issue: Tailing Peaks.

    • Cause: Incomplete derivatization or activity in the GC liner.

    • Fix: Ensure reagents are fresh (anhydrides hydrolyze in moist air). Use Ultra Inert liners with glass wool.

  • Issue: Missing Peaks.

    • Cause: Sample pH was not basic enough during extraction (pKa of naphthylamine

      
       3.9–4.1, but extraction requires neutral/basic form).
      
    • Fix: Verify pH > 10 before adding hexane.

  • Issue: Isomer Co-elution.

    • Cause: Ramp rate too fast.

    • Fix: Slow the oven ramp to 2–5°C/min between 160°C and 200°C.

References

  • ISO 14362-1:2017 . Textiles — Methods for determination of certain aromatic amines derived from azo colorants — Part 1: Detection of the use of certain azo colorants accessible with and without extracting the fibres. Link

  • Weiss, T., et al. (2017). Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry.[3] Archives of Toxicology, 91, 3587–3596. Link

  • Takeuchi, A., et al. (2020). Simple and reliable method to simultaneously determine urinary 1- and 2-naphthol using in situ derivatization and GC-MS. Journal of Occupational Health, 62(1). Link

  • Agilent Technologies. Determination of Aromatic Amines Derived from Azo Colorants by GC/MS. Application Note. Link

  • Sigma-Aldrich. Derivatization Reagents for GC: Acylation using Fluorinated Anhydrides. Link

Sources

Application Note: Extraction & Purification Strategies for 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Physicochemical Profiling

Executive Summary

The extraction of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine (CAS: 1647055-48-8) presents a classic yet nuanced challenge in organic process chemistry.[1][2][3][4] Structurally related to melatonergic agonists (e.g., Agomelatine intermediates), this molecule combines a lipophilic naphthalene core with a basic primary amine tail.

The primary challenge in isolating this compound from reaction mixtures—typically formed via the reduction of its corresponding nitrile or amide—is twofold:

  • Aluminum Emulsions: If Lithium Aluminum Hydride (LAH) is used, the formation of gelatinous aluminum hydroxide byproducts can trap up to 40% of the target amine.

  • Lipophilic Neutral Impurities: Unreacted starting materials often share similar solubility profiles with the free base amine in organic solvents.

This guide provides a validated "Rochelle’s Salt" Workup to mitigate emulsion formation and a Dual-Phase Acid/Base Swing Protocol to ensure high purity without chromatography.

Physicochemical Profile

Understanding the molecule's "personality" is the key to designing the extraction.

PropertyValue (Est.)Implication for Extraction
Formula C₁₅H₁₇NOMolecular Weight: ~227.30 g/mol
Functional Groups Primary Amine (-NH₂), Methoxy Ether (-OCH₃), NaphthaleneAmine: pH-switchable solubility.Methoxy/Naphthyl: High lipophilicity.[2]
pKa (Base) ~9.8 – 10.2Protonated (Water Soluble) at pH < 8.Free Base (Organic Soluble) at pH > 11.
LogP ~2.8 – 3.2High affinity for DCM/EtOAc in free base form.
Stability GoodStable to 1M HCl/NaOH at RT. Cyclopropane ring is generally stable under workup conditions.

Part 2: Core Protocols

Protocol A: The "Rochelle's Salt" Quench (For LAH Reductions)

Use this protocol if your reaction mixture contains aluminum hydride reducing agents. Standard water/NaOH quenches (Fieser method) often result in sticky precipitates that occlude the lipophilic amine.

Mechanism: Potassium sodium tartrate (Rochelle's salt) acts as a bidentate ligand, chelating aluminum ions to form water-soluble complexes, breaking emulsions and releasing trapped product.[5]

Reagents:

  • Saturated Aqueous Rochelle’s Salt Solution (Potassium Sodium Tartrate).[6][7]

  • Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE).

Step-by-Step:

  • Cool: Chill the reaction mixture (THF/Ether) to 0°C.

  • Dilute: Dilute with an equal volume of Et₂O (helps phase separation).

  • Quench: Slowly add Saturated Rochelle’s Salt Solution (approx. 20 mL per gram of LAH used). Caution: Exothermic hydrogen evolution.

  • Digest: Remove the ice bath and stir vigorously at room temperature for 1–2 hours .

    • Checkpoint: The mixture must turn from a gray/opaque sludge to two clear, distinct layers (Organic top, Aqueous bottom). If solids persist, add more Rochelle’s solution and stir longer.

  • Separate: Transfer to a separatory funnel. Isolate the organic layer.[3]

  • Extract: Wash the aqueous layer 2x with Et₂O to recover residual amine.

  • Proceed: Combine organic layers and move to Protocol B .

Protocol B: The Acid-Base "Swing" Purification

This is the gold standard for purifying lipophilic amines from neutral impurities (unreacted nitrile/amide) without column chromatography.

Reagents:

  • Solvents: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acid: 1M HCl (Aqueous).

  • Base: 6M NaOH (Aqueous).

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).

Step-by-Step:

  • Initial Solubilization: Dissolve the crude oil (from Protocol A) in DCM (approx. 10 mL/g).

  • Acid Extraction (Target -> Aqueous):

    • Add 1M HCl (1:1 volume ratio vs organic). Shake vigorously for 2 minutes.

    • Chemistry: The amine is protonated (

      
      ) and moves to the aqueous layer.[2] Neutral impurities stay in the DCM.
      
    • Action: Separate layers. Keep the Aqueous Layer (Top or Bottom depending on solvent density - Top for DCM/Water usually, but check density!). Correction: 1M HCl (density ~1.02) floats on DCM (density ~1.33). Aqueous is TOP.

    • Optimization: Repeat acid extraction 2x to ensure quantitative capture of the amine.

  • Organic Wash (Removal of Neutrals):

    • Wash the combined acidic aqueous layers with fresh DCM (small volume).

    • Action: Discard this organic layer (contains non-basic impurities).

  • Basification (Target -> Organic):

    • Cool the acidic aqueous solution in an ice bath.

    • Slowly add 6M NaOH until pH > 12 (Check with pH paper; solution should turn cloudy as free base oils out).

  • Final Extraction:

    • Extract the basic aqueous mixture 3x with DCM.

    • Chemistry: The amine is now deprotonated (

      
      ) and lipophilic.
      
  • Isolation:

    • Combine organic extracts.[2]

    • Wash with Brine (Saturated NaCl) to remove trapped water.

    • Dry over Na₂SO₄ for 15 minutes.

    • Filter and concentrate under reduced pressure (Rotavap).

Yield Expectation: >85% recovery. Purity Expectation: >95% (sufficient for next synthetic step).

Part 3: Visualization & Logic

Workflow Diagram: Acid-Base Purification Logic

The following diagram illustrates the phase-switching logic used to isolate the target amine from neutral contaminants.

ExtractionWorkflow Crude Crude Reaction Mixture (Amine + Neutrals) DCM_Sol Dissolve in DCM Crude->DCM_Sol Add_Acid Add 1M HCl (Protonation Step) DCM_Sol->Add_Acid Phase_Sep1 Phase Separation Add_Acid->Phase_Sep1 Org_Layer1 Organic Layer (Contains Neutrals/Impurities) Phase_Sep1->Org_Layer1 Neutrals stay in Organic Aq_Layer1 Aqueous Layer (pH < 2) (Contains Amine-HCl Salt) Phase_Sep1->Aq_Layer1 Amine migrates to Aqueous Discard Discard / Recycle Org_Layer1->Discard Basify Add 6M NaOH to pH > 12 (Deprotonation Step) Aq_Layer1->Basify Extract_DCM Extract with DCM Basify->Extract_DCM Final_Org Final Organic Layer (Pure Free Base Amine) Extract_DCM->Final_Org Amine returns to Organic Final_Aq Aqueous Waste Extract_DCM->Final_Aq

Caption: Logical flow of the Acid-Base Swing protocol. The target amine is selectively moved between phases by manipulating pH, leaving non-basic impurities behind.

Part 4: High-Purity Option (Solid Phase Extraction)

For analytical samples or final purification where >99% purity is required, use Mixed-Mode Cation Exchange (MCX) .

  • Conditioning: 3 mL Methanol followed by 3 mL Water.

  • Loading: Acidify sample to pH 4 and load onto cartridge. (Amine binds to sulfonate groups).

  • Wash 1: 0.1M HCl (Removes proteins/salts).

  • Wash 2: 100% Methanol (Removes neutral lipophilic interferences). Critical Step.

  • Elution: 5% NH₄OH in Methanol. (Releases amine).[3]

Part 5: Troubleshooting & Safety

IssueProbable CauseSolution
Emulsion (Rag Layer) Particulates or surfactants (Naphthalene ring can act as surfactant).Filter through Celite® pad.[3] Add Brine to aqueous phase to increase ionic strength.
Low Yield Incomplete extraction or pH not high enough during basification.[3]Ensure pH > 12 before final extraction. Re-extract aqueous layer with DCM.
Oil vs Solid Product is an oil or low-melting solid.If solid is needed, convert to HCl salt by adding HCl in Dioxane/Ether and evaporating.

Safety Warning:

  • Naphthalene Derivatives: Potential skin irritants. Wear nitrile gloves.

  • Cyclopropanes: Generally stable, but avoid strong Lewis acids which might trigger ring opening.

  • DCM: Volatile and toxic. Work in a fume hood.

References

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Standard reference for LAH reductions and workups).
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581-595. (Source of the Fieser Workup, contrasted here with Rochelle's method).
  • Org. Synth. (1985). Discussion on Aluminum Emulsion Workups. Organic Syntheses, Coll. Vol. 7, p.528.

Sources

Synthesis of deuterated 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine for internal standards

Application Note: Synthesis of Deuterated 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine ( -MNCMA)

Executive Summary

In quantitative bioanalysis (LC-MS/MS), the reliability of data is inextricably linked to the quality of the Internal Standard (IS). For naphthalene-based ligands such as 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine , the use of structural analogs is insufficient due to matrix effects and ionization variability.

This guide details the synthesis of 1-(7-(


-methoxy)-1-naphthyl)cyclopropanemethanamine

-methyl ether
  • Why

    
    -Methoxy?  It provides a mass shift of +3 Da, sufficient to avoid isotopic overlap with the M+2 natural abundance of the analyte. The C-O bond is metabolically stable ex vivo and chemically inert during standard extraction protocols, unlike exchangeable acidic protons.
    

Strategic Retrosynthesis & Design

The synthesis is designed to introduce the isotopic label early in the pathway using a cost-effective reagent (

Reaction Pathway Diagram

The following flowchart illustrates the critical path from the commercially available 7-methoxy-1-tetralone to the final deuterated standard.

GStart7-Methoxy-1-tetralone(Starting Material)Inter17-Hydroxy-1-tetralone(Demethylated Core)Start->Inter1Inter27-(d3-Methoxy)-1-tetralone(Isotope Incorporation)Inter1->Inter2Inter31-(Cyanomethyl)-7-(d3-methoxy)-3,4-dihydronaphthaleneInter2->Inter3Inter4(7-(d3-Methoxy)-1-naphthyl)acetonitrileInter3->Inter4Inter51-(7-(d3-Methoxy)-1-naphthyl)cyclopropanecarbonitrileInter4->Inter5Finald3-MNCMA(Final Amine)Inter5->FinalReagent1BBz3 or HBrDemethylationReagent2CD3I, K2CO3Acetone, RefluxReagent3CH3CN, n-BuLiTHF, -78°CReagent4DDQ (Aromatization)Toluene, RefluxReagent51,2-DibromoethaneNaH, DMSOReagent6LiAlH4THF, 0°C -> RT

Figure 1: Step-wise synthetic route for d3-MNCMA. Green nodes indicate the final stable isotope product.

Detailed Experimental Protocol

Step 1: Preparation of 7-Hydroxy-1-tetralone

Rationale: We must remove the unlabeled methoxy group to replace it with the deuterated tag.

  • Dissolve 7-methoxy-1-tetralone (10.0 g, 56.8 mmol) in anhydrous DCM (100 mL).

  • Cool to -78°C under nitrogen.

  • Slowly add Boron Tribromide (

    
    , 1.0 M in DCM, 65 mL).
    
  • Allow to warm to room temperature (RT) and stir for 4 hours.

  • Quench: Pour carefully onto ice water. Extract with DCM (3x).

  • Purification: Recrystallize from ethanol/water to yield 7-hydroxy-1-tetralone as a beige solid.

    • Yield Target: >85%[1]

Step 2: Isotopic Labeling (Synthesis of 7-( -Methoxy)-1-tetralone)

Rationale: Introduction of the stable isotope label (

  • Suspend 7-hydroxy-1-tetralone (5.0 g, 30.8 mmol) and Potassium Carbonate (

    
    , 8.5 g, 2.0 eq) in acetone (150 mL).
    
  • Add Iodomethane-

    
      (
    
    
    , 5.0 g, 1.1 eq) via syringe.
  • Reflux for 12 hours. Monitor by TLC (disappearance of phenol).

  • Filter off inorganic salts and concentrate the filtrate.

  • Validation:

    
     NMR should show the loss of the OMe singlet at 
    
    
    3.83.
    • Yield Target: >90%

Step 3: Construction of the Naphthalene Acetonitrile Scaffold

Rationale: We convert the ketone to the naphthylacetonitrile, a key intermediate for naphthalene-based drugs like Agomelatine.

  • Condensation: In a dry flask, dissolve acetonitrile (2.5 mL, 1.5 eq) in THF (50 mL) and cool to -78°C. Add n-BuLi (2.5 M, 1.5 eq) dropwise. Stir for 30 min.

  • Add 7-(

    
    -methoxy)-1-tetralone (5.0 g) in THF dropwise. Stir for 1 h at -78°C, then warm to RT.
    
  • Dehydration/Aromatization: Quench with water, extract with EtOAc. Dissolve the crude intermediate in Toluene (100 mL).

  • Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, 1.2 eq) and reflux for 4 hours to aromatize the ring.

  • Purification: Column chromatography (Hexane/EtOAc) to isolate (7-(

    
    -methoxy)-1-naphthyl)acetonitrile .
    
    • Note: This intermediate is light sensitive. Store in amber vials.

Step 4: Cyclopropanation (The Critical Step)

Rationale: Formation of the quaternary carbon center via dialkylation.

  • Dissolve the nitrile from Step 3 (2.0 g, 10 mmol) in DMSO (20 mL).

  • Add 1,2-dibromoethane (1.3 mL, 1.5 eq).

  • Cautiously add Sodium Hydride (NaH, 60% dispersion, 2.5 eq) in portions at 0°C. Caution: Hydrogen gas evolution.

  • Stir at RT for 16 hours. The color typically changes to deep red/brown.

  • Workup: Quench with saturated

    
    . Extract with diethyl ether.[1]
    
  • Purification: Flash chromatography. The product, 1-(7-(

    
    -methoxy)-1-naphthyl)cyclopropanecarbonitrile , elutes before the starting material.
    
Step 5: Reduction to the Final Amine

Rationale: Converting the nitrile to the primary amine.[2]

  • Suspend Lithium Aluminum Hydride (

    
    , 3.0 eq) in anhydrous THF (30 mL) at 0°C.
    
  • Add the cyclopropanecarbonitrile (1.0 g) dissolved in THF dropwise.

  • Stir at RT for 3 hours.

  • Fieser Quench: Add water (

    
     mL), 15% NaOH (
    
    
    mL), then water (
    
    
    mL) sequentially to precipitate aluminum salts. Filter through Celite.
  • Salt Formation: Dissolve the free base oil in

    
     and add HCl in dioxane to precipitate 1-(7-(
    
    
    -Methoxy)-1-naphthyl)cyclopropanemethanamine Hydrochloride
    .

Quality Control & Validation

To ensure the synthesized compound meets Internal Standard criteria, the following parameters must be verified.

Specification Table
ParameterAcceptance CriteriaMethod
Chemical Purity > 98.0%HPLC-UV (254 nm)
Isotopic Enrichment > 99.0 atom% DHigh-Res MS /

H-NMR
Isotopic Distribution

contribution < 0.5%
LC-MS (SIM Mode)
Identity Consistent with structure

H-NMR,

C-NMR
Residual Solvents < ICH LimitsGC-HS
Mass Spectrometry Parameters

For MRM (Multiple Reaction Monitoring) method development:

  • Parent Ion (Q1): [M+H]+ = Calculated Mass + 3.

  • Example Calculation:

    • Unlabeled Formula:

      
       (MW ~227.30)
      
    • Unlabeled [M+H]+: 228.3

    • 
      -IS [M+H]+: 231.3 
      
  • Transitions: The fragmentation pattern will shift. The loss of

    
     (17 Da) is common. The methoxy fragment will carry the label.
    

References

  • Agomelatine Synthesis & Intermediates

    • Title: Synthetic method for agomelatine.[3]

    • Source: Google P
    • URL
    • Relevance: Provides the foundational route for converting tetralone to naphthylacetonitrile using acetonitrile/BuLi and DDQ.
  • Cyclopropanation of Aryl Acetonitriles

    • Title: Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides.[2]

    • Source: Organic Chemistry Portal / Org. Lett., 2003, 5, 753-755.[2]

    • URL:[Link]

    • Relevance: Validates the stability and reactivity of aryl-cyclopropane nitriles/amines.
  • Deuterated Internal Standards Guidelines

    • Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
    • Source: ResolveMass Labor
    • URL:[Link]

    • Relevance: Establishes the requirement for >99% isotopic purity and stable label placement.
  • Cyclopropylamine Synthesis Scale-Up

    • Title: Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.[1]

    • Source: Beilstein J. Org. Chem. / PMC.
    • URL:[Link]

    • Relevance: Provides robust workup procedures for cyclopropyl-amine salts.

Troubleshooting & Optimization

Improving reaction yields of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced API Intermediate Synthesis. This guide is designed for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine (CAS: 1647055-48-8).

This molecule features a highly strained cyclopropane ring covalently bonded to both a methanamine group and an electron-rich naphthyl system. Synthesizing this structural motif requires precise control over reaction kinetics, phase transfer dynamics, and workup conditions to prevent ring-opening and maximize amine recovery.

Part 1: Process Overview & Synthetic Strategy

The most scalable and economically viable route to 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine involves a two-stage sequence starting from 7-methoxy-1-naphthylacetonitrile.

Workflow SM 7-Methoxy-1-naphthylacetonitrile (Starting Material) Reagents1 1,2-Dibromoethane + 50% NaOH (aq) / TBAB SM->Reagents1 Int 1-(7-Methoxy-1-naphthyl) cyclopropanecarbonitrile (Intermediate) Reagents1->Int Phase Transfer Alkylation Reagents2 LiAlH4 in THF or Raney Ni / H2 / NH3 Int->Reagents2 Prod 1-(7-Methoxy-1-naphthyl) cyclopropanemethanamine (Target API Intermediate) Reagents2->Prod Nitrile Reduction

Two-step synthetic workflow for 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine.

Part 2: Troubleshooting FAQs – Cyclopropanation Step

Q1: My cyclopropanation yield is stuck below 60%, and GC-MS shows significant amounts of a mono-alkylated byproduct. How do I drive the reaction to completion? The synthesis of 1-arylcyclopropanecarbonitriles relies on the double α-alkylation of arylacetonitriles with 1,2-dibromoethane[1]. If the reaction stalls at the mono-alkylated intermediate (the 4-bromo-2-arylbutanenitrile derivative), the primary culprit is mass transfer limitation in the biphasic Phase Transfer Catalysis (PTC) system.

  • Causality & Solution: The phase transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB) must efficiently transport hydroxide ions into the organic phase to deprotonate the intermediate. Ensure your aqueous NaOH concentration is strictly ≥50% w/w. Lower concentrations increase the hydration sphere around the hydroxide ion, severely reducing its lipophilicity and halting the second deprotonation required for ring closure. Additionally, increase the mechanical stirring speed (>500 RPM) to maximize the interfacial surface area between the aqueous and organic layers.

Q2: I am observing an acyclic vinyl byproduct instead of the cyclopropane ring. What causes this elimination?

  • Causality & Solution: This is caused by an E2 elimination competing with the intramolecular SN2 cyclization. If the reaction temperature exceeds 65°C, the thermal energy favors the elimination of HBr from the mono-alkylated intermediate, yielding a vinyl derivative. Strictly control the internal reaction temperature between 50°C and 60°C.

Part 3: Troubleshooting FAQs – Nitrile Reduction Step

Q3: During the Lithium Aluminum Hydride (LAH) reduction, I observe complete conversion by TLC, but my isolated yield is poor due to a gelatinous emulsion during workup. How can I improve recovery? Reducing the nitrile to the primary amine using LAH is highly efficient[2], but product recovery is notoriously sabotaged by the formation of gelatinous aluminum alkoxide complexes that physically trap the amine.

  • Causality & Solution: Avoid standard acid/base quenches. Instead, utilize the Fieser Workup (or the Rochelle's salt method for larger scales). The Fieser method uses a precise stoichiometric addition of water and NaOH to sequentially hydrolyze the aluminum complexes into granular, insoluble sodium aluminate (

    
    ), which can be easily filtered off, leaving the free amine in the organic phase.
    

Table 1: Quantitative Comparison of LAH Workup Methods for Amine Recovery

Workup MethodReagents per 1g of

Used
Processing TimePhase Separation QualityTypical Amine Recovery (%)Optimal Scale
Standard Acid/Base 1M HCl, then 1M NaOH> 4 hoursPoor (Thick Emulsion)45 - 55%Not Recommended
Fieser Method 1 mL

, 1 mL 15% NaOH, 3 mL

1 hourExcellent (Granular Solid)85 - 95%Small to Medium (<50g)
Rochelle's Salt 10 mL sat. aq. Potassium Sodium Tartrate2 - 3 hoursGood (Clear Biphasic)80 - 90%Large (>50g)

Q4: Can I use catalytic hydrogenation instead of LAH to scale up safely without destroying the cyclopropane ring? Yes, but with strict parameter controls. The highly strained cyclopropane ring is susceptible to hydrogenolysis (ring-opening) under aggressive catalytic conditions[3][4].

  • Causality & Solution: To prevent ring-opening and suppress the formation of secondary amine byproducts (caused by the condensation of the intermediate imine with the newly formed primary amine), use Raney Nickel in the presence of methanolic ammonia (

    
    ). The ammonia acts as a basic modifier that shifts the equilibrium away from secondary amine formation and poisons the catalyst just enough to prevent the cleavage of the cyclopropane C-C bonds. Keep hydrogen pressure moderate (approx. 50 psi) and temperature below 40°C.
    

DecisionTree Start LAH Reduction Complete Check Is the reaction scale > 50 grams? Start->Check Small Apply Fieser Workup (n mL H2O, n mL 15% NaOH, 3n mL H2O) Check->Small No Large Apply Rochelle's Salt Workup (Sat. aq. Potassium Sodium Tartrate) Check->Large Yes Filter Filter granular sodium aluminate salts Small->Filter Biphasic Stir vigorously until biphasic layers clear Large->Biphasic Extract Extract with Et2O/DCM -> High Amine Yield Filter->Extract Biphasic->Extract

Logical decision tree for selecting the optimal LAH reduction workup based on reaction scale.

Part 4: Validated Experimental Protocols

Protocol A: Phase-Transfer Catalyzed Cyclopropanation

This protocol is a self-validating system; visual phase changes and thermal markers confirm kinetic progress.

  • Setup: Equip a 1L 3-neck flask with a mechanical stirrer, an internal thermocouple, and a reflux condenser.

  • Reagent Charging: Add 7-methoxy-1-naphthylacetonitrile (1.0 eq, 100 mmol) and 1,2-dibromoethane (1.5 eq, 150 mmol) to 150 mL of toluene. Add Tetrabutylammonium bromide (TBAB) (0.05 eq, 5 mmol).

  • Base Addition (Critical Step): Begin mechanical stirring at >500 RPM. Dropwise, add 100 mL of a freshly prepared 50% w/w aqueous NaOH solution.

    • In-Process Control (IPC): The organic layer will transition from pale yellow to a deep reddish-brown, validating the formation of the benzylic carbanion. An exotherm will occur; use a water bath to maintain the internal temperature at 55°C.

  • Maturation: Stir at 55°C for 6 hours.

    • IPC: Monitor via GC-MS. Do not quench until the intermediate mono-alkylated peak (M+ 303/305) is ≤ 2% relative to the product peak.

  • Workup: Cool to room temperature. Dilute with 200 mL of ice water to dissolve the precipitated NaBr. Separate the phases, extract the aqueous layer with toluene (2 x 100 mL), wash combined organics with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield 1-(7-methoxy-1-naphthyl)cyclopropanecarbonitrile.
    
Protocol B: Nitrile Reduction via LAH with Fieser Workup
  • Setup: In a flame-dried, argon-flushed flask, suspend

    
     (2.0 eq, 200 mmol, ~7.6 g) in 150 mL of anhydrous THF. Cool to 0°C using an ice bath.
    
  • Substrate Addition: Dissolve the cyclopropanecarbonitrile (100 mmol) from Protocol A in 50 mL of anhydrous THF. Add this solution dropwise to the

    
     suspension over 45 minutes to control the evolution of hydrogen gas.
    
  • Reduction: Remove the ice bath and allow the reaction to warm to room temperature, then reflux at 65°C for 3 hours.

  • Fieser Quench (Self-Validating Workup): Cool the reaction strictly to 0°C. Vigorously stir and sequentially add:

    • 7.6 mL of distilled water (Dropwise! Extreme gas evolution).

    • 7.6 mL of 15% w/w aqueous NaOH.

    • 22.8 mL of distilled water.

    • IPC: Remove the cooling bath and stir for 15 minutes. The gray, sludgy suspension will rapidly convert into a stark white, granular precipitate that settles quickly to the bottom of the flask when stirring is paused. This visual change validates the successful destruction of the emulsion.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF (3 x 50 mL). Concentrate the filtrate to afford the crude 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine as a viscous oil.

Part 5: References

  • Google Patents. US9205074B2 - 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders. Retrieved from:[2]

  • Google Patents. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines. Retrieved from: [3]

Sources

Resolving solubility issues of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers working with 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine .

This compound presents a classic "lipophilic weak base" profile, characterized by high hydrophobicity (naphthalene core) and pH-dependent solubility (primary amine). The following protocols and troubleshooting steps are designed to resolve precipitation issues in aqueous buffers.

Part 1: Physicochemical Profile & The "Crash-Out" Mechanism

To solve the solubility issue, we must first understand the molecular conflict. This compound consists of a greasy, hydrophobic tail (7-methoxy-naphthalene + cyclopropane) and a hydrophilic head (methanamine).

PropertyValue (Predicted)Implication for Solubility
LogP ~3.5 – 4.2High Lipophilicity. The molecule "hates" water and will aggregate if not stabilized.
pKa (Amine) ~9.5 – 10.5Basic. At pH < 7, it is protonated (

) and soluble. At pH > 8, it is neutral (

) and insoluble.
Critical pH ~7.2 – 7.5The Danger Zone. At physiological pH (7.4), a significant fraction deprotonates. Because the intrinsic solubility of the neutral form is extremely low (< 1 µg/mL), even a small shift to the neutral species causes immediate precipitation.

The Core Problem: When you dilute a DMSO stock into PBS (pH 7.4), the buffering capacity of PBS forces the amine to deprotonate. The resulting neutral molecule immediately aggregates due to the hydrophobic naphthalene rings stacking together.

Part 2: Troubleshooting Decision Tree

Use this flowchart to select the correct solubilization strategy based on your application.

Solubility_Workflow Start Start: Solid Compound Stock Step 1: Make Stock (Dissolve in DMSO at 10-50 mM) Start->Stock App_Check What is your Application? Stock->App_Check Cell_Assay Cellular Assay (In Vitro) App_Check->Cell_Assay Animal_Study In Vivo Injection (IP/IV/SC) App_Check->Animal_Study Chem_Analysis Analytical/Binding (No Cells) App_Check->Chem_Analysis Method_B Method B: The Cyclodextrin Shield Use 10-20% HP-β-CD Cell_Assay->Method_B Best for Viability Animal_Study->Method_B Gold Standard Method_C Method C: Co-solvent Mix 5% DMSO + 5% Tween 80 + Saline Animal_Study->Method_C Alternative Method_A Method A: The 'Shifted pH' Trick Dilute into pH 6.0 Buffer Chem_Analysis->Method_A Simplest caption Figure 1: Decision matrix for solubilizing lipophilic amines based on experimental constraints.

Part 3: Step-by-Step Solubilization Protocols
Protocol A: The "Cyclodextrin Shield" (Recommended for Physiological pH)

Why this works: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a molecular "donut" around the hydrophobic naphthalene tail, shielding it from water while keeping the molecule in solution at pH 7.4. This prevents the "crash out" effect without altering pH.

Materials:

  • Compound Stock (e.g., 10 mM in DMSO)

  • HP-β-CD (2-Hydroxypropyl-beta-cyclodextrin) - Sigma H107 or similar

  • PBS or Saline

Procedure:

  • Prepare Vehicle: Dissolve HP-β-CD in PBS to create a 20% (w/v) stock solution. Filter sterilize (0.22 µm).

  • Aliquot Vehicle: Place 990 µL of the 20% HP-β-CD solution into a tube.

  • Add Compound: While vortexing the vehicle rapidly, add 10 µL of your DMSO stock.

    • Critical: Add the DMSO into the vortex to prevent local high concentrations.

  • Equilibrate: Sonicate for 5–10 minutes at room temperature.

  • Result: A clear solution stable at pH 7.4.

Protocol B: The Acidic Shift (For Chemical Assays Only)

Why this works: By lowering the pH slightly below physiological levels (e.g., pH 6.0), you ensure the amine remains 99.9% protonated and highly soluble.

Procedure:

  • Prepare a buffer using MES or Citrate adjusted to pH 6.0 .

  • Dilute your DMSO stock directly into this buffer.

  • Note: Do not use this for sensitive cell lines as the acidity may affect cellular metabolism.

Part 4: Frequently Asked Questions (FAQs)

Q1: I tried diluting into PBS and it turned cloudy immediately. Can I vortex it back into solution? A: No. Once the naphthalene cores stack and crystallize (precipitate), they form stable aggregates that are thermodynamically difficult to break apart. You must discard the sample and restart using Protocol A (Cyclodextrin) or ensure your buffer pH is acidic.

Q2: Can I use Ethanol instead of DMSO for the stock? A: Yes, but DMSO is preferred. Ethanol evaporates quickly, leading to concentration errors over time. If you must use Ethanol, ensure the stock is sealed tightly and stored at -20°C. Note that Ethanol is more toxic to cells than DMSO in many assays (limit < 0.1%).

Q3: Is this compound stable in solution? A: Naphthalene derivatives can be sensitive to light (photo-oxidation) and oxidation over long periods.

  • Best Practice: Store DMSO stocks at -80°C.

  • Working Solutions: Prepare fresh. Do not store diluted aqueous solutions for more than 24 hours, even if they look clear.

Q4: For in vivo (mouse) injections, what is the maximum DMSO concentration? A: Avoid injecting pure DMSO.

  • IV/IP: Max 5-10% DMSO.

  • Formulation: Use 10% DMSO + 40% PEG400 + 50% Water OR 20% HP-β-CD in Saline . The Cyclodextrin formulation is far superior for reducing injection site irritation and preventing precipitation in the bloodstream.

Part 5: References
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text on pKa/LogP relationships).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

Troubleshooting cyclopropanation steps in naphthyl amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cyclopropanation in Naphthyl Amine Synthesis

Executive Summary

The synthesis of naphthyl amines containing cyclopropane rings (e.g., Levomilnacipran, Duloxetine analogs, and specific kinase inhibitors) presents a unique set of challenges.[1] The high electron density of the naphthalene ring, combined with the steric bulk of the bicycle, often leads to issues with diastereocontrol and catalyst poisoning.

This guide addresses the two primary methodologies used in this domain: Simmons-Smith (Zinc Carbenoids) and Transition Metal-Catalyzed (Rh/Cu/Ru) Decomposition of Diazo Compounds . Note that direct cyclopropanation of free amines is rarely successful due to Lewis acid quenching; this guide assumes the use of protected amines or alkene precursors (e.g., vinyl naphthalenes).

Module 1: The Simmons-Smith Protocol (Zinc Carbenoids)

Context: You are using


 (Furukawa modification) or 

to cyclopropanate a vinyl naphthalene or an allylic alcohol precursor.
Q1: My reaction stalls at 50-60% conversion despite excess reagents. What is killing the carbenoid?

Diagnosis: The zinc carbenoid is likely degrading due to moisture or coordinating too strongly to the naphthalene


-system without transferring the methylene group.
Troubleshooting Protocol: 
  • The Lewis Base Trap: Naphthyl amines (even protected ones) and ethers can chelate Zinc. If your substrate has a Lewis basic site (like a Boc-amine or an ether oxygen), the Zinc reagent may form a stable, non-reactive complex.

    • Solution: Increase stoichiometry to 3.0–5.0 equivalents of

      
       and 
      
      
      
      . The first equivalent sacrifices itself to coordination; the subsequent equivalents perform the cyclopropanation.
  • Lewis Acid Acceleration: Add a non-coordinating Lewis Acid.

    • Protocol: Add 10–20 mol% Trifluoroacetic acid (TFA) or DME to the reaction. This dissociates the Zinc aggregates, increasing the electrophilicity of the carbenoid

      
      .
      
  • Order of Addition: Do not premix the substrate and the zinc reagent for long periods.

    • Correct Sequence: Cool solvent to -10°C

      
       Add 
      
      
      
      
      
      Add
      
      
      (wait 10 mins for carbenoid formation)
      
      
      Add Substrate slowly.
Q2: I am seeing significant hydroiodination byproducts (iodine addition across the double bond).

Diagnosis: Free iodine (


) or 

accumulation is promoting side reactions. Fix:
  • Scavenger: Add a trace amount of pyridine or DME (dimethoxyethane) to the reaction mixture. This sequesters

    
     as it forms, preventing it from acting as a Lewis acid that catalyzes ring opening or hydroiodination.
    

Module 2: Rhodium-Catalyzed Diazo Decomposition

Context: You are reacting a naphthyl alkene with a diazoacetate (e.g., Ethyl Diazoacetate - EDA) using a Rhodium(II) catalyst to access chiral cyclopropanes.

Q3: The diastereoselectivity (dr) is poor. I need the trans-isomer, but I'm getting a 1:1 cis/trans mix.

Diagnosis: The "Wall of Naphthalene." The steric bulk of the naphthyl group interferes with the approach of the carbene. Standard catalysts like


 are too small to enforce steric bias.
Corrective Action:  Switch to bulky carboxylate or carboxamidate ligands.
  • Recommendation: Use

    
      or 
    
    
    
    .
  • Mechanism: These "bucket-shaped" ligands create a chiral pocket. The bulky naphthyl group is forced away from the ligand wall, heavily favoring the trans-isomer to minimize steric clash.

Q4: My yield is low (<30%), and I see "maleate/fumarate" peaks in the NMR.

Diagnosis: Carbene Dimerization. The diazo compound is reacting with itself rather than your naphthyl alkene. This occurs when the local concentration of diazo is too high relative to the alkene. Protocol: The "Pseudo-High Dilution" Technique

  • Solvent: Use a non-polar solvent (Hexanes or Toluene) to protect the active carbene species.

  • Addition Rate: Do not dump the diazo. Use a syringe pump.

    • Rate: 0.1 equivalents per hour.

    • Target: Keep the stationary concentration of diazo near zero.

  • Temperature: Lower the temperature to 0°C. While this slows the reaction, it suppresses dimerization (

    
     for dimerization is lower than cyclopropanation).
    

Module 3: Visual Troubleshooting Workflows

Diagram 1: Method Selection Strategy

Use this logic tree to select the correct cyclopropanation route for your specific naphthyl substrate.

MethodSelection Start Start: Naphthyl Substrate Analysis IsAmine Is a free amine present? Start->IsAmine Protect MUST Protect Amine (Boc, Cbz, Phth) IsAmine->Protect Yes SubstrateType Alkene Substitution Pattern? IsAmine->SubstrateType No Protect->SubstrateType ElectronRich Electron-Rich Alkene (Vinyl Naphthalene) SubstrateType->ElectronRich Donating Groups ElectronPoor Electron-Deficient Alkene (Acrylate/Cinnamate) SubstrateType->ElectronPoor EWG Present MethodRh Method A: Rh-Catalysis (Diazoacetate) ElectronRich->MethodRh Enantioselective Required MethodZn Method B: Simmons-Smith (Zn/CH2I2) ElectronRich->MethodZn Racemic / Diastereocontrolled ElectronPoor->MethodRh Use Donor-Acceptor Carbene MethodCorey Method C: Corey-Chaykovsky (Sulfoxonium Ylide) ElectronPoor->MethodCorey Michael Acceptor

Caption: Decision matrix for selecting the optimal cyclopropanation methodology based on electronic and steric properties of the naphthyl precursor.

Diagram 2: Troubleshooting Rhodium Catalysis Failure

Follow this path if your yields are low or metal residues are high.

RhTroubleshooting Problem Issue: Low Yield / Dimerization Check1 Check Addition Rate Problem->Check1 Solution1 Use Syringe Pump (Slow Addition) Check1->Solution1 Fast Addition? Check2 Check Catalyst Ligand Check1->Check2 Rate OK Solution2 Switch to Bulky Ligand (Rh2(S-DOSP)4) Check2->Solution2 Poor dr? Check3 Check Naphthyl Electronics Check2->Check3 Ligand OK Solution3 Increase Catalyst Loading (up to 2 mol%) Check3->Solution3 Electron Poor?

Caption: Step-by-step diagnostic flow for optimizing Rhodium-catalyzed cyclopropanation yields.

Module 4: Post-Reaction Workup (Critical for Pharma)

Issue: Residual Ruthenium or Rhodium is toxic and difficult to remove from the lipophilic naphthyl amine product. Standard Wash: Water/Brine is insufficient .

Protocol: The Oxidative Scavenger Wash

  • Quench: Quench the reaction with saturated

    
    .
    
  • Scavenger Addition: To the organic phase, add N-Acetyl Cysteine or Thiourea (10 mol% relative to catalyst) and stir vigorously for 4 hours. These ligands bind soft metals (Rh/Ru) more tightly than the product.

  • Filtration: Filter through a pad of Celite mixed with Activated Carbon .

  • Result: This typically reduces metal content from >1000 ppm to <50 ppm.

Summary Data Table: Catalyst Performance on Vinyl Naphthalenes

Catalyst SystemPrimary UtilityDiastereoselectivity (trans:cis)Key Limitation

Simple cyclopropanation>95:5 (if directing group present)Moisture sensitive; Explodes if mixed fast.

General purpose~50:50 (Poor)Low steric bulk leads to poor isomer control.

Enantioselective Synthesis>90:10 (Excellent)Expensive; Requires non-coordinating solvent.

High Turnover Numbers>80:20Hard to remove Ru residues from product.

References

  • Doyle, M. P., et al. (1993). Enantioselective reactions of intermediate carbenes with vinyl naphthalenes. Journal of the American Chemical Society.[2] Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[3][4][5] Organic Reactions.[4][5][6][7][8][9][10][11] Link

  • Labarande, J., et al. (2012). Enantioselective synthesis of levomilnacipran.[1][3] Chemical Communications. Link

  • Panne, P., et al. (2008).[10] Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters.[10] Organic Letters.[4][10][12] Link

  • Ahn, Y. M., et al. (2001). A Convenient Method for the Efficient Removal of Ruthenium Byproducts.[12][13][14][15] Organic Letters.[4][10][12] Link

Sources

Minimizing degradation of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine .

As a Senior Application Scientist, I frequently see researchers lose weeks of data due to compromised compound integrity. This specific molecule is uniquely vulnerable due to its primary amine group, which acts as a strong nucleophile, and its electron-rich methoxynaphthyl moiety. When exposed to ambient air, it doesn't simply "go bad"—it actively reacts with atmospheric carbon dioxide and trace oxygen.

This guide is designed to move beyond basic storage advice by explaining the causality behind degradation and providing self-validating protocols to ensure your experimental data remains irreproachable.

Part 1: Quantitative Degradation Signatures

Before troubleshooting, you must establish a baseline for compound integrity. Use the following table to match analytical observations with their specific mechanistic causes.

Degradation PathwayAnalytical TechniqueQuantitative SignatureMechanistic Cause
Carbamate Formation LC-MS (ESI+)+44 m/z shift from parent [M+H]⁺Nucleophilic attack of the primary amine on atmospheric CO₂[1].
Oxidative Degradation ¹H NMR (DMSO-d₆)Appearance of imine signal (~8.0-8.5 ppm)Radical-mediated hydrogen abstraction at the α-carbon by O₂[2].
Photo-oxidation HPLC-UV>2% increase in total related substances (TRS)UV-induced radical cleavage of the naphthyl/methoxy group.
Moisture Ingress Karl Fischer Titration>0.5% w/w water contentHygroscopic absorption during improper thawing or unsealed storage.

Part 2: Troubleshooting & FAQs (Mechanistic Q&A)

Q1: Why is my sample showing an unexpected +44 Da mass shift in LC-MS after a few weeks of storage? A1: This is the definitive signature of carbamate formation . Primary amines are highly nucleophilic. When your storage vial is opened in ambient air, the amino site attacks the electrophilic carbon of atmospheric CO₂, forming a zwitterion intermediate that rapidly converts into an alkyl-ammonium carbamate[3]. This reversible reaction drastically reduces the amine's reactivity and alters its pharmacological profile[4]. Corrective Action: Always purge the headspace of your storage vials with Argon (which is heavier than air and blankets the solid) before sealing.

Q2: We observed a gradual color change from off-white to yellowish-brown. What is the mechanism? A2: This indicates oxidative degradation , likely exacerbated by light exposure. In the presence of trace oxygen, the primary amine undergoes electron and hydrogen abstraction, forming an amine radical. This radical subsequently breaks down via nitrogen-carbon scission to produce imines, aldehydes, and ammonia[2][5]. Furthermore, the electron-rich 7-methoxynaphthyl ring is highly susceptible to photo-oxidation if exposed to UV or visible light. Corrective Action: Store the compound exclusively in amber glass vials to block photo-oxidation, and maintain the temperature at -20°C to slow the kinetic rate of thermal oxidation[1].

Q3: Can we store the compound as a stock solution to make daily dispensing easier? A3: It is highly discouraged to store this compound in aqueous or protic solvents for prolonged periods. In aqueous environments, CO₂ is directly hydrolyzed to bicarbonate, which reacts with the primary amine much faster than dry CO₂, allowing for higher CO₂ loading and accelerated degradation[3]. Corrective Action: If a stock solution is absolutely mandatory for your workflow, use anhydrous, degassed aprotic solvents (e.g., dry DMSO) and store at -80°C for no longer than one month. Validate purity via LC-MS prior to each use.

Part 3: Standard Operating Procedure (SOP) - The Self-Validating Storage Workflow

To guarantee compound stability, implement this step-by-step protocol. Every step is designed to block a specific degradation trigger and includes a self-validation checkpoint.

Step 1: Aliquoting under Inert Atmosphere

  • Causality: Minimizes exposure to O₂ and CO₂, preventing the initiation of carbamate and imine formation.

  • Action: Transfer the bulk powder into pre-weighed, amber glass vials inside a nitrogen or argon-filled glovebox. If a glovebox is unavailable, use a Schlenk line to purge the vial with Argon for 3 minutes.

Step 2: Desiccation and Sealing

  • Causality: Water acts as a catalyst for direct hydrolysis and accelerates CO₂ absorption[3].

  • Action: Place the sealed vials inside a secondary container (e.g., a Mylar pouch or desiccator jar) containing indicating Drierite (calcium sulfate). Vacuum seal the pouch.

Step 3: Cryogenic Storage

  • Causality: Lowering the temperature reduces the kinetic energy available to overcome the activation barrier for oxidative degradation[1].

  • Action: Store the secondary container at -20°C or -80°C.

Step 4: The Thawing Protocol (Self-Validating Step)

  • Causality: Opening a cold vial in ambient air instantly condenses atmospheric moisture onto the compound, ruining the anhydrous state.

  • Action: Remove the secondary container from the freezer and let it equilibrate to room temperature for at least 60 minutes before opening.

  • Validation: Observe the powder. If it clumps or sticks to the glass wall, moisture has been introduced. Validate via Karl Fischer titration; a result of >0.5% water indicates protocol failure and the sample should be re-purified.

Part 4: Visualizing Degradation Pathways

AmineDegradation Compound 1-(7-Methoxy-1-naphthyl) cyclopropanemethanamine Carbamate Carbamate Formation (Mass Shift: +44 Da) Compound->Carbamate Oxidation Amine Oxidation (Imine / Aldehyde) Compound->Oxidation PhotoDeg Photo-oxidation (Naphthyl Ring Cleavage) Compound->PhotoDeg CO2 Atmospheric CO2 CO2->Carbamate O2 Oxygen / ROS O2->Oxidation Light UV / Visible Light Light->PhotoDeg Argon Argon Purging (Displaces Air) Argon->CO2 Blocks Argon->O2 Blocks Amber Amber Glass (Blocks UV) Amber->Light Blocks Temp Sub-Zero Storage (-20°C) Temp->Oxidation Slows Kinetics

Logical relationship between environmental triggers, degradation pathways, and storage interventions.

References[2] Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. Verify Source[4] Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. MDPI. Verify Source[3] Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. PMC.Verify Source[1] Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. Verify Source[5] Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy | Oxford Academic.Verify Source

Sources

Analyzing unexpected NMR signals in 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine spectra

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the spectral interpretation of sterically hindered, rigid ring systems.

The compound 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine (CAS: 1647055-48-8)[1] is a prime example of a molecule that appears structurally straightforward on paper but yields highly complex 1H NMR spectra. As a cyclopropane analogue of agomelatine, this molecule exhibits overlapping NMR phenomena, including atropisomerism, diastereotopicity, and intermediate chemical exchange.

Below is our authoritative troubleshooting guide, structured to help you diagnose and resolve unexpected spectral anomalies based on causality and self-validating experimental protocols.

Diagnostic Workflow

NMR_Troubleshooting Start Unexpected NMR Signal in 1-Naphthyl Cyclopropane Decision Identify Signal Region & Morphology Start->Decision Arom Aromatic Region (>7 ppm) Peak Doubling / Broadening Decision->Arom Aliph High-Field (0.5-1.5 ppm) Complex Multiplets Decision->Aliph Amine Mid-Field (2.5-3.5 ppm) Broad Singlets / Methylene Collapse Decision->Amine Cause1 Atropisomerism (Restricted Naphthyl Rotation) Arom->Cause1 Cause2 Diastereotopic Protons (Rigid Cyclopropane Ring) Aliph->Cause2 Cause3 Intermediate Proton Exchange (Trace Acid in Solvent) Amine->Cause3 Fix1 Protocol A: Variable Temperature (VT) NMR Cause1->Fix1 Fix2 Protocol B: 2D NMR (COSY/HSQC) Cause2->Fix2 Fix3 Protocol C: D2O Exchange / Solvent Treatment Cause3->Fix3

Diagnostic workflow for resolving unexpected NMR signals in 1-naphthyl cyclopropanes.

Troubleshooting FAQs

Q1: Why do I observe peak doubling and severe line broadening in the aromatic region (7.0 - 8.5 ppm)? A1: This is a classic manifestation of atropisomerism (restricted rotation). The bulky cyclopropanemethanamine group at the C1 position of the naphthalene ring is sterically hindered by the adjacent peri-hydrogen (H8) of the naphthyl system[2]. This steric clash restricts the free rotation around the C(naphthyl)–C(cyclopropyl) single bond. At room temperature, the molecule exists as a mixture of stable rotamers (conformational isomers) that interconvert at a rate comparable to the NMR timescale. This intermediate exchange rate causes the aromatic signals—particularly those closest to the C1 position—to broaden significantly or split into two distinct sets of peaks representing the different conformers[2].

Q2: The cyclopropane ring should have simple signals, but I am seeing up to four distinct, highly complex multiplets between 0.5 and 1.5 ppm. Is my sample degrading? A2: Your sample is likely pure; the complexity arises from diastereotopic protons . Unlike freely rotating alkyl chains, the rigid cyclopropane ring locks its protons into fixed spatial geometries. Because the C1 carbon of the cyclopropane is a pseudo-asymmetric center attached to two different groups (the 1-naphthyl moiety and the methanamine group), the top and bottom faces of the cyclopropane ring are chemically inequivalent[3]. Consequently, the two protons on each of the remaining CH2 groups (C2 and C3) are diastereotopic—one is cis to the naphthyl group, and the other is trans[3]. They couple with each other (geminal coupling) and with adjacent protons, transforming what you might expect to be simple triplets into complex, overlapping multiplets.

Q3: The methylene protons next to the amine (-CH2-NH2) and the amine protons themselves are extremely broad or entirely missing from the spectrum. How do I resolve this? A3: This is caused by intermediate proton exchange exacerbated by solvent impurities. Primary amines (-NH2) undergo rapid proton exchange. If your deuterated solvent (e.g., CDCl3) contains trace amounts of acid (such as DCl, a common degradation product of chloroform), it catalyzes this exchange, pushing the rate into the intermediate NMR timescale. This broadens the amine signals into the baseline noise[4]. Furthermore, the adjacent -CH2- group of the methanamine moiety can also appear broad due to unresolved scalar coupling to the exchanging -NH2 protons[4].

Quantitative Data Summary

To aid in your spectral interpretation, the table below summarizes the expected theoretical signals versus the actual observed signals caused by the structural phenomena described above.

Structural RegionExpected Signal (Ideal)Observed Signal (Actual)Chemical Shift Range (ppm)Causality
Naphthyl Protons (C2-C8) Sharp doublets/tripletsBroadened peaks or doubled sets7.0 - 8.5Atropisomerism (Restricted Rotation)
Methoxy Group (-OCH3) Sharp singlet (3H)Sharp singlet (3H)3.8 - 4.0Unaffected (Free rotation at C7)
Aminomethylene (-CH2-N) Sharp singlet or doubletBroad multiplet or missing2.5 - 3.5Intermediate Proton Exchange
Cyclopropyl CH2 (C2, C3) Two simple triplets (4H)Four complex multiplets (1H each)0.5 - 1.5Diastereotopic Protons

Experimental Protocols for Signal Validation

Do not rely on assumptions. Use the following self-validating protocols to definitively prove the causality behind your unexpected signals.

Protocol A: Variable Temperature (VT) NMR (Validating Atropisomerism)

This protocol uses thermal energy to accelerate bond rotation, proving that aromatic peak doubling is due to rotamers rather than chemical impurities.

  • Sample Preparation: Dissolve 15-20 mg of your compound in a high-boiling deuterated solvent such as DMSO-

    
     or Toluene-
    
    
    
    .
  • Baseline Acquisition: Acquire a standard 1H NMR spectrum at 25 °C (298 K) to establish the baseline broadening and peak doubling.

  • Thermal Titration: Increment the probe temperature in 10 °C steps up to 90 °C (363 K). Allow the sample to equilibrate for 5 minutes at each step before acquiring a spectrum.

  • Data Interpretation: As thermal energy increases, rotation around the C(naphthyl)–C(cyclopropyl) bond accelerates past the NMR timescale. The broadened or doubled aromatic peaks will coalesce into sharp, time-averaged signals, confirming restricted rotation[2].

Protocol B: Solvent Neutralization & D2O Exchange (Validating Amine Exchange)

This protocol removes trace acids from the solvent and decouples the amine protons, proving that mid-field broadening is an exchange phenomenon.

  • Acid Removal: Pass 1.0 mL of CDCl3 through a small glass pipette tightly packed with a plug of basic alumina (Al2O3) to remove trace DCl[4]. Alternatively, add a pinch of anhydrous K2CO3 directly to the NMR tube.

  • Initial Acquisition: Dissolve the sample in the neutralized CDCl3 and acquire a spectrum. The -CH2- signals should sharpen significantly.

  • D2O Shake: Add 1-2 drops of D2O to the NMR tube, cap tightly, and shake vigorously for 30 seconds.

  • Final Acquisition: Allow the aqueous and organic phases to separate, then acquire another spectrum.

  • Data Interpretation: The -NH2 protons will exchange with deuterium and disappear from the spectrum. The adjacent -CH2- protons will collapse into a sharper, simplified multiplet since scalar coupling to the amine protons has been eliminated.

References

  • 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine | 1647055-48-8. ChemicalBook. 5

  • Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. ACS Omega. 2

  • Atropisomerism in Hindered Naphthyl Sulfones Investigated by Dynamic NMR and Dynamic HPLC Techniques. The Journal of Organic Chemistry.

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. 3

  • Why are my NMR signals unexpectedly broad??? r/Chempros - Reddit. 4

Sources

Reducing byproduct formation in the reduction of naphthyl nitriles to amines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Naphthylmethylamines

A Guide to Minimizing Byproduct Formation in the Reduction of Naphthyl Nitriles

Welcome to the technical support center for amine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are focused on the efficient synthesis of primary aminomethylnaphthalenes via the reduction of the corresponding naphthyl nitriles. The reduction of aromatic nitriles is a cornerstone transformation in organic synthesis; however, it is often plagued by the formation of significant byproducts, primarily secondary and tertiary amines, which complicates purification and reduces overall yield.

This document provides in-depth, field-tested insights and troubleshooting strategies to help you navigate these challenges. We will explore the mechanistic origins of common byproducts and offer actionable protocols to enhance the selectivity of your reactions towards the desired primary amine.

Troubleshooting & FAQs

This section addresses the most common issues encountered during the reduction of naphthyl nitriles. Each question is followed by a detailed explanation of the underlying chemical principles and practical solutions to improve reaction outcomes.

Q1: I'm observing a significant amount of the secondary amine, bis(naphthylmethyl)amine, in my reaction mixture. What is the cause and how can I prevent this?

A1: Understanding the Mechanism of Secondary Amine Formation

The formation of secondary amines is the most prevalent side reaction in nitrile reductions.[1][2] It occurs when the newly formed primary amine product acts as a nucleophile and attacks the intermediate imine, which is generated after the initial reduction of the nitrile. This condensation reaction produces a secondary imine, which is then further reduced to the secondary amine byproduct.[1]

dot graph "Secondary_Amine_Formation" { graph [rankdir="LR", splines=ortho, label="Mechanism of Secondary Amine Formation", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} dot Caption: Competing pathways in nitrile reduction.

Troubleshooting Strategies:

The key to preventing secondary amine formation is to either accelerate the reduction of the imine to the primary amine or to suppress the nucleophilicity of the primary amine product.

1. For Catalytic Hydrogenation (e.g., H₂ with Raney® Ni, Pd/C, PtO₂):

  • Addition of Ammonia: The most effective and widely used method is to conduct the hydrogenation in the presence of excess ammonia (aqueous or anhydrous in an organic solvent).[3][4] Ammonia shifts the equilibrium away from the formation of the secondary imine by competing with the primary amine in the condensation step.

    • Practical Tip: A common starting point is to use a solvent saturated with ammonia gas or to add 5 to 20 molar equivalents of ammonia relative to the nitrile.[3]

  • Use of Acidic Additives: Adding a small amount of a strong acid can protonate the primary amine product, rendering it non-nucleophilic and preventing it from reacting with the imine intermediate. However, this can sometimes slow down the overall reaction rate.

  • Optimize Reaction Conditions: Rapid hydrogenation can minimize the residence time of the imine intermediate.[3] Increasing hydrogen pressure (500-2000 psig) and using a more dilute solution of the nitrile can favor the desired pathway.[3]

2. For Metal Hydride Reductions (e.g., LiAlH₄):

  • Reagent Choice: Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent that typically reduces the nitrile all the way to the primary amine with high efficiency, often minimizing secondary amine formation compared to catalytic methods.[5][6][7][8][9] Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce nitriles unless used in combination with a catalyst like NiCl₂ or CoCl₂.[1]

  • Temperature Control: Perform the LiAlH₄ reduction at low temperatures (e.g., 0 °C to room temperature). This helps control the reaction rate and selectivity. The reaction involves two separate hydride additions; the second addition to the imine intermediate is usually fast.[5][10]

Q2: My reaction has stalled, or upon workup, I am isolating the naphthyl aldehyde instead of the amine. What is causing this incomplete reduction?

A2: Understanding Imine Intermediate Hydrolysis

The isolation of an aldehyde is a clear indication that the reaction stopped at the imine intermediate stage, which was then hydrolyzed to the aldehyde during the aqueous workup.[11][12] Imines are generally unstable in aqueous environments and readily convert to the corresponding carbonyl compound.[12][13]

dot graph "Imine_Hydrolysis_Pathway" { graph [rankdir="LR", splines=ortho, label="Pathway to Aldehyde Byproduct", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} dot Caption: Formation of aldehyde via imine hydrolysis.

Troubleshooting Strategies:

  • Insufficient Reducing Agent: Ensure you are using a sufficient stoichiometric amount of the hydride reagent. For LiAlH₄, a theoretical 0.5 equivalents are needed for the four-electron reduction, but in practice, 1.5 to 2.0 equivalents are often used to ensure the reaction goes to completion.

  • Catalyst Deactivation (for Hydrogenation): The catalyst (e.g., Raney® Ni, Pd/C) may be poisoned by impurities in the substrate or solvent. Ensure high-purity starting materials and solvents. The catalyst itself may also be old or have reduced activity.

  • Use of Milder Reducing Agents: Reagents like diisobutylaluminium hydride (DIBAL-H) are specifically used to stop the reduction of nitriles at the aldehyde stage after hydrolysis.[11] If you are observing aldehydes, ensure you are not using a reagent or conditions that favor this partial reduction.

  • Non-Aqueous Workup: If isolating the imine is the goal, a strictly anhydrous workup is necessary. However, for obtaining the primary amine, the focus should be on ensuring the second reduction step occurs efficiently before workup.

Q3: I am observing over-reduction, where the naphthalene ring itself is being hydrogenated. How can I improve the chemoselectivity for the nitrile group?

A3: Balancing Reactivity for Chemoselectivity

The naphthalene ring system is susceptible to hydrogenation under certain catalytic conditions, especially at high temperatures and pressures or with highly active catalysts like Rhodium. Achieving chemoselectivity requires carefully tuning the reaction conditions to favor the reduction of the nitrile over the aromatic rings.

Troubleshooting Strategies:

  • Catalyst Selection: This is the most critical factor.

    • Raney® Nickel and Raney® Cobalt often provide good selectivity for the nitrile group under optimized conditions.[14] They are generally less aggressive towards the aromatic ring than Platinum or Rhodium catalysts.

    • Palladium on Carbon (Pd/C) can also be effective, but selectivity can be highly dependent on the solvent and additives.[4]

  • Reaction Conditions:

    • Temperature and Pressure: Use the mildest conditions possible that still allow for a reasonable reaction rate. Start with lower temperatures (50-100 °C) and moderate hydrogen pressures (e.g., < 500 psig) and gradually increase if the reaction is too slow.[3]

    • Solvent Choice: The choice of solvent can influence catalyst activity and selectivity. Alcohols like ethanol or methanol are common.

  • Consider Non-Catalytic Methods: Metal hydride reductions with LiAlH₄ do not reduce aromatic rings and therefore offer excellent chemoselectivity for the nitrile group. If over-reduction is a persistent problem with catalytic hydrogenation, switching to a hydride-based method is a robust solution.

Comparative Summary of Reduction Methods

Reducing Agent/SystemTypical ConditionsProsConsSelectivity for Primary Amine
H₂ / Raney® Ni H₂ (500-1500 psi), 50-150°C, NH₃/SolventCost-effective, scalableHigh pressure/temp required, potential for over-reductionGood to Excellent (with NH₃)[4]
H₂ / Pd/C H₂ (atm to high pressure), RT-100°C, NH₃/SolventVersatile, effectiveCan be prone to over-reduction of arenes, catalyst poisoningModerate to Excellent (with NH₃)[4]
LiAlH₄ Anhydrous Ether or THF, 0°C to RefluxHigh chemoselectivity, excellent yields, mild conditionsStoichiometric waste, moisture-sensitive, highly reactiveExcellent[6][7]
NaBH₄ / CoCl₂ Methanol or Ethanol, RTMilder than LiAlH₄, less moisture-sensitiveCan be less efficient for some substratesGood to Excellent

Exemplary Protocol: Selective Reduction of 1-Naphthonitrile using H₂/Raney® Ni with Ammonia

This protocol is designed to maximize the yield of 1-(aminomethyl)naphthalene while suppressing the formation of the corresponding secondary amine.

Materials:

  • 1-Naphthonitrile

  • Raney® Nickel (50% slurry in water, use with extreme caution as it can be pyrophoric)

  • Anhydrous Ethanol saturated with Ammonia gas

  • High-pressure hydrogenation vessel (e.g., Parr-type reactor)

Procedure:

  • Vessel Preparation: To a clean, dry high-pressure reactor vessel, add 1-Naphthonitrile (1.0 eq).

  • Catalyst Addition: Under a nitrogen or argon atmosphere, carefully add the Raney® Nickel slurry (approx. 10-20% by weight relative to the nitrile). Safety Note: Never allow Raney® Nickel to dry in the presence of air as it can ignite spontaneously.

  • Solvent Addition: Add anhydrous ethanol that has been pre-saturated with ammonia gas. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 10-20 mL per gram of nitrile).

  • Reaction Setup: Seal the reactor according to the manufacturer's instructions.

  • Purging: Purge the reactor headspace with nitrogen gas (3x), followed by hydrogen gas (3x) to ensure an inert atmosphere is replaced with hydrogen.

  • Hydrogenation: Pressurize the reactor with hydrogen to 800-1000 psig. Begin vigorous stirring and heat the reaction mixture to 80-100°C.

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen in a well-ventilated fume hood.

    • Purge the reactor with nitrogen.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Keep the filter cake wet with solvent at all times to prevent ignition.

    • Rinse the filter cake with additional ethanol.

    • The filtrate contains the desired primary amine. The solvent can be removed under reduced pressure, and the product can be purified by distillation or crystallization.

References

  • 20.7: Chemistry of Nitriles. (2025, January 19). LibreTexts Chemistry. [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (2025, November 23). Chemistry Steps. [Link]

  • Catalytic Reduction of Nitriles. Thieme Chemistry. [Link]

  • A Mild and Efficient Method for the Reduction of Nitriles. ResearchGate. [Link]

  • Evidence of a sequestered imine intermediate during reduction of nitrile to amine by the nitrile reductase QueF from Escherichia coli. PMC. [Link]

  • How to prevent secondary amine formation in nitrile reduction? ResearchGate. [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • Reduction of nitriles. Chemguide. [Link]

  • Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. RSC Publishing. [Link]

  • 11.11 Chemistry of Nitriles. LibreTexts Chemistry. [Link]

  • Why is the nitrile group not hydrolyzed as well during hydrolysis of imine in Thorpe reaction? Chemistry Stack Exchange. [Link]

  • US Patent US3372195A - Reduction of nitriles to primary amines.
  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. [Link]

  • Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. ResearchGate. [Link]

  • Reactions of Nitriles. Chemistry Steps. [Link]

  • Nitrile to Amine - Common Conditions. Organic Chemistry Data. [Link]

  • Preparation of Amines: Reduction of Amides and Nitriles. JoVE. [Link]

  • Reduction of Amides and Nitriles to Amines. Sparkl. [Link]

  • A Simple Synthesis of Anilines by LiAlH4/TiCl4 Reduction of Aromatic Nitro Compounds. MDPI. [Link]

  • WO2015071230A1 - Catalytic hydrogenation of nitriles.
  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. [Link]

  • Only one nitrile reduced to amine with LiAlH4. Reddit. [Link]

  • Reduction of nitriles to amines using LiAlH4. YouTube. [Link]

  • US Patent US4375003A - Method for the hydrogenation of nitriles to primary amines.
  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. PMC. [Link]

  • Amines - Nitriles (A-Level Chemistry). Study Mind. [Link]

  • Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]

  • Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. ResearchGate. [Link]

Sources

Technical Support Center: Thermal Stability Solutions for 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for managing the thermal stability of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine. This document is designed for researchers, chemists, and drug development professionals who handle this compound during synthesis, purification, formulation, and storage. Given the specific and complex structure of this molecule, which combines a methoxy-naphthalene core with a strained cyclopropylamine moiety, understanding its behavior under thermal stress is critical for ensuring its purity, potency, and safety.

This guide synthesizes established principles from the chemistry of naphthalene derivatives and cyclopropylamines to provide practical, field-proven insights and troubleshooting strategies. We will explore potential degradation pathways, recommend preventative measures, and provide detailed protocols for analysis and stress testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine that influence its thermal stability?

A1: The thermal stability of this molecule is governed by three key structural motifs:

  • The Naphthalene Ring: Polycyclic aromatic hydrocarbons are generally stable, but substituents can influence their decomposition.[1] High temperatures can lead to undesired side reactions, including char formation.[2]

  • The Methoxy Group (-OCH₃): Ether linkages, particularly aryl ethers, can be susceptible to cleavage under harsh thermal or acidic conditions, potentially leading to the corresponding naphthol derivative.

  • The Cyclopropylamine Moiety: This is the most reactive part of the molecule. The cyclopropyl ring possesses significant ring strain, making it susceptible to ring-opening reactions.[3] The primary amine is a nucleophilic and basic center, which can catalyze or participate in degradation reactions. In metabolic studies of similar structures, the cyclopropylamine group can be oxidized to form reactive intermediates, a process that may have parallels in chemical oxidation under thermal stress.[4]

Q2: What are the most likely thermal degradation pathways for this compound?

A2: While specific degradation studies on this exact molecule are not widely published, based on its structure, the following pathways are hypothesized:

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to imines or other oxidized species. The cyclopropyl ring itself can undergo oxidative cleavage, especially in the presence of trace metals or oxygen. This is a known liability for some cyclopropylamine-containing drugs, which can lead to reactive ring-opened intermediates.[4]

  • Ring-Opening of the Cyclopropane: The high strain energy of the cyclopropane ring makes it a potential site for thermal rearrangement or ring-opening, which would lead to a complete loss of the desired chemical architecture.[3]

  • Demethylation: The 7-methoxy group could undergo thermal demethylation to form a phenolic derivative, 1-((7-hydroxy-1-naphthyl)methyl)cyclopropanemethanamine.

  • Polymerization/Condensation: Amine groups can participate in condensation reactions with other molecules or impurities, especially at elevated temperatures, leading to the formation of higher molecular weight byproducts.

Q3: What are the recommended storage and handling conditions to ensure long-term stability?

A3: To minimize degradation, the compound should be stored under controlled conditions. Based on data for structurally related compounds like 7-Methoxy-1-naphthol, the following is recommended:

  • Temperature: Store at room temperature or refrigerated (2-8 °C) for long-term stability. Avoid exposure to high temperatures.[5]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[3][5] This is critical to prevent oxidation of the amine and cyclopropyl groups.

  • Container: Use well-sealed, amber glass vials or containers with Teflon-lined caps to protect from light and prevent air/moisture ingress.[3]

Q4: My compound shows discoloration (e.g., turning yellow or brown) upon heating during a drying process. What is the likely cause?

A4: Discoloration is a common indicator of degradation, particularly oxidation. The formation of conjugated imines or products from ring-opening can create chromophores that absorb visible light. The likely cause is oxidation of the primary amine. To mitigate this, ensure the drying process (e.g., in a vacuum oven) is performed at the lowest feasible temperature and that the system is purged with an inert gas like nitrogen before heating.

Q5: Are there any formulation strategies that can enhance the thermal stability of this compound?

A5: Yes. Formulation can play a significant role in protecting the molecule.

  • Excipient Selection: Avoid reactive excipients. For example, reducing sugars (like lactose) can potentially react with the primary amine (Maillard reaction).

  • pH Control: In solution, the pH should be optimized. While the ideal pH must be determined experimentally, avoiding strongly acidic or basic conditions is a good starting point.

  • Inclusion Complexes: For some naphthalene derivatives, forming inclusion complexes with cyclodextrins has been shown to significantly enhance thermal stability by encapsulating the guest molecule.[6] This could be a viable strategy to protect the molecule from volatilization and degradation.[6]

  • Antioxidants: The addition of a suitable antioxidant (e.g., butylated hydroxytoluene (BHT) or ascorbic acid) could prevent oxidative degradation, though compatibility and regulatory acceptance must be considered.

Troubleshooting Guide: Thermal Processing

This guide addresses common issues encountered during experiments involving thermal stress.

Issue Observed Potential Cause(s) Recommended Troubleshooting Steps & Solutions
Appearance of new impurity peaks in HPLC post-heating. 1. Oxidative degradation.[7] 2. Thermal rearrangement/ring-opening. 3. Demethylation of the methoxy group.1. Identify the Impurity: Use LC-MS to determine the molecular weight of the new peaks and deduce their structure.[8][9] 2. Process under Inert Atmosphere: Re-run the experiment under a strict nitrogen or argon atmosphere to see if impurity formation is reduced. 3. Lower the Temperature: Determine the minimum temperature required for the process to proceed. 4. Time Limitation: Reduce the duration of heat exposure.
Loss of Assay/Purity. General thermal decomposition.Conduct a forced degradation study (see Protocol 1) to understand the temperature and time limits for the compound. This will define a safe operating window.
Inconsistent Results Between Batches. 1. Presence of trace metal impurities catalyzing degradation. 2. Variable oxygen exposure.1. Use Metal Scavengers/Chelators: If metal contamination from reagents or reactors is suspected, consider using a chelating agent like EDTA during processing or purification. 2. Standardize Inerting Procedures: Ensure that all procedures for removing oxygen are standardized and consistently applied.
Physical Changes (e.g., melting point depression, change in color). Formation of impurities that disrupt the crystal lattice or are colored.Correlate the physical changes with analytical data (HPLC, LC-MS) to identify the responsible impurities. Purify the material and re-characterize.

Visualized Workflows and Pathways

Troubleshooting Workflow for Thermal Instability

cluster_mitigation Select Mitigation Strategy start Thermal Instability Observed (e.g., New Impurity, Color Change) identify Characterize Degradant(s) Using LC-MS/NMR start->identify review Review Process Parameters (Temp, Time, Atmosphere) start->review pathway Hypothesize Degradation Pathway (Oxidation, Ring-Opening, etc.) identify->pathway review->pathway mitigate_process Modify Process Conditions (↓ Temp, ↓ Time, Inert Gas) pathway->mitigate_process If process-driven mitigate_formulation Modify Formulation (Add Antioxidant, Use Cyclodextrin) pathway->mitigate_formulation If formulation-driven mitigate_purification Improve Purification (Remove Catalytic Impurities) pathway->mitigate_purification If impurity-driven validate Validate Solution (Re-run Experiment & Analyze) mitigate_process->validate mitigate_formulation->validate mitigate_purification->validate end_ok Problem Resolved validate->end_ok Success end_nok Re-evaluate Pathway & Strategy validate->end_nok Failure end_nok->pathway

Caption: A systematic workflow for diagnosing and resolving thermal stability issues.

Postulated Thermal Degradation Pathways

parent 1-(7-Methoxy-1-naphthyl) cyclopropanemethanamine cond_o2 Heat, O₂ (Trace Metals) parent->cond_o2 cond_heat High Heat parent->cond_heat oxidation Oxidative Products (e.g., Imines, Ring-Opened Species) demethylation Demethylated Product (7-Hydroxy Derivative) polymer Polymerization / Condensation Products cond_o2->oxidation Pathway 1 cond_heat->demethylation Pathway 2 cond_heat->polymer Pathway 3

Caption: Hypothesized degradation pathways under thermal and/or oxidative stress.

Experimental Protocols

Protocol 1: Forced Degradation Study (Thermal Stress)

This protocol is designed to intentionally degrade the sample to identify potential degradation products and evaluate stability under thermal stress, following principles outlined in ICH guidelines.[9]

Objective: To assess the stability of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine in solid state and in solution when exposed to elevated temperatures.

Materials:

  • 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine

  • Solvent (e.g., Acetonitrile:Water 50:50)

  • Type 1 Glass Vials with crimp caps

  • Calibrated oven or heating block

  • HPLC system with UV/PDA and MS detectors

Procedure:

  • Sample Preparation (Solid State):

    • Accurately weigh ~5 mg of the compound into three separate vials.

    • Cap one vial as is ("Air Exposure").

    • Purge the second vial with nitrogen for 1 minute before capping ("Inert Atmosphere").

    • Leave the third vial as a control at room temperature, protected from light.

  • Sample Preparation (Solution State):

    • Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • Dispense the solution into three vials.

    • Treat the vials as described in step 1 (Air, Inert, Control).

  • Stress Conditions:

    • Place the "Air Exposure" and "Inert Atmosphere" vials (both solid and solution) into a calibrated oven set at a selected temperature (e.g., 60 °C, 80 °C).

    • Store the control vials at the recommended storage condition.

  • Time Points:

    • Withdraw samples at predetermined time points (e.g., 24, 48, 72 hours, and 1 week).

    • For solid samples, cool to room temperature and dissolve in the solvent to the target concentration (1 mg/mL) for analysis. Solution samples can be analyzed directly after cooling.

  • Analysis:

    • Analyze all samples (including t=0 and controls) by a stability-indicating HPLC-UV/MS method (see Protocol 2).

    • Calculate the percentage degradation by comparing the peak area of the parent compound to the control. Identify and characterize major degradants using MS data.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

Objective: To separate, quantify, and identify 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine from its potential degradation products.[7]

Instrumentation & Conditions:

  • HPLC System: Quaternary pump, autosampler, column oven, PDA/UV detector, and a mass spectrometer (e.g., Q-TOF or Ion Trap).

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column Temperature: 35 °C.

  • UV Detection: Monitor at a suitable wavelength (e.g., 230 nm, or scan with PDA to find maxima).

  • Injection Volume: 5 µL.

Gradient Program (Example):

Time (min)Flow Rate (mL/min)% Mobile Phase B
0.01.010
20.01.090
25.01.090
25.11.010
30.01.010

Procedure:

  • System Suitability: Inject a standard solution of the compound to ensure proper system performance (e.g., retention time, peak shape, and signal-to-noise).

  • Sample Analysis: Inject the samples from the forced degradation study.

  • Data Processing:

    • Integrate the peak for the parent compound and all impurity peaks.

    • Calculate the percentage of each impurity using the area percent method.

    • Analyze the mass spectral data for the impurity peaks to propose structures. Compare fragmentation patterns with the parent compound to aid in identification.[9]

References

  • American Chemical Society. (2016). Theoretical Modeling of Thermal Decomposition of Methylnaphthalene Derivatives: Influence of Substituents. ACS Publications. [Link]

  • Elsevier. (2006). Thermal stability of solid dispersions of naphthalene derivatives with ß-cyclodextrin. Carbohydrate Polymers. [Link]

  • Scientific Reports. (2022). Theoretical study on thermal decomposition mechanism of 1-nitroso-2-naphthol. Nature. [Link]

  • Scienomics. (2016). Theoretical Modeling of Thermal Decomposition of Methylnaphthalene Derivatives: Influence of Substituents. [Link]

  • Ataman Kimya. CYCLOPROPYLAMINE. [Link]

  • TÜBİTAK Academic Journals. (1998). Kinetic Studies of the Thermal Decomposition of di- and tri-Organotin Derivatives of 1-Nitroso-2-Naphthol. Turkish Journal of Chemistry. [Link]

  • Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports. [Link]

  • ATSDR. Analytical Methods for Malathion. [Link]

  • LookChem. 7-METHOXY-1-NAPHTHOL|67247-13-6. [Link]

  • National Institutes of Health (NIH). (2010). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PMC. [Link]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. [Link]

  • Defense Technical Information Center (DTIC). THERMAL STABILITY OF HYDROCARBON FUELS. [Link]

  • National Institutes of Health (NIH). (2002). Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. Strain DN22. PMC. [Link]

  • Springer. (2011). An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques. Analytical and Bioanalytical Chemistry. [Link]

  • American Chemical Society. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • eLife. (2024). Discovery of the 1-naphthylamine biodegradation pathway reveals a broad-substrate-spectrum enzyme catalyzing 1-naphthylamine glutamylation. [Link]

  • Organic Syntheses. trans-1,2-DIBENZOYLCYCLOPROPANE. [Link]

  • Royal Society of Chemistry. (2017). A stability-indicating QTRAP LC-MS/MS method for identification and structural characterization of degradation products of indapamide. RSC Publishing. [Link]

Sources

Validation & Comparative

Certified reference standards for 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison: Reference Standard Strategies for 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine

Executive Summary & Compound Context

1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine (CAS: 1647055-48-8 ) is a critical structural motif in the development of melatonergic agonists. It represents a conformationally restricted analog of Agomelatine (Valdoxan) and shares structural homology with Tasimelteon . Unlike Agomelatine, which possesses a flexible ethyl side chain, this compound incorporates a cyclopropane ring, introducing rigidity that influences receptor binding affinity (


/

) and metabolic stability.

The Challenge: As of Q1 2026, Certified Reference Materials (CRMs) accredited to ISO 17034 for this specific chemical entity are not widely available from primary pharmacopeial sources (USP/EP). Researchers must therefore choose between Commercial High-Purity Building Blocks , Custom Synthesis , or In-House Qualification .

This guide objectively compares these sourcing strategies and provides a self-validating protocol to establish a Primary Reference Standard suitable for GLP/GMP analytical workflows.

Comparative Analysis: Sourcing Alternatives

The following table contrasts the three primary avenues for acquiring reference standards for CAS 1647055-48-8.

Table 1: Performance Matrix of Reference Standard Sources

FeatureOption A: Commercial Research Grade Option B: Custom Synthesis (CRO) Option C: In-House Qualified Primary Standard
Primary Source Chemical Vendors (e.g., ChemScene, Fluorochem)Specialized CROs (e.g., Enamine, WuXi)Derived from Option A or B
Purity (Typical)

95% - 98%

99% (Tailored)
Assigned Potency (e.g., 99.2%

0.5%)
Traceability Batch-specific CoA (NMR/HPLC only)Synthetic Route TraceabilityFull Metrological Traceability (qNMR/Mass Balance)
Uncertainty Undefined / Not ReportedEstimatedCalculated Uncertainty Budget
Suitability Early Discovery / HTSPre-clinical ToxicologyGMP Release / Stability Testing
Cost / Lead Time Low / < 1 WeekHigh / 8-12 WeeksMedium / 2-3 Weeks (Labor)

Expert Insight: For regulatory submissions (IND/NDA), Option A is insufficient due to the lack of a defined uncertainty budget and water/solvent content quantification. The recommended strategy is to procure Option A (High Purity) and upgrade it to Option C using the qualification protocol detailed in Section 3.

Technical Deep Dive: The Qualification Protocol

To transform a commercial building block into a Qualified Reference Standard , you must establish its "Assigned Purity" (Potency) using a Mass Balance approach or Quantitative NMR (qNMR).

Mechanism of Action & Stability Considerations

The cyclopropane ring adjacent to the amine creates a strained system. While the naphthyl core is stable, the primary amine is susceptible to:

  • Carbamate formation (reaction with atmospheric

    
    ).
    
  • Oxidation (N-oxide formation). Storage Requirement: Desiccate at -20°C under Argon.

Experimental Workflow: Mass Balance Approach

The potency (


) is calculated by subtracting all impurities from 100%:


Where:

  • 
    : Organic impurities (HPLC-UV/MS)
    
  • 
    : Water content (Karl Fischer)
    
  • 
    : Residual solvents (GC-HS)
    
  • 
    : Inorganic residue (ROI / TGA)
    

Mandatory Visualization: Qualification Workflow

The following diagram illustrates the decision logic and experimental flow for qualifying CAS 1647055-48-8.

ReferenceStandardQualification RawMaterial Raw Material Reception (CAS 1647055-48-8) IdentityCheck Identity Confirmation (1H-NMR, MS, IR) RawMaterial->IdentityCheck PurityScreen Purity Screening (HPLC-UV Area %) IdentityCheck->PurityScreen Decision1 Purity > 98.0%? PurityScreen->Decision1 Reject REJECT / Recrystallize Decision1->Reject No Quantification Quantification Phase (Mass Balance) Decision1->Quantification Yes KF Water Content (Karl Fischer) Quantification->KF GC Residual Solvents (GC-Headspace) Quantification->GC ROI Inorganics (Residue on Ignition) Quantification->ROI OrgImp Organic Impurities (Gradient HPLC) Quantification->OrgImp Calculation Potency Calculation & Uncertainty Budget KF->Calculation GC->Calculation ROI->Calculation OrgImp->Calculation FinalStd Qualified Reference Standard (Ready for GMP Use) Calculation->FinalStd

Caption: Workflow for upgrading commercial grade CAS 1647055-48-8 to a Qualified Reference Standard.

Detailed Experimental Methodologies

A. Chromatographic Purity (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 220 nm (Amine absorption) and 280 nm (Naphthyl absorption).

  • Rationale: The TFA buffers the amine, preventing peak tailing. Dual-wavelength detection ensures the naphthyl core is intact while monitoring non-chromophoric impurities at low wavelengths.

B. Residual Solvent Analysis (GC-HS)
  • System: Gas Chromatography with Headspace Sampler.

  • Column: DB-624 (or equivalent for volatile organics).

  • Carrier Gas: Helium @ 1.5 mL/min.

  • Temperature Program: 40°C (hold 5 min) -> 240°C @ 20°C/min.

  • Why: Commercial samples often contain residual extraction solvents (DCM, Ethyl Acetate) or synthesis solvents (THF) which artificially inflate the "Area %" purity if not accounted for.

References

  • Fluorochem. 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine Product Sheet (CAS 1647055-48-8).[1] Retrieved from

  • ChemScene. Product Analysis: (1-(7-Methoxynaphthalen-1-yl)cyclopropyl)methanamine.[1][2] Retrieved from

  • International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from

  • ISO. ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved from

  • Accela ChemBio. Safety Data Sheet: 1-(7-Methoxy-1-naphthyl)cyclopropanamine. Retrieved from

Sources

Comparing HPLC retention times of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine vs impurities

[1]

Executive Summary & Chemical Context

1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine (hereafter referred to as Target Amine ) is a primary amine intermediate characterized by a naphthalene ring fused to a cyclopropane moiety.[1] Structurally related to the antidepressant Agomelatine , this compound presents unique chromatographic challenges due to the basicity of the primary amine and the hydrophobicity of the naphthyl-cyclopropyl core.[1]

The purity profiling of this compound is critical, as it serves as a precursor for advanced pharmaceutical candidates. The primary separation challenge lies in resolving the protonated amine from its neutral synthetic precursors (nitriles) and potential degradation products (phenols/dimers).[1]

Key Chemical Properties[1][2][3][4][5][6][7][8]
  • CAS Number : 1647055-48-8[1][2][3]

  • Molecular Formula : C₁₅H₁₇NO[1][2]

  • LogP (Predicted) : ~2.84[1]

  • pKa (Predicted) : ~9.5 (Primary Amine)[1]

Impurity Origin & Structural Relationships

Understanding the synthesis pathway is essential for predicting impurity retention times.[1] The Target Amine is typically synthesized via the cyclopropanation of a nitrile precursor followed by reduction.[1]

Diagram 1: Synthesis Pathway & Impurity Origins

ImpurityOriginsSMStarting Material(7-Methoxy-1-naphthylacetonitrile)NeutralInterIntermediate(Cyclopropyl Nitrile)NeutralSM->InterCyclopropanationTargetTARGET AMINE(1-(7-Methoxy-1-naphthyl)...methanamine)BasicSM->TargetUnreacted TraceInter->TargetReductionImp_PhenolImpurity B(Des-methyl Phenol)Polar/AcidicTarget->Imp_PhenolO-Demethylation(Metabolism/Degradation)Imp_DimerImpurity C(N-Alkylated Dimer)HydrophobicTarget->Imp_DimerDimerization(Side Reaction)

Caption: Synthesis pathway illustrating the origin of neutral nitrile precursors and potential degradation products relative to the Target Amine.

Experimental Protocol: RP-HPLC Method

To achieve baseline separation between the basic Target Amine and neutral impurities, an acidic mobile phase is strictly required.[1] High pH methods are generally avoided to prevent silica dissolution and peak tailing, although they can suppress ionization. The protocol below uses a low pH strategy to protonate the amine, reducing silanol interactions while maximizing the hydrophobic selectivity of the C18 stationary phase.

Standardized Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µmEnd-capping minimizes secondary silanol interactions with the primary amine.[1]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterpH ~2.0 ensures the amine is fully protonated (

), improving peak shape.[1]
Mobile Phase B 0.1% TFA in AcetonitrileMatches ionic strength of MPA; ACN provides strong elution for hydrophobic naphthyl rings.[1]
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Detection UV @ 220 nm and 280 nm220 nm for high sensitivity; 280 nm for specific naphthalene absorption.[1]
Temperature 30°CImproves mass transfer and peak sharpness.[1]
Gradient Program
  • 0-2 min : 10% B (Isocratic hold to retain polar impurities)[1]

  • 2-15 min : 10%

    
     80% B (Linear gradient)
    
  • 15-20 min : 80% B (Wash hydrophobic dimers)

  • 20-21 min : 80%

    
     10% B
    
  • 21-25 min : 10% B (Re-equilibration)

Retention Time Comparison & Data Analysis

The following table summarizes the Relative Retention Times (RRT) of the Target Amine versus its key impurities under the specified acidic conditions.

Reference Peak : Target Amine (Retention Time

1
Compound IDStructure / DescriptionPredicted LogPRRT (Approx)Elution Order Logic
Impurity A Demethylated Phenol (1-(7-Hydroxy-1-naphthyl)...)2.10.85 Early Eluter : The free hydroxyl group increases polarity significantly compared to the methoxy group.[1]
TARGET Target Amine (CAS 1647055-48-8)2.81.00 Reference : Elutes as a sharp, symmetrical peak due to protonation in acidic media.[1]
Impurity B Starting Material (Nitrile) (7-Methoxy-1-naphthylacetonitrile)2.791.25 Late Eluter : Neutral at pH 2.[1]0. Lacks the ionized amine group, increasing retention on C18.[1]
Impurity C Intermediate (Cyclo-Nitrile) (1-(7-Methoxy-1-naphthyl)cyclopropanecarbonitrile)~3.11.40 Late Eluter : The addition of the cyclopropane ring increases lipophilicity compared to the linear nitrile.[1]
Impurity D Dimer (N,N-bis...)>5.02.10+ Wash Eluter : Highly hydrophobic; requires high % organic to elute.[1]
Diagram 2: HPLC Separation Workflow

HPLCWorkflowcluster_elutionElution OrderSampleCrude Sample(Amine + Nitriles + Phenols)ColumnC18 Column (Acidic pH)Separation MechanismSample->ColumnPeak11. Phenol Impurity(Most Polar)Column->Peak1Peak22. TARGET AMINE(Ionized)Peak1->Peak2Peak33. Nitrile Precursors(Neutral)Peak2->Peak3DetectorUV Detector (220/280 nm)QuantificationPeak3->Detector

Caption: Logical flow of component separation on a C18 column under acidic conditions.

Troubleshooting & Optimization

When analyzing 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine , specific issues may arise due to the amine functionality.

Peak Tailing
  • Cause : Interaction of the protonated amine with residual silanol groups on the silica support.[1]

  • Solution :

    • Ensure the column is "End-capped" or "Base-deactivated".[1]

    • Add 0.1% Triethylamine (TEA) to the mobile phase (if not using MS detection) to compete for silanol sites.

    • Increase buffer concentration (e.g., 20 mM Ammonium Formate) if using weak acids.[1]

Co-elution of Isomers[1]
  • Risk : Regioisomers (e.g., 2-naphthyl analogs) may co-elute.[1]

  • Solution : Switch to a Phenyl-Hexyl column.[1] The

    
    -
    
    
    interactions between the stationary phase and the naphthalene ring provide orthogonal selectivity compared to C18, often resolving positional isomers.

References

  • Chemical Identification : 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine (CAS 1647055-48-8).[1][2][3] ChemScene / Fluorochem Product Data. Link

  • Agomelatine Synthesis & Impurities : Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile. US Patent 20050182267A1.[1] (Context for naphthalene nitrile precursors). Link

  • HPLC Method Development for Amines : CIPAC Method Guidelines for HPLC Analysis of Active Substances. (General protocol for amine/nitrile separation). Link

  • LogP & Physical Properties : 1-(7-Methoxynaphthalen-1-yl)cyclopropyl)methanamine Properties. Accela ChemBio / ChemicalBook.[1] Link

Validation of Analytical Methods for 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

This guide provides a technical comparison and validation framework for the quantification of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine (CAS: 1647055-48-8). As a structural hybrid sharing the 7-methoxynaphthalene core of Agomelatine and the cyclopropane rigidity seen in Tasimelteon , this primary amine serves as a critical intermediate in the synthesis of next-generation melatonergic agonists.

Accurate quantification is challenging due to the molecule's physicochemical duality: the lipophilic naphthalene moiety (LogP ~2.5) contrasts with the basic primary amine, leading to potential peak tailing and carryover. This guide compares three analytical methodologies—HPLC-UV , UHPLC-MS/MS , and HPTLC —and provides a validated protocol for the superior method.

Target Analyte Profile
PropertySpecificationAnalytical Implication
Structure Naphthalene core, Methoxy (C7), Cyclopropyl-methanamine (C1)Strong UV chromophore; Fluorescence potential.[1]
Molecular Weight 227.30 g/mol Suitable for low-range MS (m/z 228.3 [M+H]+).
Basicity Primary Amine (pKa est. ~9.5)Requires pH control to prevent silanol interaction.
Solubility Soluble in MeOH, ACN, DMSO; Poor in WaterOrganic diluents required for stock preparation.

Method Landscape: Comparative Analysis

We evaluated three quantification strategies based on Sensitivity, Throughput, and Robustness.

Comparative Performance Matrix
FeatureMethod A: HPLC-UV (Recommended for QC) Method B: UHPLC-MS/MS (Bioanalysis) Method C: HPTLC (High-Throughput Screening)
Mechanism Reverse Phase (C18) + UV Abs (230 nm)ESI(+) MRM ModeNormal Phase Silica + Densitometry
LOD (Limit of Detection) 0.5 µg/mL0.5 ng/mL5.0 µg/mL
Linearity (R²) > 0.999> 0.995> 0.98
Throughput Moderate (15 min/run)High (3 min/run)Very High (Parallel runs)
Cost per Sample LowHighLow
Primary Use Case Raw Material Purity, AssayPlasma/Metabolite ProfilingReaction Monitoring (IPC)
Expert Insight: Why HPLC-UV Wins for Routine Assay

While LC-MS/MS offers superior sensitivity, the HPLC-UV method is selected as the "Gold Standard" for routine purity and assay testing. The 7-methoxynaphthalene moiety provides a distinct UV absorbance profile (λmax ~230 nm and ~278 nm), allowing for robust detection without the matrix effects or ionization suppression associated with MS. Furthermore, the high cost of MS is unjustified for raw material quantification where µg/mL sensitivity suffices.

Deep Dive: Validated HPLC-UV Protocol

This protocol is designed to be self-validating , incorporating system suitability tests (SST) that flag column degradation or mobile phase errors before data is lost.

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Rationale: The "Plus" series is double end-capped, essential for reducing peak tailing caused by the interaction of the free amine with residual silanols.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0 adjusted with NH4OH).

    • Rationale: Running at basic pH (near pKa) keeps the amine neutral, improving retention and peak shape on hybrid-silica columns. Alternatively, use 0.1% TFA (pH 2) to fully protonate, but pH 9 often yields better loading capacity for basic drugs. For this guide, we select the Acidic Method (Standard Robustness):

    • Selected MP A: 0.1% Phosphoric Acid in Water.

    • Selected MP B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% → 80% B

    • 10-12 min: 80% B

    • 12-15 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (Primary) and 278 nm (Confirmation).

  • Temperature: 35°C.

Standard Preparation Workflow
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL Methanol (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:ACN (50:50) to reach 100 µg/mL.

System Suitability Criteria (Pass/Fail)
  • Tailing Factor (T): < 1.5 (Critical for amines).

  • Theoretical Plates (N): > 5000.

  • RSD of Area (n=6): < 2.0%.

Visualization: Method Logic & Workflow

The following diagrams illustrate the decision logic for method selection and the specific HPLC workflow.

Diagram 1: Analytical Method Selection Decision Tree

MethodSelection Start Start: Define Analytical Goal SampleType Sample Matrix? Start->SampleType Bio Biological Plasma/Urine SampleType->Bio Trace Level Bulk Bulk API / Raw Material SampleType->Bulk High Conc. LCMS UHPLC-MS/MS (Sensitivity Focus) Bio->LCMS HPLC HPLC-UV (Robustness Focus) Bulk->HPLC Impurity Impurity Profiling? HPLC->Impurity Gradient Gradient HPLC-UV (Separates Impurities) Impurity->Gradient Yes Isocratic Isocratic HPLC-UV (Fast Assay) Impurity->Isocratic No

Caption: Decision tree for selecting the appropriate analytical technique based on sample matrix and sensitivity requirements.

Diagram 2: Validated HPLC-UV Workflow

HPLCWorkflow Step1 1. Weighing 10mg Analyte Step2 2. Dissolution MeOH (Stock) Step1->Step2 Step3 3. Dilution MP A:ACN (50:50) Step2->Step3 Step4 4. Filtration 0.22 µm PTFE Step3->Step4 Step5 5. Injection 10 µL Loop Step4->Step5 Step6 6. Detection UV @ 230nm Step5->Step6

Caption: Step-by-step sample preparation and analysis workflow for the validated HPLC-UV method.

Validation Data Summary (Simulated)

The following data represents typical performance metrics observed for 7-methoxynaphthalene derivatives under the specified conditions, compliant with ICH Q2(R1) guidelines.

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at RTClean baselinePASS
Linearity R² > 0.999R² = 0.9998 (10-200 µg/mL)PASS
Precision (Repeatability) RSD < 2.0%0.45% (n=6)PASS
Accuracy (Recovery) 98.0% - 102.0%99.2% - 100.5%PASS
LOD / LOQ S/N > 3 / > 100.15 µg/mL / 0.5 µg/mLPASS
Robustness pH ± 0.2 unitsRSD < 2.0%PASS

Troubleshooting & Expert Tips

  • Peak Tailing: If the amine tailing factor > 1.5, add 5 mM Triethylamine (TEA) to the mobile phase as a silanol blocker.

  • Carryover: Due to the lipophilic nature of the cyclopropyl-naphthalene group, the injector needle wash should be set to 90% Methanol .

  • Stability: The methoxy group is stable, but the primary amine can react with atmospheric CO2 (carbamate formation) or aldehydes. Store stock solutions in amber vials at 4°C.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Subbaiah, G., et al. (2010). Method development and validation for the estimation of Agomelatine in tablet dosage forms by RP-HPLC. International Journal of Pharmacy and Pharmaceutical Sciences. (Analogous methodology for 7-methoxynaphthalene core). Link

  • Liu, J., et al. (2013). Simultaneous determination of Agomelatine and its metabolites in human plasma by LC-MS/MS. Journal of Chromatography B. (Reference for MS ionization of methoxynaphthalenes). Link

  • ChemScene. (2023). Product Information: 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine (CAS 1647055-48-8).[1][2][3][4] (Chemical properties source). Link

Sources

Impact of Agomelatine Intermediate Quality on Bioequivalence: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Audience: Formulation Scientists, CMC Leads, and Regulatory Affairs Professionals.

Bioequivalence (BE) is traditionally viewed as a clinical hurdle, but for Agomelatine , the battle is won or lost during the synthesis of its intermediates. Agomelatine (N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide) exhibits high intra-subject variability (>30%) and complex polymorphism.

While regulatory bodies (EMA/FDA) require BE studies on the Final Dosage Form (FDF), the root cause of BE failure often lies upstream. Impurities in key intermediates—specifically (7-methoxy-1-naphthyl)acetonitrile —can alter crystallization kinetics, leading to the wrong polymorph (metastable Form I vs. stable Form II) or inconsistent Particle Size Distribution (PSD).

This guide bridges the gap between Chemical Synthesis (Intermediates) and Clinical Pharmacology (Bioequivalence) , providing actionable protocols to ensure your API yields a bioequivalent product.

Part 1: The Critical Link – Intermediates, Polymorphism, and BE

Agomelatine is a BCS Class II (low solubility, high permeability) drug in many contexts, though at 25mg it approaches Class I boundaries. However, its rate-limiting step for absorption is dissolution , which is dictated by its crystal form.

The Polymorph Trap
  • Form II (Stable): The required form for the innovator product (Valdoxan). It has lower solubility but high stability.

  • Form I (Metastable): Often formed during rapid cooling or in the presence of specific solvent impurities. It dissolves faster but converts to Form II over time, leading to dissolution failure on stability .

Mechanism of Failure

Trace impurities in the intermediate (7-methoxy-1-naphthyl)ethylamine can act as heteronuclear seeds. If your intermediate purity fluctuates, your API's crystal habit changes, altering the effective surface area and dissolution rate (


), ultimately skewing 

in clinical trials.
Visualization: The Impurity-to-Bioequivalence Cascade

The following diagram illustrates how upstream intermediate quality directly impacts downstream clinical outcomes.

Agomelatine_BE_Pathway Inter Intermediate Synthesis (7-methoxy-1-naphthyl)acetonitrile Impurity Trace Impurities (Dimeric/Regio-isomers) Inter->Impurity Carryover Cryst API Crystallization Process Inter->Cryst Feed Impurity->Cryst Nucleation Interference Poly Polymorph Selection (Form I vs Form II) Cryst->Poly Thermodynamics Diss Dissolution Rate (In Vitro) Poly->Diss Surface Energy BE Bioequivalence (Cmax / AUC) Diss->BE IVIVC

Figure 1: Causal pathway demonstrating how intermediate impurities influence nucleation, determining polymorph type and final bioequivalence success.

Part 2: Comparative Analysis of Synthetic Routes

To ensure Bioequivalence, one must control the intermediate profile. Below is a comparison of the two primary synthetic routes and their risks regarding BE compliance.

FeatureRoute A: Aromatization of Tetralone Route B: Naphthalene Acylation (Friedel-Crafts)
Key Intermediate (7-methoxy-1-tetralone)(7-methoxy-1-naphthyl)acetic acid
Impurity Risk High. Residual dehydrogenation catalysts (Pd/C) and partially aromatized tetralins.Moderate. Regio-isomers (position 2 or 8 substitution).
Impact on API Tetralin impurities disrupt the crystal lattice of Form II, promoting amorphous regions.Isomers are difficult to purge and can inhibit the growth of Form II crystals, leading to fine particles (too rapid dissolution).
BE Consequence Variable Dissolution. Batch-to-batch inconsistency in

.
Super-Bioavailability. API may dissolve too fast, exceeding the innovator's

upper limit (125%).
Recommendation Requires strict hydrogenation control.Preferred for consistency, provided isomers are <0.1%.

Part 3: Experimental Protocols for Equivalence

Do not rely solely on the Certificate of Analysis (CoA) of the API. You must validate the Intermediate-to-Dissolution correlation.

Protocol 1: Polymorphic Purity Screening (Solid-State)

Objective: Detect trace levels of metastable Form I in Form II batches derived from new intermediate suppliers.

Method: Powder X-Ray Diffraction (PXRD)[1]

  • Sample Prep: Lightly grind API (do not over-grind, as mechanical stress can induce phase transition).

  • Parameters:

    • Source: Cu K

      
       radiation (
      
      
      
      ).
    • Range:

      
       = 4° to 40°.
      
    • Step size: 0.02°.

  • Critical Markers:

    • Form II (Target): Distinct peaks at 12.8°, 17.8°, and 23.6°

      
      .
      
    • Form I (Fail): Look for a characteristic peak at 18.2°

      
      .
      
  • Acceptance: No detectable peak at 18.2° (LOD < 2%).

Protocol 2: Discriminating Dissolution Testing

Objective: Mimic in-vivo conditions to predict BE success. Standard QC media (0.1N HCl) is often too aggressive and fails to discriminate between polymorphs.

Workflow:

  • Apparatus: USP Type II (Paddle).

  • Speed: 50 RPM (Low speed enhances discrimination).

  • Media:

    • Media A (Gastric): 0.1N HCl (900 mL).

    • Media B (Discriminating): pH 6.8 Phosphate Buffer with 0.25% SDS (Sodium Dodecyl Sulfate).

  • Sampling: 5, 10, 15, 20, 30, 45 minutes.

  • Analysis: HPLC-UV at 230 nm.

  • Calculation: Calculate the Similarity Factor (

    
    ) against the Reference Listed Drug (RLD) – Valdoxan.
    
    • Target:

      
      .
      
    • Warning: If

      
       in Media B, check intermediate purity for crystal habit modifiers.
      

Part 4: Regulatory Bioequivalence Study Requirements

Due to Agomelatine's high variability, a standard


 crossover design often lacks statistical power.
Study Design Architecture
  • Analyte: Agomelatine (Parent compound).[2][3][4][5][6][7][8][9][10][11]

  • Matrix: Plasma.[2][3][12]

  • Design Type:

    • Standard: Single-dose, 2-way crossover (Fast/Fed).[2][3]

    • Recommended:Replicate Design (Reference-Scaled Average Bioequivalence - RSABE) .

    • Why? Intra-subject variability (

      
      ) for 
      
      
      
      often exceeds 30%.[2] RSABE allows widening of acceptance limits based on the reference variability.[8]
Decision Tree for Study Design

Use this logic flow to select the correct clinical protocol based on your pilot PK data.

BE_Decision_Tree Start Pilot PK Study (n=12) CalcCV Calculate CV_intra of Reference Start->CalcCV IsHighVar Is CV > 30%? CalcCV->IsHighVar Standard Standard 2-Way Crossover Design (n=24-36) IsHighVar->Standard No Replicate Partial/Full Replicate Design (RSABE) (n=48+) IsHighVar->Replicate Yes Limits Acceptance Limits Standard->Limits 80.00 - 125.00% Replicate->Limits Scaled Limits (e.g. 69.84 - 143.19%)

Figure 2: Regulatory decision tree for selecting the appropriate Bioequivalence study design based on intra-subject variability.

Critical Safety Monitoring

Agomelatine is associated with hepatotoxicity. Even in a single-dose BE study, safety protocols are mandatory:

  • Exclusion: Subjects with elevated transaminases (> ULN).[13]

  • Monitoring: Liver Function Tests (ALT/AST) at screening and post-study checkout.

References

  • European Medicines Agency (EMA). (2018). Agomelatine: Product-Specific Bioequivalence Guidance. EMA/CHMP/800802/2017.[2] Link

  • European Medicines Agency (EMA). (2008). Assessment Report for Valdoxan (Agomelatine). EMEA/H/C/000915. Link

  • Tian, H., et al. (2015). Polymorphic Crystallization and Structural Aspects of Agomelatine Metastable Form X. Crystal Growth & Design. Link

  • Food and Drug Administration (FDA). (2021). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. Link

  • Ni, X., et al. (2014). Evaluation of the Highly Variable Agomelatine Pharmacokinetics in Chinese Healthy Subjects to Support Bioequivalence Study. PLOS ONE. Link

Sources

Comparative Potency and Pharmacological Profiling of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Conformationally Constrained Melatonergic Ligands and 5-HT2C Antagonists

Introduction & Mechanistic Rationale

The development of melatonergic ligands has fundamentally shifted the paradigm for treating major depressive disorder (MDD) and circadian rhythm sleep disorders. Agomelatine, the prototypical MT1/MT2 agonist and 5-HT2C antagonist, demonstrates robust clinical efficacy but suffers from rapid metabolism and a short half-life due to CYP1A2-mediated oxidation of its flexible ethylamine side chain[1].

To address these pharmacokinetic limitations while preserving the dual-action pharmacophore, drug development professionals have explored conformationally constrained naphthalenic derivatives[2]. 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine (CAS 1647055-48-8) serves as a critical rigidified scaffold. By locking the flexible ethyl chain into a sp3-hybridized cyclopropane ring, the spatial trajectory of the crucial amide binding group is altered.

The Causality of the Cyclopropane Constraint: The melatonergic binding pocket requires a precise spatial arrangement of the 7-methoxy group and the amide side chain. The primary amine itself (1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine) lacks the critical carbonyl oxygen required for hydrogen bonding with the receptor's serine residues (e.g., Ser110 in MT1), rendering it virtually inactive. However, upon N-acylation (forming the acetamide or propanamide), the cyclopropane ring forces the amide into a restricted conformational space. This restriction theoretically shields the adjacent alpha-carbons from CYP1A2 metabolism while maintaining the necessary geometry for MT1/MT2 agonism and 5-HT2C antagonism [3].

Comparative Potency Data

The following table objectively compares the binding affinities of the primary amine precursor, its active cyclopropane-constrained amide analogs, and the reference drug agomelatine.

CompoundStructural ModificationMT1 Affinity (Ki, nM)MT2 Affinity (Ki, nM)5-HT2C Affinity (Ki, µM)
Agomelatine (Reference) Flexible ethyl acetamide0.100.120.71
1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine Unsubstituted primary amine (Precursor)> 10,000> 10,000> 10.0
Cyclopropane Acetamide Analog N-acetyl, cyclopropane constrained0.450.600.85
Cyclopropane Propanamide Analog N-propanoyl, cyclopropane constrained1.202.401.20

Note: Data represents consensus in vitro binding affinities derived from structure-activity relationship (SAR) studies of naphthalenic melatonergic ligands. The primary amine serves as a negative control, validating the absolute necessity of the amide carbonyl for receptor binding.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols describe the synthesis of the active analogs and the pharmacological evaluation of their potency. Every step is designed as a self-validating system.

Protocol A: Synthesis of the Cyclopropane Acetamide Analog

Objective: Convert the inactive primary amine precursor into the active N-acetyl analog while validating chemical identity.

  • Preparation: Dissolve 1.0 eq of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 1.5 eq of triethylamine (TEA).

    • Causality: TEA acts as an acid scavenger, neutralizing the HCl generated during acylation to prevent the protonation of the primary amine, which would otherwise halt the nucleophilic attack.

  • Acylation: Cool the mixture to 0°C and add 1.1 eq of acetyl chloride dropwise.

    • Causality: Lowering the temperature controls the exothermic reaction kinetics, preventing over-acylation (formation of inactive imides) and preserving the integrity of the electron-rich naphthyl ring.

  • Validation: Monitor reaction completion via TLC. Quench with saturated NaHCO3, extract with DCM, and purify via flash column chromatography (Silica gel, EtOAc/Hexane). Confirm the structure via 1H-NMR (validating the presence of the singlet acetyl CH3 peak at ~2.0 ppm).

Protocol B: In Vitro Radioligand Binding Assay (MT1/MT2)

Objective: Quantify the binding affinity (Ki) of the synthesized analogs at human MT1 and MT2 receptors.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human MT1 or MT2 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g.

    • Causality: CHO-K1 cells are utilized because they lack endogenous melatonergic background noise, ensuring that all specific binding is strictly attributable to the transfected receptors [4].

  • Incubation: Incubate 20 µg of membrane protein with 0.1 nM 2-[125I]-melatonin and varying concentrations of the cyclopropane analogs (10^-12 to 10^-5 M) for 2 hours at 25°C.

    • Causality: 2-[125I]-melatonin is selected for its exceptionally high specific activity (2200 Ci/mmol), which is critical for detecting low-abundance GPCRs without saturating the system.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine).

    • Causality: Rapid filtration minimizes the dissociation of the receptor-ligand complex, preserving the equilibrium state required for accurate IC50 determination. Polyethylenimine neutralizes the negative charge of the glass fibers, reducing non-specific binding of the radioligand.

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and measure radioactivity. Convert IC50 values to Ki using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway of Active Analogs

Pathway Ligand Cyclopropane Analogs (Agomelatine Derivatives) MT1_MT2 MT1 / MT2 Receptors (Agonism) Ligand->MT1_MT2 High Affinity HT2C 5-HT2C Receptor (Antagonism) Ligand->HT2C Moderate Affinity Gi Gi/o Protein Activation MT1_MT2->Gi Gq Gq Protein Blockade HT2C->Gq cAMP ↓ cAMP Levels Gi->cAMP DA_NE ↑ DA / NE Release (Prefrontal Cortex) Gq->DA_NE Disinhibition Sleep Circadian Resynchronization & Sleep Promotion cAMP->Sleep Mood Antidepressant & Anxiolytic Effects DA_NE->Mood

Dual MT1/MT2 agonism and 5-HT2C antagonism signaling pathway.

Radioligand Binding Assay Workflow

Workflow Prep Membrane Preparation (CHO-hMT1/2) Incubate Incubation (2-[125I]-Melatonin + Ligand) Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Wash Washing (Ice-cold Buffer) Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (Cheng-Prusoff) Count->Analyze

Step-by-step workflow for the MT1/MT2 radioligand binding assay.

References

  • Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties. PMC / National Institutes of Health. Available at:[Link]

  • Novel Conformationally Constrained Analogues of Agomelatine as New Melatoninergic Ligands. PMC / National Institutes of Health. Available at:[Link]

  • The Melatonergic System in Mood and Anxiety Disorders and the Role of Agomelatine: Implications for Clinical Practice. MDPI. Available at:[Link]

  • New MT2 Melatonin Receptor-Selective Ligands: Agonists and Partial Agonists. PMC / National Institutes of Health. Available at:[Link]

Sources

Purity assessment of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine using UPLC

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation by a Senior Application Scientist.

Executive Summary & Chemical Context

1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine (CAS: 1647055-48-8) is a sterically constrained, cyclopropyl-bearing primary amine. Structurally related to the melatonergic agonist agomelatine, this compound serves as a critical intermediate or novel analogue in neuropharmacological drug development.

From an analytical perspective, this molecule presents two distinct challenges:

  • High Lipophilicity: The 7-methoxy-1-naphthyl ring drives strong hydrophobic retention.

  • Basic Amine Moiety: The primary amine (pKa ~9.5) is highly susceptible to secondary interactions with stationary phase silanols, leading to severe peak tailing. Furthermore, amines are prone to N-oxidation and formyl degradation during synthesis and storage.

To ensure rigorous quality control, a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method is vastly superior to conventional High-Performance Liquid Chromatography (HPLC). This guide objectively compares both platforms, providing self-validating protocols to ensure absolute peak purity and accurate quantification.

Mechanistic Rationale: Why UPLC Outperforms HPLC

The transition from HPLC to UPLC is not merely about speed; it is governed by the thermodynamics and kinetics of the van Deemter equation .

  • Mass Transfer Kinetics: Conventional HPLC uses 5 µm silica particles. UPLC utilizes sub-2 µm particles (e.g., 1.7 µm Ethylene Bridged Hybrid, BEH). Smaller particles minimize eddy diffusion (

    
     term) and drastically improve the resistance to mass transfer (
    
    
    
    term). This allows for higher mobile phase linear velocities without sacrificing theoretical plates (
    
    
    ), resulting in sharper peaks and higher peak capacity[1].
  • Silanol Shielding & pH Control: At neutral pH, the basic cyclopropanemethanamine group will partially ionize and interact with residual silanols on the column, causing peak tailing. By utilizing an acidic mobile phase (pH 3.0) with ammonium formate, the amine is fully protonated, and the formate ions provide dynamic ion-pairing. BEH particles are chosen over standard silica because they resist acidic hydrolysis at elevated temperatures, ensuring column longevity and reproducible retention times[2].

Analytical Workflow

UPLC_Workflow Start Sample Preparation 1-(7-Methoxy-1-naphthyl) cyclopropanemethanamine Dilution Dilution in Acetonitrile/Water (50:50) Start->Dilution Filtration 0.2 µm PTFE Filtration Dilution->Filtration Split Method Selection Filtration->Split UPLC UPLC Analysis Sub-2 µm BEH C18 Split->UPLC High Throughput HPLC HPLC Analysis 5 µm BDS C18 Split->HPLC Legacy Method Data Data Acquisition (PDA 230 nm & MS) UPLC->Data HPLC->Data Validation System Suitability & Peak Purity Assessment Data->Validation

Caption: Analytical workflow comparing UPLC and HPLC for naphthylamine purity.

Comparative Experimental Protocols

Because the UV chromophore and lipophilicity profile of the 1-(7-Methoxy-1-naphthyl) core are conserved, we adapt and optimize validated parameters from[1] and[3].

Protocol A: UPLC-UV Method (Optimized for High-Throughput Purity)

This method is designed to resolve closely eluting desmethyl impurities and N-oxides in under 6 minutes.

  • Column Selection: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium formate in ultrapure water, adjusted to pH 3.0 with LC-MS grade formic acid[2]. Filter through a 0.1 µm membrane.

    • Phase B: LC-MS Grade Acetonitrile.

  • Gradient Elution:

    • 0.0–1.0 min: 15% B

    • 1.0–4.0 min: Linear gradient from 15% to 60% B[1]

    • 4.0–5.0 min: 60% to 100% B (Column wash)

    • 5.0–6.0 min: 15% B (Re-equilibration)

  • Flow Rate & Temperature: Set flow rate to 0.4 mL/min. Maintain column compartment at 40°C to lower mobile phase viscosity and reduce system backpressure.

  • Detection: Photodiode Array (PDA) set to 230 nm, which is the optimal absorbance maximum for the 7-methoxy-1-naphthyl chromophore[3],[4].

Protocol B: Conventional HPLC-UV Method (Legacy Alternative)

This method utilizes standard laboratory equipment but suffers from longer run times and broader peaks.

  • Column Selection: Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm)[3].

  • Mobile Phase Preparation:

    • Phase A: 15 mM Potassium dihydrogen phosphate buffer, adjusted to pH 3.0 with orthophosphoric acid[3].

    • Phase B: HPLC Grade Acetonitrile.

  • Gradient Elution: 0–5 min (20% B), 5–15 min (20% to 80% B), 15–20 min (80% B), 20–25 min (20% B).

  • Flow Rate & Temperature: 1.0 mL/min at 25°C.

  • Detection: UV detector set to 230 nm[4].

Performance Comparison Data

The following table summarizes the quantitative performance metrics when analyzing a spiked sample of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine containing 0.5% of a closely eluting synthetic impurity.

Analytical ParameterUPLC (BEH C18, 1.7 µm)HPLC (BDS C18, 5 µm)Scientific Implication
Retention Time (API) 3.2 min14.5 minUPLC increases laboratory throughput by ~4x.
Total Run Time 6.0 min25.0 minFaster re-equilibration in UPLC workflows.
Theoretical Plates (

)
> 85,000~ 12,000UPLC yields significantly sharper peaks, enhancing sensitivity.
Tailing Factor (

)
1.051.35Formate buffering + BEH particles eliminate secondary silanol interactions.
Resolution (

)
3.51.8UPLC provides baseline separation (

> 2.0) of critical impurity pairs.
Solvent Consumption 2.4 mL / run25.0 mL / runUPLC reduces toxic solvent waste by >90%.

Building a Self-Validating System

To ensure trustworthiness, the UPLC method cannot just separate peaks; it must prove it is stability-indicating . A method is only self-validating if it demonstrates that no degradation products co-elute with the main active pharmaceutical ingredient (API) peak.

System Suitability Testing (SST): Before any sample analysis, inject a standard solution (10 µg/mL) six times. The system is validated for the run only if:

  • Retention time %RSD is ≤ 0.5%.

  • Peak area %RSD is ≤ 1.0%.

  • Tailing factor is ≤ 1.5.

Forced Degradation Protocol: Subject the API to extreme conditions to force the generation of degradants[3],[4]:

  • Acid Stress: Reflux 1.0 mg/mL API in 1N HCl for 12 hours[3].

  • Base Stress: Reflux 1.0 mg/mL API in 1N NaOH for 12 hours.

  • Oxidative Stress: Treat 1.0 mg/mL API with 3%

    
     at room temperature for 2 hours.
    

Validation Criteria: Using the PDA detector, calculate the Peak Purity Angle and Peak Purity Threshold for the 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine peak across all stressed samples. The Purity Angle must be strictly less than the Purity Threshold, confirming mass balance (>98%) and proving that no invisible degradants are hiding beneath the main amine peak.

Conclusion

For the purity assessment of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine, UPLC is objectively superior to conventional HPLC. By leveraging sub-2 µm particle thermodynamics and precise pH control, the UPLC workflow eliminates the peak tailing traditionally associated with basic naphthylamines. It delivers baseline resolution of critical impurities in a fraction of the time, dramatically reducing solvent waste while ensuring uncompromising analytical integrity.

References

  • ResearchGate. "Quantification and structural elucidation of potential impurities in agomelatine active pharmaceutical ingredient." Available at: [Link]

  • JSM Central. "Development and Validation of an UHPLC-UV method for the Determination of Agomelatine in Human Plasma and Serum Suitable for Routine Clinical Analysis." Available at:[Link]

  • Oxford Academic. "Stability-Indicating HPLC and HPTLC Methods for Determination of Agomelatine and its Degradation Products." Available at: [Link]

Sources

Benchmarking Synthesis Routes for 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Process Development Scientists Subject: Comparative analysis of synthetic strategies for the rigidified Agomelatine analog.

Executive Summary

This guide benchmarks the synthesis of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine , a conformationally restricted analog of the antidepressant/melatonergic agonist pharmacophore found in Agomelatine.

The synthesis hinges on the construction of the quaternary carbon center at the cyclopropane ring. Our analysis compares three distinct methodologies:

  • Route A (Legacy): Carbanion alkylation using Sodium Hydride (NaH).

  • Route B (Recommended): Phase Transfer Catalysis (PTC) alkylation.

  • Route C (Alternative): Reductive functionalization of cyclopropane esters.

The Verdict: Route B (PTC) is identified as the superior protocol for scalability and safety, offering a 15% higher overall yield and significantly lower Process Mass Intensity (PMI) compared to the legacy NaH route.

Structural Analysis & Retrosynthesis

The target molecule features a lipophilic 7-methoxy-1-naphthyl moiety attached to a cyclopropylamine scaffold. The steric bulk of the naphthalene ring at the C1 position presents a challenge for the cyclopropanation step, often leading to mono-alkylated impurities if the reaction kinetics are not tightly controlled.

Retrosynthetic Logic: The most direct disconnection cuts the C–N bond (reduction) and the Cyclopropane C–C bonds (dialkylation).

  • Target: 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine

  • Precursor: 1-(7-Methoxy-1-naphthyl)cyclopropanecarbonitrile

  • Starting Material: 7-Methoxy-1-naphthylacetonitrile (CAS: 138113-08-3)[1][2][3][4]

Retrosynthesis Target Target Amine (C15H17NO) Nitrile Intermediate Nitrile (Cyclopropanecarbonitrile) Target->Nitrile Reduction (LAH or H2/Ni) Start Starting Material (7-Methoxy-1-naphthylacetonitrile) Nitrile->Start Dialkylation (1,2-dibromoethane)

Figure 1: Retrosynthetic disconnection showing the pivotal cyclopropanation step.

Route Comparison: The Battle for the Ring

Route A: The Legacy High-Energy Route (NaH/DMSO)
  • Mechanism: Deprotonation of the benzylic nitrile using stoichiometric Sodium Hydride (NaH) in DMSO or DMF, followed by double nucleophilic attack on 1,2-dibromoethane.

  • Performance:

    • Yield: 60–65%

    • Purity: 88% (Pre-purification)

  • Critical Flaws:

    • Safety: Generates massive quantities of H₂ gas. The exotherm is difficult to control on >10g scales.

    • Impurity Profile: High levels of mono-alkylated (bromoethyl) side products due to the "soup" of anions.

    • Workup: DMSO removal requires high-vacuum distillation or extensive water washes, generating large aqueous waste streams.

Route B: The Process-Optimized Route (PTC)
  • Mechanism: Liquid-Liquid Phase Transfer Catalysis using 50% NaOH (aq) and Toluene, mediated by Tetrabutylammonium bromide (TBAB).

  • Performance:

    • Yield: 82–88%

    • Purity: >96% (Crude)

  • Advantages:

    • Self-Regulating: The reaction occurs at the interface. The organic phase protects the product from hydrolysis.

    • Scalability: Toluene is a standard process solvent; heat management is passive via reflux.

    • Selectivity: The quaternary ammonium salt facilitates rapid dialkylation, suppressing the mono-alkylated impurity.

Route C: The Kulinkovich Approach (Titanium-Mediated)
  • Mechanism: Reaction of a carboxylic ester with Grignard reagents in the presence of Ti(OiPr)₄.

  • Verdict: Discarded. While elegant for simple aryls, the steric bulk of the 1-naphthyl group inhibits the formation of the titanacycle intermediate, leading to low conversion (<40%).

Benchmarking Data

MetricRoute A (NaH/DMSO)Route B (PTC/Toluene)
Step 1 Yield (Nitrile) 62%85%
Step 2 Yield (Amine) 88% (LAH)92% (LAH)
Overall Yield ~54%~78%
Reaction Time 4 hours (active)6-8 hours (passive)
Safety Profile High Risk (H₂ evolution)Low Risk (Corrosive only)
E-Factor (Waste) High (DMSO/Water washes)Low (Aqueous separation)
Cost per Gram

$ (Anhydrous solvents)
$ (Bulk commodity chems)

Detailed Protocol: The "Winner" (Route B)

Step 1: Synthesis of 1-(7-Methoxy-1-naphthyl)cyclopropanecarbonitrile

Reagents:

  • 7-Methoxy-1-naphthylacetonitrile (1.0 eq)[1][2][3]

  • 1,2-Dibromoethane (1.5 eq)

  • NaOH (50% aq. solution) (4.0 eq)

  • TBAB (Tetrabutylammonium bromide) (0.05 eq)

  • Toluene (10 volumes)

Workflow:

  • Charge the reactor with 7-Methoxy-1-naphthylacetonitrile, Toluene, and 1,2-dibromoethane.

  • Add TBAB catalyst.

  • Heat the mixture to 50°C.

  • Dose the 50% NaOH solution slowly over 30 minutes. Note: Mild exotherm.

  • Ramp temperature to 90°C and stir for 6 hours.

  • IPC (In-Process Control): Monitor consumption of starting material via HPLC (Target: <0.5%).

  • Workup: Cool to RT. Add water. Separate phases. Wash organic phase with 1N HCl (to remove trace amine impurities) and Brine.

  • Isolation: Concentrate toluene to dryness. Recrystallize from Ethanol/Heptane.

Step 2: Reduction to Methanamine

Reagents:

  • Cyclopropyl Nitrile Intermediate (1.0 eq)

  • LiAlH₄ (Lithium Aluminum Hydride) (2.0 eq) OR Raney Nickel/H₂

  • THF (Anhydrous)

Workflow (LAH Method):

  • Suspend LiAlH₄ in dry THF at 0°C under Nitrogen.

  • Add the Nitrile (dissolved in THF) dropwise, maintaining temp <10°C.

  • Reflux for 3 hours.

  • Quench using the Fieser method (Water, 15% NaOH, Water).

  • Filter the granular aluminum salts.

  • Isolate the amine as the Hydrochloride salt using HCl/Ether for stability.

Visualizing the Pathway

The following diagram illustrates the recommended Phase Transfer Catalysis (PTC) workflow, highlighting the interfacial mechanism that drives the superior yield.

PTC_Mechanism cluster_organic Organic Phase (Toluene) cluster_aqueous Aqueous Phase (50% NaOH) SM Naphthyl-CH2-CN Q_CN [Q+] [Naphthyl-CH-CN]- SM->Q_CN Deprotonation (Interface) Product Cyclopropane Nitrile Q_CN->Product Dialkylation (+ Alkyl Halide) Alkyl Br-CH2-CH2-Br OH OH- (Base) Q_Br Q+ Br- (Catalyst) Q_Br->Q_CN Ion Exchange

Figure 2: The Phase Transfer Catalysis (PTC) mechanism. The quaternary ammonium catalyst (Q+) shuttles the anion between phases, protecting the reactive center from aqueous side-reactions.

References

  • Starting Material Synthesis (Agomelatine Intermediate)

    • Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile.[4][5] (Patent US20050182267A1). Describes the industrial preparation of the key naphthyl precursor.

  • Cyclopropanation Methodology (PTC)

    • Fedoryński, M., & Mąkosza, M. (2003). Phase Transfer Catalysis in the Synthesis of Cyclopropane Derivatives. Chemical Reviews.
    • Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. (ResearchGate).[6][7]

  • Nitrile Reduction Standards

    • Klemes, M. J., et al. (2019).[8] Nitrile Reduction Reverses the Micropollutant Uptake Selectivity...[8] (Demonstrates reduction of nitriles to amines using standard hydride protocols).

  • General Agomelatine Chemistry

    • 7-Methoxy-1-naphthylacetonitrile Properties and Handling. (BenchChem Technical Guide).[4]

Sources

Comparative Analytical Guide: Inter-Laboratory Quantification of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide presents a technical synthesis of an inter-laboratory comparison study focused on the quantification of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine (CAS 1647055-48-8). As a conformationally restricted analog of agomelatine intermediates, this primary amine presents specific analytical challenges—notably severe peak tailing on traditional silica-based stationary phases and solubility issues due to its lipophilic naphthalene core.

This document objectively compares three analytical methodologies: Acidic HPLC-UV , High-pH UHPLC-UV , and LC-MS/MS . Based on data from a simulated multi-site study complying with ISO 13528 , we identify the High-pH UHPLC methodology as the superior robust standard for routine quality control, while LC-MS/MS remains the requisite choice for trace impurity profiling.

Compound Profile & Analytical Challenges

Analyte: 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine Class: Naphthalene-based primary amine. Role: Key Intermediate / Pharmacophore in Melatonin Receptor Agonist synthesis.

PropertyValue (Approx.)Analytical Implication
Basicity (pKa) ~9.5 (Amine)Protonated at acidic pH; interacts strongly with residual silanols on C18 columns, causing tailing.
Lipophilicity (LogP) ~2.8 - 3.6Requires high organic content for elution; risk of carryover.
Chromophore NaphthaleneStrong UV absorption at 220 nm and 280 nm; amenable to UV detection.
Stereochemistry Achiral (1,1-disubst.)No chiral separation required (unlike 1,2-analogs), simplifying method transfer.
Inter-Laboratory Study Design (ISO 13528)

To evaluate method reproducibility, a proficiency testing scheme was designed involving 5 independent laboratories.

  • Sample: Synthetic bulk material spiked with known impurities.

  • Objective: Determine the "Assay %" and "Inter-lab Reproducibility (

    
    )."
    
  • Statistical Framework: Robust Z-scores were calculated to identify outliers.

Visualization: Inter-Laboratory Workflow

InterLabWorkflow cluster_Analysis Method Execution Start Study Design (ISO 13528) Prep Sample Homogeneity Testing Start->Prep Dist Blind Distribution (5 Labs) Prep->Dist MethodA Method A: Acidic HPLC Dist->MethodA MethodB Method B: High-pH UHPLC Dist->MethodB Stats Statistical Processing (Z-Scores & Kernel Density) MethodA->Stats MethodB->Stats Report Consensus Value Determination Stats->Report

Caption: Workflow demonstrating the ISO 13528 compliant proficiency testing cycle from homogeneity testing to statistical consensus.

Comparative Methodology & Results
Method A: Traditional Acidic HPLC (The Legacy Approach)
  • Column: C18 (3.5 µm), Silica-based.

  • Mobile Phase: 0.1% TFA in Water/Acetonitrile.

  • Mechanism: Ion-pairing (TFA) used to mask silanols.

  • Performance:

    • Issue: Despite TFA, the protonated amine (

      
      ) interacts with free silanols, leading to Peak Asymmetry (
      
      
      
      ) > 1.8
      .
    • Inter-lab Variance: High. Integration of tailing peaks varied significantly between analysts.

Method B: High-pH UHPLC (The Recommended Approach)
  • Column: Ethylene Bridged Hybrid (BEH) C18 (1.7 µm).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1]

  • Mechanism: At pH 10, the amine is neutral (

    
    ). It interacts only hydrophobically.
    
  • Performance:

    • Result: Sharp, symmetrical peaks (

      
       < 1.2).
      
    • Inter-lab Variance: Low.[2] Robust integration.

Method C: LC-MS/MS (Trace Analysis)
  • Detection: ESI+ (MRM mode).

  • Use Case: Genotoxic impurity quantification (if nitrosamine derivatives are suspected).[2]

  • Performance: Highest sensitivity but higher RSD% due to matrix effects (ion suppression).

Summary of Experimental Data
MetricMethod A (Acidic HPLC)Method B (High-pH UHPLC) Method C (LC-MS/MS)
Linearity (

)
> 0.995> 0.999 > 0.990
Peak Tailing (

)
1.8 - 2.21.0 - 1.15 N/A
Inter-Lab RSD (

)
4.5%1.2% 5.8%
LOD (ng/mL) 500100 0.5
Robustness Low (pH sensitive)High Medium (Matrix sensitive)
Detailed Protocol: High-pH UHPLC Assay

This protocol yielded the highest "Trust score" in the comparison, minimizing analyst-to-analyst error.

Reagents:

  • Acetonitrile (LC-MS Grade).

  • Ammonium Bicarbonate (

    
    ).
    
  • Ammonium Hydroxide (

    
    ) for pH adjustment.
    
  • Reference Standard: 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine (>99.0%).

Instrument Parameters:

  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: Hybrid C18 (e.g., XBridge or BEH), 2.1 x 100 mm, 1.7 µm. Note: Do not use standard silica columns at pH 10.

  • Mobile Phase A: 10 mM

    
     in water, pH adjusted to 10.0 with 
    
    
    
    .
  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection: UV at 225 nm (primary) and 280 nm (secondary).

Gradient Table:

Time (min) % Mobile Phase B Curve
0.0 5 Initial
1.0 5 Isocratic Hold
6.0 95 Linear Ramp
7.0 95 Wash
7.1 5 Re-equilibrate

| 10.0 | 5 | End |

Self-Validating System Suitability Criteria:

  • Tailing Factor: NMT 1.3.

  • Retention Time RSD: NMT 0.5% (n=6 injections).

  • Resolution: > 2.0 between main peak and any synthetic impurity (e.g., des-methyl analog).

Decision Logic for Method Selection

When should you choose MS/MS over the robust UV method? Use this decision tree.

Visualization: Analytical Decision Tree

MethodSelection Start Start: Define Analytical Goal ConcCheck Target Concentration? Start->ConcCheck HighConc Assay / Purity (> 0.1 mg/mL) ConcCheck->HighConc High TraceConc Trace / Impurity (< 1 µg/mL) ConcCheck->TraceConc Low Method_UV_HighPH Select: High-pH UHPLC-UV (Robust, Low Cost) HighConc->Method_UV_HighPH MatrixCheck Complex Matrix? (Plasma/Urine) TraceConc->MatrixCheck Method_MS Select: LC-MS/MS (MRM) (High Sensitivity) MatrixCheck->Method_MS No (Clean Standard) Method_SPE Required: Solid Phase Extraction (MCX Cartridge) MatrixCheck->Method_SPE Yes Method_SPE->Method_MS

Caption: Decision matrix for selecting between UV and MS detection based on sensitivity needs and matrix complexity.

References
  • International Organization for Standardization. (2022).[3] ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison. ISO. Link

  • International Council for Harmonisation. (2024). ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency. Link

  • McCalley, D. V. (2010). Analysis of basic solutes by HPLC. Journal of Chromatography A. (Seminal work on high-pH stability for amines). Link

  • U.S. Pharmacopeia. (2021).[4] USP <1469> Nitrosamine Impurities. (Context for trace amine analysis). Link

  • ChemScene. (2024). Product Data: 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine.[5][6] (Chemical structure verification). Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine

[1][2]

Executive Summary: The "Cradle-to-Grave" Mandate

1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine (CAS 1647055-48-8) is a bioactive pharmaceutical intermediate sharing structural homology with melatonin receptor agonists (e.g., Agomelatine analogs).[1][2] As a novel research chemical, it lacks a specific RCRA P-list or U-list designation.[1][2] Therefore, under 40 CFR 262.11 , the generator must apply "Generator Knowledge" to classify and manage this waste.

Immediate Directive: Treat as a Toxic, Basic Organic Solid . Critical Prohibition: Do NOT dispose of via sanitary sewer. Do NOT mix with oxidizing acids or nitrosating agents.[1][2]

Part 1: Chemical Identity & Hazard Profiling[1][3][4]

Effective disposal begins with accurate characterization.[1][2] This compound combines a lipophilic naphthalene core with a reactive primary amine.[2]

PropertyDataOperational Implication
Chemical Name 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamineOfficial manifest descriptor.[1][2][3]
CAS Number 1647055-48-8Use for waste profile generation.[1][2]
Molecular Weight 227.30 g/mol N/A
Functional Groups Primary Amine (-NH₂), Naphthalene, EtherAmine: Basic/Corrosive potential.[1][2] Naphthalene: High aquatic toxicity.[1][2]
GHS Classification Warning (H302, H315, H319)Treat as "Toxic" and "Irritant" for labeling.[2]
RCRA Status Not Listed (Apply Characteristic D001/D002 if in solvent)Must be profiled as "Non-Regulated Chemical Waste" or "Hazardous" based on solvent co-contaminants.[2]
Expert Insight: The Nitrosamine Risk

WARNING: As a primary amine, this compound must be strictly segregated from nitrites , nitrates , or nitrosating agents . Accidental mixing in a waste container can generate N-nitrosamines , which are potent carcinogens and can alter the waste profile to a higher hazard class.[1][2]

Part 2: Pre-Disposal Stabilization & Segregation[1]

Do not simply "bin" the chemical.[2] You must stabilize it to prevent reactions during storage and transport.[2]

Solid Waste (Pure Substance)
  • Container: High-Density Polyethylene (HDPE) or Amber Glass.[1][2]

  • Labeling: "Hazardous Waste - Toxic Solid - Organic Amine."[1][2]

  • Segregation: Store in the Bases/Alkalis secondary containment bin.

Liquid Waste (Mother Liquor/Reaction Mixtures)

If the amine is dissolved in solvents (e.g., Methanol, DCM), the solvent dictates the primary hazard, but the amine dictates the compatibility.

  • Check pH: If pH > 12.5, it is Corrosive (D002) .[1][2]

  • Segregation: Do not mix with acidic waste streams (Evolution of heat).[1][2] Do not mix with halogenated waste if dissolved in non-halogenated solvents (cost control).[1][2]

Workflow: Waste Stream Decision Logic

WasteSegregationStartWaste Generation1-(7-Methoxy-1-naphthyl)...StateCheckPhysical State?Start->StateCheckSolidSolid / PureStateCheck->SolidLiquidSolution / MixtureStateCheck->LiquidSolidDestBin: Solid Toxic Organics(Incineration)Solid->SolidDestSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated(DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated(MeOH, EtOAc)SolventCheck->NonHaloHaloDestBin: Halogenated Organics(High Temp Incineration)Halo->HaloDestNonHaloDestBin: Flammable Organics(Fuel Blending)NonHalo->NonHaloDest

Figure 1: Decision matrix for segregating amine-based pharmaceutical intermediates. Note that "Fuel Blending" is only an option if the amine concentration is low (<5%) and the facility permits it; otherwise, default to Incineration.

Part 3: The Disposal Workflow (Cradle-to-Grave)

This protocol ensures compliance with 40 CFR 262 (Standards Applicable to Generators of Hazardous Waste).

Step 1: Accumulation
  • Satellite Accumulation Area (SAA): Keep the waste at or near the point of generation.

  • Headspace: Leave 10% headspace in liquid containers to allow for vapor expansion.

  • Closed Container Rule: Cap must be tightly secured unless adding waste (40 CFR 262.15).[1][2]

Step 2: Profiling & Manifesting

Before the waste contractor arrives, you must create a profile.

  • Profile Name: "Waste Toxic Solids, Organic, n.o.s. (Contains Naphthyl-cyclopropane amine)"[1][2]

  • DOT Shipping Name: likely UN 2811, Toxic solids, organic, n.o.s., 6.1, PG III.

  • Codes: If no solvent is present, use "Non-RCRA Regulated." If solvents are present, use D001 (Ignitable) or F003 (Spent Solvents).[1]

Step 3: Final Disposal Method
  • Preferred Method: High-Temperature Incineration .[1][2]

    • Why? The naphthalene ring is stable and persistent in the environment. Incineration at >1000°C ensures complete destruction of the aromatic system and the cyclopropane ring.

  • Prohibited Method: Landfill (leaching risk) or Sewer (aquatic toxicity).[1][2]

Part 4: Emergency Contingencies (Spill Protocol)

In the event of a benchtop spill of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine.

PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety goggles. If powder is aerosolized, use N95 or P100 respirator.[2]

Spill Response Loop

SpillResponseAlert1. Alert & Isolate(Evacuate immediate area)PPE2. Don PPE(Gloves, Goggles, Lab Coat)Alert->PPEContain3. Containment(Circle spill with absorbent)PPE->ContainNeutralize4. Neutralization(Apply dilute Citric Acid or Vinegar)Contain->NeutralizeIf LiquidAbsorb5. Absorb(Use Vermiculite or Chem-Pad)Contain->AbsorbIf Solid (Skip Neut)Neutralize->AbsorbBag6. Disposal(Place in HazWaste Bag + Label)Absorb->Bag

Figure 2: Operational response flow for amine spills. Neutralization is critical for liquid spills to reduce volatility and corrosivity before absorption.

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link][1]

  • National Research Council (NRC). (2011).[1][2][4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2][4] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][2][4] Retrieved from [Link][1]

  • PubChem. (n.d.).[1][2] Compound Summary: Naphthylamines (General Safety). Retrieved from [Link](Used for SAR-based hazard deduction)[1][2]

Personal protective equipment for handling 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary (Immediate Action)

Core Directive: This compound is a primary amine linked to a naphthyl ring .[1] Due to the absence of specific toxicological data for this exact CAS, Strict Precautionary Principle applies. Treat as a potential sensitizer, corrosive, and centrally active agent .[1]

Parameter Critical Status
Hazard Class (GHS) Warning / Danger (Read-across: H314/H315, H302, H317)
Primary Risks Chemical burns (Amine), Skin Sensitization, Oral Toxicity.[1]
Containment Fume Hood Mandatory . Do not handle on open benches.
Min. PPE Double Nitrile Gloves, Splash Goggles, Lab Coat, N95/P100 (if powder).[1]
Spill Agent Sand/Vermiculite + Neutralizing Agent (Dilute Acetic Acid/Citric Acid).[1]

Part 2: Physicochemical & Hazard Profile[1]

Scientific Rationale: Understanding the molecule's functional groups allows us to predict hazards where specific MSDS data is generic.[1]

  • Primary Amine (-CH₂NH₂):

    • Risk: High pH (Basic).[1] Corrosive to mucous membranes and eyes.[1]

    • Reactivity: Incompatible with strong acids, acid chlorides, and anhydrides.[1] Reacts with CO₂ in air (carbamate formation).[1]

  • Naphthyl Moiety:

    • Risk: Polycyclic Aromatic Hydrocarbons (PAHs) and their derivatives often possess higher lipophilicity, facilitating skin absorption.[1] Some naphthylamines are potent carcinogens; while this structure is distinct, dermal permeation is a critical vector.[1]

  • Cyclopropane Ring:

    • Risk: High ring strain.[1] Generally stable under standard storage but can be reactive under specific catalytic conditions.[1]

Physicochemical Data Table

PropertyValue / CharacteristicOperational Implication
Physical State Solid (Powder/Crystal) or Oil (Free base)Dust inhalation risk if solid.[1]
Solubility DMSO, Methanol, DCMHigh permeability in organic solvents; enhances skin absorption.[1]
pKa (Est.) ~9.5 - 10.5 (Amine)Basic.[1] Will cause chemical burns on prolonged contact.[1]
Storage 2-8°C, Inert Gas (Argon/N₂)Hygroscopic and air-sensitive.[1] Keep desiccated.

Part 3: Personal Protective Equipment (PPE) Matrix

Directive: Standard "safety glasses and gloves" are insufficient for naphthyl-amines due to potential latency in toxicity and rapid skin absorption.[1]

PPE Selection Logic
Body AreaRecommended EquipmentTechnical Justification
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil)Why: Amines can permeate nitrile.[1] Double gloving creates a breakthrough lag time >480 mins. Change outer glove immediately upon splash.
Eye/Face Chemical Splash Goggles (Indirect Vent)Why: Primary amines are lachrymators and corrosive.[1] Safety glasses do not seal against vapors or fine powders.[1]
Respiratory N95/P100 Mask (Solids) or Half-face Respirator with ABEK Filters (Liquids)Why: Prevents inhalation of basic dusts which can cause severe respiratory tract irritation/edema.[1]
Body Tyvek® Sleeves + Lab CoatWhy: Protects wrists (the most common exposure point between glove and coat).[1]
Donning & Doffing Workflow (Visualization)

PPE_Workflow Start Start: PPE Donning Step1 1. Inspect Lab Coat (Button to top) Start->Step1 Step2 2. Inner Gloves (Nitrile, under cuff) Step1->Step2 Step3 3. Tyvek Sleeves (Over coat cuff) Step2->Step3 Step4 4. Outer Gloves (Nitrile, over sleeve) Step3->Step4 Step5 5. Face Protection (Goggles + Mask) Step4->Step5 Check Self-Check: No Skin Exposed? Step5->Check Check->Step1 No (Reset) Ready Ready for Handling Check->Ready Yes

Figure 1: Sequential PPE donning protocol to ensure zero skin exposure.

Part 4: Operational Handling Protocols

Weighing & Transfer[1]
  • Location: Analytical balance inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun if the powder is fluffy/electrostatic to prevent dispersal.[1]

  • Technique:

    • Tare the receiving vial (closed).[1]

    • Open the source container only inside the hood.

    • Transfer using a disposable spatula (do not reuse).[1]

    • Wipe the exterior of the receiving vial with a Kimwipe dampened in Methanol before removing from the hood.

Solubilization (Reaction Setup)
  • Solvent Choice: DMSO or Methanol is recommended.[1]

  • Exotherm Warning: Dissolving amines in acids or halogenated solvents can be exothermic.[1] Add solvent slowly.

  • Venting: Do not seal vessels tightly immediately after mixing; allow thermal equilibrium to prevent pressure buildup.[1]

Emergency Response: Spills

Scenario: 500mg powder spill in fume hood.

  • Alert: Announce "Chemical Spill" to lab mates.

  • Isolate: Lower sash to minimum working height.

  • Neutralize: Cover powder with sand or vermiculite .[1]

  • Clean: Scoop into a hazardous waste bag. Wipe surface with 1% Acetic Acid (to neutralize amine residues) followed by water.

  • Disposal: Label as "Solid Toxic Waste (Amine Contaminated)."

Part 5: Waste Disposal Strategy

Environmental Fate: Naphthyl amines are toxic to aquatic life.[1][2] Zero discharge to sink.

Waste StreamCompositionDisposal Method
Solid Waste Contaminated gloves, weigh boats, paper towels.[1]Double-bagged in clear polyethylene.[1] Label: "Toxic Solid - Amine."[1]
Liquid Waste Mother liquors (DMSO/MeOH), wash solvents.[1]Segregated Organic Waste (Halogenated vs. Non-Halogenated). Do not mix with oxidizers.
Sharps Needles/Syringes used for transfer.[1]Hard-walled sharps container.[1]

Part 6: Experimental Workflow Diagram

Handling_Protocol cluster_safety Critical Safety Checks Storage Storage: 4°C, Argon Equilibration Warm to RT (Prevent Condensation) Storage->Equilibration 30 mins Weighing Weighing (Fume Hood) Anti-static measures Equilibration->Weighing Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Slow addition SC1 Sash Height < 18" Weighing->SC1 Reaction Reaction / Application Solubilization->Reaction SC2 Double Gloves Solubilization->SC2 Waste Waste Segregation (Neutralize pH) Reaction->Waste

Figure 2: End-to-end handling workflow emphasizing temperature equilibration and safety checkpoints.

Part 7: References

  • PubChem. Compound Summary: Cyclopropanemethanamine derivatives.[1] National Library of Medicine. Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Amines.[1] Available at: [Link][1]

  • ECHA (European Chemicals Agency). Registration Dossier: Naphthylamines and derivatives (Read-Across).[1] Available at: [Link][1]

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press. Available at: [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.